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Core Science & Biosynthesis

Foundational

sodium 5-hydroxypentanoate CAS 37435-69-1 properties

An In-depth Technical Guide to Sodium 5-Hydroxypentanoate (CAS 37435-69-1) for Researchers and Drug Development Professionals Introduction: Re-evaluating a C5 Building Block Sodium 5-hydroxypentanoate (CAS 37435-69-1), t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sodium 5-Hydroxypentanoate (CAS 37435-69-1) for Researchers and Drug Development Professionals

Introduction: Re-evaluating a C5 Building Block

Sodium 5-hydroxypentanoate (CAS 37435-69-1), the sodium salt of 5-hydroxypentanoic acid (5-HPA), has long been recognized as a simple C5 bifunctional molecule.[1] However, recent advancements in metabolic research and synthetic chemistry have elevated its status from a basic chemical intermediate to a molecule of significant interest for drug development professionals, synthetic chemists, and metabolomics researchers. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and its emerging roles in biology and pharmaceutical sciences, moving beyond its traditional application as a simple pH adjuster.[2]

Core Chemical and Physical Properties

Sodium 5-hydroxypentanoate is typically a white to off-white solid, soluble in water and polar organic solvents.[1][2] Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxylate, dictates its chemical reactivity and physical properties.[1]

PropertyValueSource(s)
CAS Number 37435-69-1[3]
Molecular Formula C₅H₉NaO₃[3]
Molecular Weight 140.11 g/mol [3]
Appearance White to off-white powder/solid[2][3]
Synonyms Sodium 5-hydroxyvalerate, 5-Hydroxypentanoic acid sodium salt[3]
Solubility Soluble in water[1][2]
Storage Inert atmosphere, Room Temperature[2]

Synthesis and Chemical Reactivity

The synthesis of sodium 5-hydroxypentanoate is straightforward, commonly achieved through the base-catalyzed hydrolysis of its corresponding lactone, δ-valerolactone (also known as tetrahydro-2H-pyran-2-one). This reaction provides a high-yield, quantitative route to the desired sodium salt.[4]

Experimental Protocol: Synthesis via Lactone Hydrolysis

This protocol describes a standard lab-scale synthesis from δ-valerolactone.

Materials:

  • Tetrahydro-2H-pyran-2-one (δ-valerolactone) (1.0 g, 10 mmol)

  • Sodium hydroxide (NaOH) (0.44 g, 11 mmol)

  • 90% Ethanol solution (23 mL)

Procedure:

  • Prepare a solution of sodium hydroxide in 90% ethanol.

  • To this solution, add tetrahydro-2H-pyran-2-one.

  • Heat the reaction mixture to 80°C and stir for 30 minutes. The heating facilitates the initial ring-opening of the lactone.

  • Discontinue heating and continue stirring at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.

  • Upon completion, remove the excess solvent via distillation under reduced pressure.

  • The resulting solid is sodium 5-hydroxypentanoate, obtained in quantitative yield.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagent1 δ-Valerolactone mix Combine Reagents reagent1->mix reagent2 NaOH in 90% EtOH reagent2->mix heat Stir at 80°C (30 min) mix->heat cool Stir at RT (2 hours) heat->cool distill Distill under Reduced Pressure cool->distill product Sodium 5-Hydroxypentanoate (Quantitative Yield) distill->product

Caption: Workflow for the synthesis of Sodium 5-hydroxypentanoate.

Key Chemical Reactions

The dual functionality of 5-HPA allows for several key transformations relevant to drug development and polymer science:

  • Intramolecular Esterification: Under acidic conditions, 5-HPA readily cyclizes to form δ-valerolactone, a valuable monomer for biodegradable polymers.[2]

  • Oxidation: The primary alcohol can be oxidized to yield glutaric acid, a dicarboxylic acid, while the carboxylic acid can be reduced. This allows for its use as a versatile C5 synthon.[5]

Biological Activity and Metabolic Significance

While its sodium salt form is primarily used for formulation and handling, the biological activity is attributed to the 5-hydroxypentanoate anion.

Mechanism of Action and Pharmacological Role

5-Hydroxypentanoic acid is recognized as a weak agonist at specific gamma-hydroxybutyric acid (GHB) receptors.[5] This selective binding, without metabolism into GABA-active compounds, makes it a useful pharmacological tool for studying GHB receptor pathways. Its activity is distinct from GHB itself, providing a more targeted interaction for research purposes.[5]

Role in Mammalian Metabolism

5-HPA is involved in lipid metabolism and can interact with key enzymes such as acyl-CoA synthetases and dehydrogenases.[2] Its presence in biofluids can be indicative of metabolic state. For instance, elevated levels of 5-HPA have been identified as a biomarker in patients with non-ketotic dicarboxylic aciduria, highlighting its connection to fatty acid oxidation defects.[5] It can be biosynthesized from the degradation of L-lysine.[2]

Metabolic_Pathway Lysine L-Lysine HPA 5-Hydroxypentanoic Acid (5-HPA) Lysine->HPA Degradation Pathway MetabolicDisorders Metabolic Disorders (e.g., non-ketotic dicarboxylic aciduria) GHB_R GHB Receptors HPA->MetabolicDisorders Biomarker for HPA->GHB_R Weak Agonist GA Glutaric Acid HPA->GA Oxidation Enzymes Fatty Acid Metabolism Enzymes (e.g., Acyl-CoA Synthetases) HPA->Enzymes Interacts with

Caption: Metabolic context of 5-Hydroxypentanoic Acid (5-HPA).

Applications in Drug Development and Research

The utility of sodium 5-hydroxypentanoate extends beyond a simple excipient. Its structure is well-suited for advanced applications.

  • Pharmaceutical Intermediate: It serves as a versatile building block for more complex Active Pharmaceutical Ingredients (APIs). Its bifunctional nature is ideal for introducing a C5 hydrophilic linker, which can be used to modify the pharmacokinetic profiles of parent drugs.[5]

  • PROTAC Linker: 5-Hydroxypentanoic acid has been explicitly identified as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] In this context, it serves as a spacer connecting the target protein binder and the E3 ligase binder, where its length and polarity are critical for optimizing PROTAC efficacy.

  • Formulation Excipient: In its most traditional role, it is used as a pH adjuster and buffering agent to maintain the stability and effectiveness of pharmaceutical formulations.[2]

  • Platform Chemical: On an industrial scale, it is considered a C5 platform chemical, serving as a bio-based precursor for high-value chemicals like δ-valerolactone (for polymers) and 5-aminopentanoic acid (a monomer for Nylon-5).[5]

Analytical Characterization

The quantification of short-chain hydroxy acids like 5-HPA in complex biological matrices requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. While a specific validated method for 5-HPA is not widely published, a robust protocol can be designed based on methods for structurally similar analytes like 3-hydroxypentanoic acid.[6]

Protocol: LC-MS/MS Quantification in Human Plasma

Objective: To accurately quantify 5-hydroxypentanoate in plasma samples.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient starting at low %B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylate is readily deprotonated.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion (Q1): [M-H]⁻ for 5-hydroxypentanoic acid (m/z 117.1).

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID), which would need to be determined during method development.

Analytical Workflow Diagram

Analytical_Workflow sample Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Negative ESI, MRM) supernatant->lcms quant Quantification lcms->quant

Caption: LC-MS/MS workflow for quantifying 5-hydroxypentanoate.

Safety and Toxicological Profile

Sodium 5-hydroxypentanoate requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5]
Specific Target Organ ToxicityH335May cause respiratory irritation[5]

Handling Precautions: Researchers should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.

Conclusion

Sodium 5-hydroxypentanoate (CAS 37435-69-1) is a molecule with expanding relevance for the pharmaceutical and biotechnology sectors. While its role as a formulation excipient is well-established, its true potential lies in its utility as a synthetic building block for complex therapeutics like PROTACs and its involvement in fundamental metabolic pathways. For researchers, it represents a versatile C5 synthon, a tool for probing GHB receptor pharmacology, and a potential biomarker. As the industry continues to shift towards bio-based chemicals and highly specific drug modalities, a thorough understanding of such platform molecules is indispensable.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25945, 5-Hydroxypentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95562, 2-Amino-5-hydroxyvaleric acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 37435-69-1 | Product Name : Sodium 5-hydroxypentanoate. Retrieved from [Link]

  • Anderson, D. R., et al. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1061-1062, 367-373. Retrieved from [Link]

Sources

Exploratory

sodium 5-hydroxyvalerate chemical structure and molecular weight

An In-Depth Technical Guide to Sodium 5-Hydroxyvalerate This guide provides a comprehensive technical overview of sodium 5-hydroxyvalerate, a molecule of interest across various scientific and industrial domains. Designe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sodium 5-Hydroxyvalerate

This guide provides a comprehensive technical overview of sodium 5-hydroxyvalerate, a molecule of interest across various scientific and industrial domains. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and applications of this compound, grounding all information in authoritative data.

Molecular Identity and Chemical Structure

Sodium 5-hydroxyvalerate, also known by its IUPAC name sodium 5-hydroxypentanoate, is the sodium salt of 5-hydroxypentanoic acid.[1][2] It is an organic compound featuring a five-carbon straight chain, terminating in a carboxylate group at one end and a primary alcohol at the other.[1] The presence of both a hydroxyl (-OH) and a carboxylate (-COO⁻) group makes it a bifunctional molecule, influencing its chemical properties and applications.

The ionic bond between the negatively charged carboxylate oxygen and the positively charged sodium ion (Na⁺) results in a salt that is typically a solid at room temperature.[2][3]

chemical_structure cluster_main Sodium 5-Hydroxyvalerate Na Na⁺ O1_neg O⁻ Na->O1_neg ionic bond C1 C O1_neg->C1 O2 O C1->O2 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 O3 OH C5->O3

Caption: 2D Chemical Structure of Sodium 5-Hydroxyvalerate.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name sodium 5-hydroxypentanoate [4]
Synonyms Sodium 5-hydroxyvalerate, Sodium delta-hydroxyvalerate, 5-Hydroxypentanoic Acid Sodium Salt [1][2][5]
CAS Number 37435-69-1 [4][6]
Molecular Formula C₅H₉NaO₃ [2][7]
SMILES C(CCO)CC(=O)[O-].[Na+] [4]
InChI InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 [4][7]

| InChIKey | ZJDDLWNQIJLIQU-UHFFFAOYSA-M |[4][7] |

Physicochemical Properties

Sodium 5-hydroxyvalerate is typically supplied as a white to off-white solid or powder.[1][2] Its ionic nature and the presence of the hydrophilic hydroxyl and carboxylate groups confer good solubility in water.[1]

Table 2: Key Physicochemical Data

Property Value Source(s)
Molecular Weight 140.11 g/mol [2][4][6][7]
Appearance White to Off-White Solid/Powder [1][2][3]
Melting Point 162-164°C [3][5]
Solubility Soluble in water; Slightly soluble in DMSO (heated) and Methanol [1][3][5]

| Storage | Inert atmosphere, Room Temperature |[1][5] |

Synthesis and Manufacturing

A prevalent and straightforward method for synthesizing sodium 5-hydroxyvalerate is through the base-catalyzed hydrolysis (ring-opening) of δ-valerolactone (also known as tetrahydro-2H-pyran-2-one).[5] This reaction is efficient and yields the desired product quantitatively.

The causality of this process rests on the nucleophilic attack of a hydroxide ion (from a base like sodium hydroxide) on the electrophilic carbonyl carbon of the cyclic ester (lactone). This attack breaks the ester bond, opening the ring to form the sodium salt of the corresponding hydroxy-carboxylic acid. Using sodium hydroxide directly provides the sodium counter-ion for the final product, making it an atom-economical choice.

synthesis_workflow start Start Materials: - δ-Valerolactone - Sodium Hydroxide (NaOH) - 90% Ethanol (Solvent) dissolve Dissolve NaOH in 90% Ethanol Solution start->dissolve add_lactone Add δ-Valerolactone to the NaOH Solution dissolve->add_lactone heat Heat Reaction Mixture at 80°C for 30 minutes add_lactone->heat Initiate Ring-Opening stir Continue Stirring at Room Temperature for 2 hours heat->stir Ensure Reaction Completion distill Remove Excess Solvent by Distillation Under Reduced Pressure stir->distill product Final Product: Sodium 5-Hydroxyvalerate (Quantitative Yield) distill->product

Caption: Workflow for the Synthesis of Sodium 5-Hydroxyvalerate.

Experimental Protocol: Synthesis from δ-Valerolactone

This protocol is adapted from a general procedure for the synthesis of sodium 5-hydroxyvalerate.[5]

  • Reagent Preparation: Prepare a solution of sodium hydroxide (NaOH, 0.44 g, 11 mmol) in 90% ethanol (23 mL).

  • Reaction Initiation: To the ethanolic NaOH solution, add δ-valerolactone (1.0 g, 10 mmol).

  • Heating: Stir the reaction mixture at 80°C for 30 minutes. The elevated temperature accelerates the rate of the hydrolysis reaction.

  • Cooling and Stirring: After heating, allow the mixture to cool to room temperature and continue stirring for an additional 2 hours to ensure the reaction proceeds to completion.

  • Work-up and Isolation: Upon completion, remove the excess ethanol solvent via distillation under reduced pressure. This step isolates the final product, sodium 5-hydroxyvalerate, which is obtained in quantitative yield.[5]

This self-validating protocol is straightforward as the reaction goes to completion, and the non-volatile product is easily isolated by removing the volatile solvent.

Industrial and Research Applications

Sodium 5-hydroxyvalerate serves multiple functions across different industries, primarily leveraging its properties as a salt of a weak acid.

  • Pharmaceuticals & Cosmetics: In formulations, it can be used as a pH adjuster or a buffering agent to maintain the stability and efficacy of the final product.[1]

  • Food Industry: It is utilized as a flavoring agent, contributing a slightly sweet taste.[1]

  • Industrial Processes: Its ability to bind metal ions makes it effective as a chelating agent in applications like water treatment.[1]

Beyond these direct uses, the parent compound, 5-hydroxyvaleric acid (5-HV), is a significant C5 platform chemical.[8] It is a valuable monomer for the bio-based production of polymers, such as poly(5-hydroxyvaleric acid) [P(5HV)], a type of biodegradable polyester.[8] The fermentative production of 5-HV from renewable feedstocks like glucose is an area of active research, highlighting a sustainable route to this important chemical intermediate.[9]

applications_diagram s5hv Sodium 5-Hydroxyvalerate pharma Pharmaceuticals (pH Adjuster, Buffer) s5hv->pharma cosmetics Cosmetics (pH Adjuster, Buffer) s5hv->cosmetics food Food Industry (Flavoring Agent) s5hv->food industrial Industrial Use (Chelating Agent) s5hv->industrial parent_acid 5-Hydroxyvaleric Acid (Parent Compound) s5hv->parent_acid as a salt of polymer Poly(5-hydroxyvaleric acid) (Biopolymer) parent_acid->polymer serves as monomer for

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Foundational

Structural and Functional Divergence of Short-Chain Hydroxyalkanoates: Sodium Gamma-Hydroxybutyrate (GHB) vs. Sodium Delta-Hydroxyvalerate (5-HV)

Executive Summary In the fields of neuropharmacology and industrial biotechnology, the addition of a single methylene group (–CH₂–) to an aliphatic chain can fundamentally alter a molecule's biological target affinity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of neuropharmacology and industrial biotechnology, the addition of a single methylene group (–CH₂–) to an aliphatic chain can fundamentally alter a molecule's biological target affinity and industrial utility. This whitepaper provides an in-depth comparative analysis of Sodium Gamma-Hydroxybutyrate (GHB) , a potent C4 neuromodulator, and Sodium Delta-Hydroxyvalerate (5-HV) , a C5 structural analog. By examining their physicochemical properties, receptor binding thermodynamics, and synthetic workflows, this guide elucidates why GHB dominates clinical neuroscience while 5-HV serves as a critical precursor in the bioplastic and microbial cell factory sectors.

The Methylene Shift: Structural & Physicochemical Divergence

At their core, both GHB and 5-HV are sodium salts of short-chain hydroxycarboxylic acids. However, the elongation of the carbon backbone from four carbons (GHB) to five carbons (5-HV) dictates their lactonization equilibrium and steric profiles.

GHB readily undergoes intramolecular esterification to form gamma-butyrolactone (GBL) , a highly stable 5-membered ring. In contrast, 5-HV cyclizes into delta-valerolactone (DVL) , a 6-membered ring[1]. The thermodynamics of these ring formations dictate their lipophilicity, membrane permeability, and subsequent biological activity.

Quantitative Structural Comparison

The following table summarizes the critical physicochemical distinctions that drive their divergent applications:

PropertySodium Gamma-Hydroxybutyrate (Na-GHB)Sodium Delta-Hydroxyvalerate (Na-5-HV)
IUPAC Name Sodium 4-hydroxybutanoateSodium 5-hydroxypentanoate
Molecular Formula C₄H₇NaO₃C₅H₉NaO₃
Molar Mass 126.09 g/mol 140.11 g/mol
Carbon Chain Length C4 (Straight chain)C5 (Straight chain)
Corresponding Lactone Gamma-butyrolactone (GBL, 5-membered)Delta-valerolactone (DVL, 6-membered)
Primary Receptor Target GHB Receptor, GABA-B ReceptorNone (Sterically excluded)
Primary Application Neuropharmacology (Narcolepsy treatment)Biotechnology (Precursor to P(5HV) bioplastics)

Neuropharmacology of GHB (C4)

GHB is an endogenous short-chain fatty acid that acts as a central nervous system depressant. Its pharmacological profile is highly concentration-dependent, driven by its dual affinity for two distinct receptor populations[2].

The Causality of Receptor Binding

GHB's 4-carbon structure is a direct analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), with a hydroxyl group replacing the terminal amine. This structural homology allows GHB to fit into the orthosteric binding pocket of the GABA-B receptor [3].

  • High-Affinity Binding (GHB Receptor): At low physiological concentrations, GHB selectively binds to the excitatory GHB receptor, leading to the release of extracellular glutamate.

  • Low-Affinity Binding (GABA-B Receptor): At higher, pharmacological concentrations, GHB acts as a weak agonist at the GABA-B receptor, triggering profound neuro-inhibition and a depressive response[2].

This dual-receptor engagement results in a biphasic dopamine response: initial stimulation at low doses followed by profound inhibition at high doses[2].

GHB_Signaling GHB Sodium Gamma-Hydroxybutyrate (GHB) GHBR GHB Receptor (High Affinity) GHB->GHBR Low Conc. GABAB GABA-B Receptor (Low Affinity) GHB->GABAB High Conc. Glutamate Glutamate Release (Excitatory) GHBR->Glutamate Inhibition Neurotransmitter Inhibition (Depressive) GABAB->Inhibition Dopamine Biphasic Dopamine Modulation Glutamate->Dopamine Inhibition->Dopamine

Fig 1: GHB neuromodulatory signaling via GHB and GABA-B receptors.

Biotechnological Applications of 5-HV (C5)

Unlike GHB, Sodium 5-Hydroxyvalerate (5-HV) exhibits no significant neuropharmacological activity. The addition of the fifth carbon elongates the backbone, creating steric hindrance that prevents the terminal hydroxyl and carboxylate groups from anchoring simultaneously to the critical amino acid residues within the GABA-B binding pocket.

Instead, 5-HV is a highly valued intermediate in the circular plastics bioeconomy. It serves as a monomeric precursor for the biosynthesis of poly(5-hydroxyvalerate) P(5HV) , a biodegradable polyhydroxyalkanoate (PHA)[4]. Advanced microbial cell factories, particularly engineered Escherichia coli, utilize promiscuous enzymes to convert feedstocks like lysine or glutarate into 5-HV, which is subsequently polymerized by PHA synthases[5].

HV_Synthesis DVL Delta-Valerolactone (DVL) Saponification Ring-Opening Saponification DVL->Saponification NaOH NaOH / Ethanol (80°C) NaOH->Saponification Na5HV Sodium 5-Hydroxyvalerate (Na-5-HV) Saponification->Na5HV Polymerization PHA Synthase (Microbial) Na5HV->Polymerization P5HV Poly(5-hydroxyvalerate) Bioplastic Polymerization->P5HV

Fig 2: Chemical synthesis and microbial polymerization of 5-HV.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent and condition.

Protocol 1: Chemical Synthesis of Sodium 5-Hydroxyvalerate (Na-5-HV)

This protocol details the quantitative ring-opening saponification of delta-valerolactone (DVL)[6].

Causality: A 90% ethanol solvent system is chosen because it effectively solubilizes the non-polar DVL while allowing the ionic NaOH to remain active. The 80°C heating step provides the necessary activation energy to break the stable 6-membered lactone ring via nucleophilic acyl substitution.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 1.0 g (10 mmol) of tetrahydro-2H-pyran-2-one (DVL) in 23 mL of 90% ethanol[6].

  • Base Addition: Slowly add 0.44 g (11 mmol) of NaOH. Note: A 1.1 molar equivalent excess of NaOH is used to drive the equilibrium entirely toward the open-chain salt.

  • Thermal Activation: Stir the reaction mixture continuously at 80°C for exactly 30 minutes[6].

  • Maturation: Remove from heat and continue stirring at room temperature for 2 hours to ensure total conversion.

  • Isolation: Remove the excess solvent via rotary evaporation under reduced pressure to yield quantitative solid Sodium 5-hydroxyvalerate.

  • Self-Validation Checkpoint (GC/MS): Derivatize a 1 mg sample with MTBSTFA. Analyze via GC/MS. The successful synthesis is validated by the presence of a base ion fragment at m/z 189, confirming the open-chain sodium salt and the complete absence of the DVL lactone peak[1].

Protocol 2: Radioligand Binding Assay for Receptor Specificity

To empirically prove that the C5 elongation in 5-HV abolishes the neuroactivity seen in C4 GHB, a competitive radioligand binding assay is utilized.

Causality: [³H]-NCS-382 is a highly selective antagonist for the GHB receptor[3]. If 5-HV cannot competitively displace this radioligand, it demonstrates a lack of orthosteric affinity, confirming the steric exclusion hypothesis.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cortical membranes in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane homogenate with 10 nM [³H]-NCS-382.

  • Competition: Add varying concentrations (10⁻⁹ to 10⁻³ M) of either Na-GHB (Positive Control) or Na-5-HV (Test Compound) to the wells. Incubate for 60 minutes at 4°C to reach thermodynamic equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to flush out unbound radioligand.

  • Self-Validation Checkpoint (Scintillation): Extract the filters and measure retained radioactivity via liquid scintillation counting.

    • Expected Result: Na-GHB will generate a sigmoidal displacement curve (calculable IC₅₀). Na-5-HV will show a flat line (no displacement), validating that the extra methylene group prevents receptor engagement.

Conclusion

The comparison between Sodium Gamma-Hydroxybutyrate and Sodium Delta-Hydroxyvalerate perfectly illustrates the principle of structure-function relationships in biochemistry. While GHB's 4-carbon structure allows it to mimic GABA and act as a powerful neuromodulator, the 5-carbon structure of 5-HV sterically precludes receptor binding. Instead, 5-HV's longer aliphatic chain makes it an ideal, flexible monomer for the synthesis of next-generation biodegradable polymers. Understanding these structural nuances is critical for researchers navigating both drug development and sustainable bioengineering.

References

  • Behavioral Analyses of GHB: Receptor Mechanisms Source: PMC - NIH URL
  • DARK Classics in Chemical Neuroscience: Gamma-Hydroxybutyrate (GHB)
  • 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 Source: ChemicalBook URL
  • Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate, and Azinphos Methyl and Their Associated Metabolites Source: ResearchGate URL
  • Source: JACS Au (ACS Publications)
  • Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters Source: Frontiers in Bioengineering and Biotechnology URL

Sources

Exploratory

The Metabolic and Synthetic Utility of 5-Hydroxypentanoic Acid Sodium Salt: From Pathway Engineering to Targeted Protein Degradation

Target Audience: Researchers, Bioengineers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 5-Hydroxypentanoic acid sodium salt (also known as sodium 5-hydroxypentanoate or 5-HV s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioengineers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

5-Hydroxypentanoic acid sodium salt (also known as sodium 5-hydroxypentanoate or 5-HV sodium salt) is a highly versatile C5 platform chemical with a molecular weight of 140.11 g/mol [1]. In recent years, it has emerged as a critical node in two distinct but equally revolutionary scientific fields: industrial metabolic engineering and targeted protein degradation (PROTACs) . This whitepaper synthesizes the mechanistic role of 5-HV in microbial biosynthesis pathways and its structural utility as a bifunctional linker in modern drug design.

Biochemical Fundamentals & Metabolic Pathway Engineering

In natural systems, 5-hydroxypentanoic acid is primarily associated with L-lysine degradation and lipid metabolism[2]. However, its true potential is unlocked through heterologous pathway engineering in industrial microbes like Escherichia coli and Corynebacterium glutamicum.

The biosynthesis of 5-HV relies on an artificial enzymatic cascade that hijacks the L-lysine catabolic pathway. The conversion follows a strict causality: L-lysine is oxidized to 5-aminovaleramide, which is subsequently deaminated and transaminated to form glutarate semialdehyde (GSA). The final, critical step is the reduction of GSA to 5-HV by an aldehyde reductase[3].

A major metabolic bottleneck in this pathway is the endogenous gabD gene, which encodes a dehydrogenase that irreversibly oxidizes GSA into glutarate, siphoning carbon flux away from the desired 5-HV product. Deleting gabD is a mandatory causal step to maximize 5-HV accumulation[2].

G Lysine L-Lysine Amide 5-Aminovaleramide Lysine->Amide RaiP/DavA Aminovalerate 5-Aminovalerate Amide->Aminovalerate DavB GSA Glutarate Semialdehyde Aminovalerate->GSA GabT/DavT HV 5-Hydroxyvalerate (5-HV) GSA->HV YahK Glutarate Glutarate (Byproduct) GSA->Glutarate GabD (Knockout)

Engineered L-lysine to 5-HV pathway highlighting the GabD knockout for flux optimization.

Quantitative Strain Performance

Through systematic enzyme screening and transporter engineering, researchers have achieved remarkable titers of 5-HV from renewable carbon sources. The table below summarizes the comparative performance of state-of-the-art engineered strains.

Table 1: Comparative 5-HV Production Metrics in Engineered Microbial Strains

Host OrganismCarbon SourceKey Genetic Modifications5-HV Titer (g/L)Yield (g/g)Reference
C. glutamicumGlucosedavTBA, YahK expression; gabD deletion52.10.3303[3]
E. coli (QluMGD)Glucose (50 g/L)RaiP, gabT, yahK integration; gabD deletion21.70.4342[2]
E. coliGlucose + LysineSynthetic modules; NADPH supply enhancement3.19N/A4[4]

Application in Targeted Protein Degradation (PROTACs)

Beyond biomanufacturing, 5-hydroxypentanoic acid sodium salt is highly valued in medicinal chemistry as a PROTAC (Proteolysis Targeting Chimera) linker [5]. PROTACs require a flexible, stable chemical scaffold to bridge a target protein of interest (POI) ligand with an E3 ubiquitin ligase ligand.

The sodium salt of 5-HV is particularly advantageous here. The free acid form of 5-HV is prone to spontaneous intramolecular esterification (lactonization) into


-valerolactone under acidic conditions. Utilizing the sodium salt  stabilizes the open-chain carboxylate, allowing precise, stepwise orthogonal conjugation. For instance, 5-HV has been successfully utilized in the synthesis of PROTAC AR-V7 degrader-1 , a compound designed to degrade androgen receptor splice variants in prostate cancer[5].

G POI Target Protein Ligand (e.g., AR-V7 Binder) Linker 5-HV Sodium Salt (Bifunctional Scaffold) POI->Linker Amidation (Carboxyl) PROTAC Assembled PROTAC Molecule (AR-V7 Degrader-1) Linker->PROTAC Final Assembly E3 E3 Ligase Ligand (e.g., CRBN/VHL) E3->Linker Etherification (Hydroxyl)

Workflow for utilizing 5-HV sodium salt as a bifunctional linker in PROTAC assembly.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal feedback loops to verify causality and prevent false positives.

Protocol 1: In Vitro Fermentation Validation & LC-MS/MS Quantification

Causality: To prove that gabD deletion successfully redirects carbon flux to 5-HV, a comparative assay using an isotopically labeled internal standard is required to eliminate matrix effect biases.

  • Strain Preparation: Culture both wild-type E. coli and the

    
    gabD mutant in M9 minimal medium supplemented with 50 g/L glucose. The wild-type serves as the internal biological control.
    
  • Sampling & Quenching: At 48 hours, extract 1 mL of broth. Quench metabolism immediately using cold methanol (-20°C) to freeze the metabolic snapshot.

  • Standard Spiking: Spike the lysate with 10

    
    M of 
    
    
    
    -labeled 5-HV sodium salt. Self-Validation: The recovery rate of the
    
    
    standard validates the extraction efficiency. If recovery drops below 85%, the extraction must be repeated.
  • LC-MS/MS Analysis: Run the samples through a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transition for 5-HV (m/z 117

    
     73 in negative ion mode).
    
  • Data Interpretation: The absence of the glutarate peak (m/z 131) and the maximization of the 5-HV peak in the

    
    gabD strain confirms successful pathway rerouting.
    
Protocol 2: Stepwise PROTAC Linker Conjugation

Causality: The bifunctional nature of 5-HV sodium salt requires sequential activation to prevent polymerization. The carboxylate is reacted first, followed by the hydroxyl group.

  • Carboxyl Activation: Dissolve 5-hydroxypentanoic acid sodium salt (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature. Self-Validation: Perform a rapid LC-MS check. The formation of the active ester intermediate confirms successful activation before ligand addition.

  • Amidation (POI Attachment): Add the amine-bearing POI ligand (e.g., AR-V7 binder, 0.9 eq) dropwise. Stir for 2 hours. Purify via preparative HPLC to isolate the intermediate.

  • Hydroxyl Functionalization: Convert the terminal hydroxyl of the purified intermediate into a leaving group (e.g., via mesylation using MsCl/TEA in DCM at 0°C).

  • E3 Ligase Conjugation: Introduce the E3 ligase ligand (e.g., a VHL or CRBN derivative) under basic conditions to complete the PROTAC assembly.

  • Final Validation: Confirm the final PROTAC mass and purity (>95%) via High-Resolution Mass Spectrometry (HRMS) and

    
    H-NMR.
    

References

  • Metabolic engineering of Escherichia coli for de novo production of 5-hydroxyvaler

    
    -oxidase pathway 
    Source: PubMed / Bioresource Technology (2024)
    URL:2
    
  • Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum Source: ACS Publications (2021) URL:3

  • Metabolic Engineering of Escherichia coli for De Novo Production of 1,5-Pentanediol from Glucose Source: ACS Synthetic Biology (2020) URL:4

  • Sodium 5-hydroxypentanoate | CID 23695195 Source: PubChem - NIH URL:1

  • CAS 13392-69-3: 5-Hydroxypentanoic acid (PROTAC Linker) Source: CymitQuimica URL:5

Sources

Foundational

Solvation Thermodynamics and Analytical Profiling of Sodium 5-Hydroxypentanoate: A Technical Guide for Advanced Applications

Executive Summary Sodium 5-hydroxypentanoate (CAS: 37435-69-1), also known as sodium 5-hydroxyvalerate, is a highly versatile aliphatic building block utilized across pharmaceutical synthesis, targeted protein degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-hydroxypentanoate (CAS: 37435-69-1), also known as sodium 5-hydroxyvalerate, is a highly versatile aliphatic building block utilized across pharmaceutical synthesis, targeted protein degradation, and biopolymer engineering . As a short-chain hydroxy acid salt, its unique structural dichotomy—a hydrophobic alkyl spacer capped by highly polar termini—creates a distinct solubility profile.

This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of sodium 5-hydroxypentanoate, comparing its behavior in aqueous versus organic solvents. Furthermore, it details a self-validating analytical methodology for determining its thermodynamic solubility, moving beyond standard (and often flawed) spectroscopic techniques.

Physicochemical Profiling & Solvation Thermodynamics

Sodium 5-hydroxypentanoate possesses the molecular formula


. Structurally, it consists of a four-carbon aliphatic chain flanked by a terminal hydroxyl group (

) and a terminal sodium carboxylate moiety (

).

The solvation behavior of this compound is entirely dictated by the thermodynamic competition between its lipophilic alkyl chain and its ionic/polar ends:

  • Aqueous Solvation: In water, the high dielectric constant (

    
    ) easily overcomes the lattice energy of the solid salt. The sodium cation and carboxylate anion undergo complete dissociation, stabilized by strong ion-dipole interactions. Simultaneously, the terminal hydroxyl group acts as both a hydrogen bond donor and acceptor, integrating seamlessly into the water network.
    
  • Organic Solvation: In organic solvents, solubility drops precipitously. While the 4-carbon chain offers minor lipophilicity, it is vastly overpowered by the ionic nature of the carboxylate. Non-polar solvents lack the dielectric strength to separate the

    
     and 
    
    
    
    ions. Polar aprotic solvents (like DMSO) can solvate the cation but leave the anion exposed, requiring thermal energy to force dissolution .
Comparative Solubility Profile

The quantitative and mechanistic differences across solvent classes are summarized below:

SolventPolarity IndexSolubility ClassEstimated SolubilitySolvation Mechanism
Water 10.2Highly Soluble> 100 mg/mLStrong ion-dipole interactions; extensive hydrogen bonding network with both the carboxylate and hydroxyl termini.
Methanol 5.1Slightly Soluble< 10 mg/mLModerate hydrogen bonding; weaker dielectric constant leads to only partial ion dissociation .
DMSO 7.2Slightly Soluble (Heated)< 5 mg/mLStrong dipole-dipole interactions; however, the polar aprotic nature poorly solvates the carboxylate anion, requiring heat to disrupt the crystal lattice [[1]]().
Chloroform 4.1Practically Insoluble< 0.1 mg/mLLow dielectric constant; inability to overcome the high lattice energy of the ionic salt.
Diethyl Ether 2.8Insoluble< 0.01 mg/mLNon-polar; completely lacks the hydrogen bonding and ion-dipole capacity required for solvation.

Experimental Methodology: Self-Validating Thermodynamic Solubility Determination

As a Senior Application Scientist, I frequently observe critical errors in solubility determinations for aliphatic salts. Standard UV-Vis spectroscopy is fundamentally inadequate for sodium 5-hydroxypentanoate due to the absence of a conjugated


-system (it lacks a UV chromophore). Attempting to measure it at low wavelengths (e.g., 210 nm) results in severe solvent interference and false positives.

Therefore, a self-validating Shake-Flask method coupled with Liquid Chromatography-Evaporative Light Scattering Detection (LC-ELSD) is the gold standard for this compound.

Protocol: LC-ELSD Thermodynamic Solubility Workflow
  • Saturation & Equilibration: Add an excess of solid sodium 5-hydroxypentanoate (e.g., 50 mg) to 1.0 mL of the target solvent (HPLC-grade Water, Methanol, or DMSO) in a tightly sealed 2 mL amber glass vial.

  • Thermal Agitation: Incubate the vials on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours to ensure true thermodynamic equilibrium. For DMSO, a parallel set should be heated to 50 °C to evaluate the "slightly soluble (heated)" profile cited in literature .

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Critical Causality: Centrifugation must be performed at the exact incubation temperature to pellet undissolved solids without inducing temperature-dependent precipitation (crash-out).

  • Supernatant Extraction & Matrix Matching: Carefully extract 100 µL of the supernatant. Dilute organic solvent samples with the aqueous mobile phase (e.g., 1:10) prior to injection. Critical Causality: Injecting pure organic solvent into an aqueous LC gradient will cause the highly polar salt to precipitate at the column head, ruining peak shape and column pressure.

  • Chromatographic Quantification (LC-ELSD):

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Standard reversed-phase C18 columns will fail to retain this highly polar analyte.

    • Mobile Phase: Gradient of Acetonitrile and 10 mM Ammonium Acetate.

    • Detection: ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.6 SLM).

  • Data Validation: Quantify against a 5-point calibration curve (0.1 - 5.0 mg/mL). Because ELSD response is inherently non-linear, you must use a logarithmic calibration model (

    
    ). A self-validating run requires an 
    
    
    
    .
Workflow Visualization

G N1 Solid Sodium 5-Hydroxypentanoate N2 Solvent Addition (Water vs. Organics) N1->N2 N3 Thermodynamic Equilibration (48h, 25°C, 800 rpm) N2->N3 N4 Phase Separation (Centrifugation 15k x g) N3->N4 N5 Supernatant Extraction & Matrix Matching N4->N5 N6 LC-ELSD Analysis (HILIC Column) N5->N6 N7 Solubility Quantification (Log Calibration) N6->N7

Fig 1: Thermodynamic solubility determination workflow utilizing LC-ELSD for non-chromophoric salts.

Applications in Advanced Therapeutics & Polymer Chemistry

The distinct solubility profile and bifunctional nature of sodium 5-hydroxypentanoate make it a highly sought-after reagent in several advanced fields.

PROTAC Linker Synthesis

In the rapidly expanding field of targeted protein degradation, sodium 5-hydroxypentanoate serves as a critical PROTAC linker . The bifunctional nature of the molecule—featuring both a nucleophilic hydroxyl and a carboxylate—enables orthogonal conjugation strategies (e.g., esterification at one end, amidation at the other). Furthermore, the intrinsic hydrophilicity of this 5-carbon spacer is strategically utilized by drug development professionals to counterbalance the extreme lipophilicity typically introduced by E3 ligase ligands and target protein binders. This directly improves the overall aqueous solubility and pharmacokinetic (PK) profile of the final PROTAC molecule.

Polyhydroxyalkanoate (PHA) Biosynthesis

In synthetic biology and bioplastics, sodium 5-hydroxyvalerate is a direct precursor for the biosynthesis of biodegradable polyesters. Recombinant bacterial systems expressing class I PHA synthases (such as the sequence-regulating enzyme PhaCAR) can uptake sodium 5-hydroxyvalerate from the culture medium to synthesize poly(5-hydroxyvalerate) homopolymers or incorporate it into block copolymers like P(3HB-co-5HV) . The high aqueous solubility of the sodium salt ensures optimal bioavailability in the fermentation broth, while the addition of 5HV units significantly alters the crystallinity and tensile strength of the resulting biopolymer .

Pharmaceutical Formulation & Buffering

Beyond active synthesis, the compound is utilized as a pH adjuster and buffering agent in cosmetic and pharmaceutical formulations . Its high water solubility ensures homogeneous distribution in aqueous phases without the risk of precipitation, while the pKa of its conjugate acid (5-hydroxypentanoic acid, pKa ~4.4) provides effective buffering capacity in mildly acidic to neutral microenvironments.

References

  • LookChem. "Cas 37435-69-1, 5-Hydroxypentanoic Acid SodiuM Salt". Available at: [Link]

  • National Institutes of Health (NIH). "Sodium 5-hydroxypentanoate | C5H9NaO3 | CID 23695195 - PubChem". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Versatile aliphatic polyester biosynthesis system for producing random and block copolymers composed of 2-, 3-, 4-, 5-, and 6-hydroxyalkanoates using the sequence-regulating polyhydroxyalkanoate synthase PhaCAR". Available at: [Link]

Sources

Exploratory

Introduction: Situating 5-Hydroxypentanoate within the Complex Landscape of Lysine Catabolism

An In-depth Technical Guide to the Biological Function of 5-Hydroxypentanoate in Lysine Metabolism Lysine, an essential amino acid for mammals, serves as a fundamental building block for protein synthesis and a precursor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Function of 5-Hydroxypentanoate in Lysine Metabolism

Lysine, an essential amino acid for mammals, serves as a fundamental building block for protein synthesis and a precursor for various critical biomolecules.[1] Its catabolism is a vital process for maintaining metabolic homeostasis, and dysregulation can lead to severe inborn errors of metabolism characterized by neurological symptoms.[2][3] Lysine is primarily degraded through two major routes in mammals: the saccharopine and pipecolate pathways, which are compartmentalized between the mitochondria and peroxisomes.[1][2] However, a distinct and significant pathway for lysine degradation exists, particularly in certain microorganisms, which proceeds via 5-aminovalerate and glutarate semialdehyde to form the central metabolite of this guide: 5-hydroxypentanoate (5-HP), also known as 5-hydroxyvalerate.[4][5]

While less prominent in mammalian lysine breakdown, this pathway is of significant interest to researchers, scientists, and drug development professionals for several reasons. It represents a key metabolic route in various bacteria, its intermediates are gaining recognition as valuable platform chemicals for industrial applications, and its study provides insights into alternative metabolic strategies and potential biomarkers for metabolic disorders.[6][7][8] This guide provides a comprehensive technical overview of the formation, metabolic fate, and broader significance of 5-hydroxypentanoate, grounding its mechanistic claims in authoritative sources and providing actionable experimental protocols for its investigation.

Part 1: The Core Metabolic Pathway: From L-Lysine to Activated Thioester

The conversion of L-lysine to a metabolically active form via 5-hydroxypentanoate involves a series of precise enzymatic steps. This pathway has been particularly well-characterized in bacteria like Pseudomonas putida and anaerobes such as Clostridium aminovalericum, and has been successfully engineered into industrial hosts like Corynebacterium glutamicum and Escherichia coli.[5][8][9]

Biosynthesis of 5-Hydroxypentanoate from L-Lysine

The initial steps convert L-lysine into the key intermediate, glutarate semialdehyde. One well-studied route involves two key enzymes, L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA).[10] This is followed by transamination and subsequent reduction.

  • L-Lysine Monooxygenase (e.g., DavB): L-lysine undergoes oxidative decarboxylation to produce 5-aminovaleramide. This step is crucial for committing lysine to this specific catabolic route.[10]

  • 5-Aminovaleramide Amidohydrolase (e.g., DavA): The amide group of 5-aminovaleramide is hydrolyzed to yield 5-aminovalerate (5-AVA).[6][10]

  • Transaminase (e.g., GabT): 5-aminovalerate undergoes transamination, where its amino group is transferred to an α-keto acid (like α-ketoglutarate), producing glutarate semialdehyde.[6][7]

  • Aldehyde Dehydrogenase/Reductase (e.g., YahK): In the final step, glutarate semialdehyde is reduced at the aldehyde group to a primary alcohol, forming 5-hydroxypentanoate (5-HP).[6][7][8]

This pathway is a focal point for metabolic engineering, where the expression of the requisite genes (e.g., davTBA, yahK) is optimized, and competing pathways (e.g., oxidation of glutarate semialdehyde by GabD) are deleted to maximize the production of 5-HP.[6][7][8]

Lysine_to_5HP_Pathway Lysine L-Lysine Amide 5-Aminovaleramide Lysine->Amide L-Lysine Monooxygenase (e.g., DavB) AVA 5-Aminovalerate (5-AVA) Amide->AVA 5-Aminovaleramide Amidohydrolase (e.g., DavA) GSA Glutarate Semialdehyde AVA->GSA Transaminase (e.g., GabT) HP 5-Hydroxypentanoate (5-HP) GSA->HP Aldehyde Reductase (e.g., YahK) Research_Workflow cluster_0 Sample Source cluster_1 Analytical Procedures cluster_2 Data Acquisition & Analysis Culture Bacterial Culture Extraction Metabolite Extraction & Derivatization Culture->Extraction EnzymeAssay Enzyme Activity Assay Culture->EnzymeAssay Cell Lysate Biofluid Biological Fluid Biofluid->Extraction GCMS GC-MS Analysis (Quantification) Extraction->GCMS HPLC HPLC Analysis (Enzyme Kinetics) EnzymeAssay->HPLC Analysis Data Interpretation (Flux, Kinetics, Biomarker ID) GCMS->Analysis HPLC->Analysis

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of Sodium 5-Hydroxyvalerate

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of sodium 5-hydroxyvalerate, a compound of interest in various chemical and pharmaceutical applications. Given the current s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of sodium 5-hydroxyvalerate, a compound of interest in various chemical and pharmaceutical applications. Given the current scarcity of direct experimental data for this specific molecule, this document outlines the fundamental principles and detailed methodologies for its synthesis, purification, and the subsequent experimental and computational determination of its key thermodynamic parameters. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for obtaining and understanding the thermodynamic profile of sodium 5-hydroxyvalerate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Sodium 5-Hydroxyvalerate and Its Thermodynamic Profile

Sodium 5-hydroxyvalerate (CAS No: 37435-69-1), the sodium salt of 5-hydroxypentanoic acid, is a bifunctional molecule featuring both a carboxylate and a hydroxyl group.[1][2][3] This structure imparts unique chemical properties, making it a valuable building block in organic synthesis and a potential candidate in pharmaceutical formulations. Understanding its thermodynamic properties—such as enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity—is paramount for process development, reaction engineering, and predicting its stability and reactivity under various conditions.

A thorough thermodynamic characterization is essential for:

  • Reaction Energetics: Predicting the feasibility and spontaneity of reactions involving sodium 5-hydroxyvalerate.

  • Process Design and Safety: Designing safe and efficient manufacturing processes by understanding heat flow and potential thermal hazards.

  • Formulation Development: Assessing the stability of different formulations and predicting shelf-life.

  • Computational Modeling: Providing accurate parameters for molecular modeling and simulations.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to fully characterize the thermodynamic landscape of this important molecule.

Synthesis and Characterization of Sodium 5-Hydroxyvalerate

Accurate thermodynamic measurements are contingent on the purity of the analyte. Therefore, a well-defined synthesis and rigorous characterization are the foundational first steps.

Synthesis from δ-Valerolactone

A common and efficient method for the preparation of sodium 5-hydroxyvalerate is through the base-catalyzed hydrolysis of δ-valerolactone.[4]

Protocol: Synthesis of Sodium 5-hydroxyvalerate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve δ-valerolactone (1.0 equivalent) in a 90% ethanol solution.

  • Base Addition: While stirring, add a stoichiometric amount (1.0 to 1.1 equivalents) of sodium hydroxide (NaOH) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 30 minutes.

  • Cooling and Stirring: After the initial heating period, allow the reaction to cool to room temperature and continue stirring for an additional 2 hours to ensure complete hydrolysis.

  • Solvent Removal: Remove the ethanol and water under reduced pressure using a rotary evaporator to yield the crude sodium 5-hydroxyvalerate.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a high-purity solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

dot graph TD { A[δ-Valerolactone] -->|NaOH, 90% EtOH, 80°C, 30 min| B(Reaction Mixture); B -->|Cool to RT, stir 2h| C(Complete Hydrolysis); C -->|Rotary Evaporation| D(Crude Sodium 5-hydroxyvalerate); D -->|Recrystallization| E(Purified Product); E -->|Vacuum Drying| F(High-Purity Sodium 5-hydroxyvalerate); }

Caption: Workflow for the synthesis of high-purity sodium 5-hydroxyvalerate.

Physicochemical Characterization

The identity and purity of the synthesized sodium 5-hydroxyvalerate must be confirmed before proceeding with thermodynamic measurements.

PropertyAnalytical TechniqueExpected Outcome
Molecular Formula C5H9NaO3-
Molecular Weight 140.11 g/mol -
Appearance White to Off-White SolidVisual Inspection
Melting Point 162-164°CDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus.[2][4] A sharp melting point indicates high purity.
Identity 1H NMR, 13C NMR, FTIRSpectra consistent with the molecular structure of sodium 5-hydroxyvalerate.
Purity Elemental Analysis, HPLCElemental composition matching theoretical values. A single sharp peak in the HPLC chromatogram.
Solubility -Slightly soluble in DMSO (heated) and methanol.[2][4]

Experimental Determination of Thermodynamic Properties

The following section details the experimental methodologies for determining the key thermodynamic properties of sodium 5-hydroxyvalerate.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation can be determined experimentally using bomb calorimetry .[5][6][7][8][9][10] This technique measures the heat of combustion (ΔHc°) at constant volume.

Protocol: Bomb Calorimetry

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.[6] This determines the heat capacity of the calorimeter (Ccal).

  • Sample Preparation: Press a known mass (typically 0.5-1.0 g) of high-purity, dried sodium 5-hydroxyvalerate into a pellet.

  • Bomb Assembly: Place the pellet in the sample holder within the bomb. Attach a fuse wire of known length and mass, ensuring it is in contact with the sample. Add a small, known amount of water to the bomb to saturate the atmosphere and ensure complete combustion to CO2 and H2O.

  • Pressurization: Seal the bomb and pressurize it with excess pure oxygen (typically to 20-30 atm).

  • Calorimetry Run: Place the bomb in the calorimeter, which contains a precisely known mass of water. Allow the system to reach thermal equilibrium.

  • Ignition and Data Acquisition: Ignite the sample and record the temperature change of the water until a stable final temperature is reached.

  • Corrections: Account for the heat released by the combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual N2 in the bomb).

  • Calculation of ΔHc°: Calculate the heat of combustion at constant volume (ΔUc°) and then convert it to the enthalpy of combustion at constant pressure (ΔHc°).

  • Calculation of ΔHf°: Use Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and Na2CO3(s)), to calculate the standard enthalpy of formation of sodium 5-hydroxyvalerate.

dot graph TD { subgraph "Calibration" A[Combust Benzoic Acid] --> B{Measure ΔT}; B --> C[Calculate C_cal]; end subgraph "Measurement" D[Combust Sodium 5-hydroxyvalerate] --> E{Measure ΔT}; E --> F[Calculate ΔU_c°]; end C --> F; F --> G[Calculate ΔH_c°]; G --> H[Calculate ΔH_f° using Hess's Law]; }

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for observing phase transitions (e.g., melting, glass transitions).[11]

Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of purified sodium 5-hydroxyvalerate into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

  • Data Analysis:

    • Heat Capacity (Cp): The heat flow difference between the sample and the reference is proportional to the heat capacity of the sample. By comparing the heat flow to that of a standard material with a known heat capacity (e.g., sapphire), the specific heat capacity of sodium 5-hydroxyvalerate can be determined as a function of temperature.

    • Melting Point and Enthalpy of Fusion (ΔHfus): An endothermic peak in the DSC thermogram indicates melting. The onset of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Entropy (S°) and Gibbs Free Energy (G°)

The standard entropy (S°) can be determined from heat capacity data obtained from low-temperature DSC measurements down to near absolute zero, based on the Third Law of Thermodynamics.

The Gibbs free energy of formation (ΔGf°) can then be calculated using the fundamental thermodynamic equation:[12][13]

ΔGf° = ΔHf° - TΔSf°

Where:

  • ΔHf° is the standard enthalpy of formation.

  • T is the standard temperature (298.15 K).

  • ΔSf° is the standard entropy of formation, calculated from the absolute entropies of the compound and its constituent elements in their standard states.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.[14]

Workflow: Computational Thermodynamics

  • Molecular Geometry Optimization: The 3D structure of the sodium 5-hydroxyvalerate ion pair is optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the vibrational frequencies.

  • Thermochemical Analysis: The vibrational frequencies, along with the translational and rotational contributions, are used to calculate the standard enthalpy, entropy, and Gibbs free energy at a given temperature using statistical mechanics principles.

dot graph TD { A[Define Molecular Structure] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D[Thermochemical Analysis]; D --> E[Enthalpy, Entropy, Gibbs Free Energy]; }

Caption: A generalized workflow for the computational estimation of thermodynamic properties.

Summary of Thermodynamic Data

Due to the lack of direct experimental data for sodium 5-hydroxyvalerate, the following table provides a template for the data that would be obtained through the methodologies described in this guide. For comparative purposes, available data for the structurally similar sodium n-pentanoate is included where possible.

Thermodynamic PropertySymbolExpected Value for Sodium 5-hydroxyvalerateAnalogous Data (Sodium n-pentanoate)
Standard Enthalpy of Formation (solid) ΔHf°To be determined experimentally/computationallyData not readily available
Standard Molar Entropy (solid) To be determined experimentally/computationallyData not readily available
Standard Gibbs Free Energy of Formation (solid) ΔGf°To be determined computationally/from ΔHf° and S°Data not readily available
Molar Heat Capacity (solid, at 298.15 K) CpTo be determined experimentally/computationallyData not readily available
Melting Point Tm162-164°C[2][4]335 °C[15]
Enthalpy of Fusion ΔHfusTo be determined by DSCData not readily available

Conclusion

This technical guide has outlined a comprehensive framework for the determination of the thermodynamic properties of sodium 5-hydroxyvalerate. While direct experimental data is currently limited, the protocols for synthesis, characterization, and experimental measurement using techniques such as bomb calorimetry and differential scanning calorimetry provide a clear path forward for researchers. Furthermore, computational chemistry offers a valuable complementary approach for estimating these crucial parameters. The systematic application of the methodologies described herein will enable a thorough understanding of the thermodynamic profile of sodium 5-hydroxyvalerate, facilitating its effective use in scientific research and industrial applications.

References

  • LookChem. Cas 37435-69-1, 5-Hydroxypentanoic Acid SodiuM Salt. [Link]

  • Desrosiers, P. J., et al. "Heat capacities, volumes, and expansibilities of sodium phenyl carboxylates in water." Journal of Solution Chemistry 14.1 (1985): 35-47.
  • Fiveable. Computational Thermodynamic Properties. [Link]

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  • Volova, T. G., et al. "Properties of degradable polyhydroxyalkanoates with different monomer compositions." Polymers 13.19 (2021): 3328.
  • de Koning, G. J. M. "Physical properties of bacterial poly ((R)-3-hydroxyalkanoates)." Canadian journal of microbiology 41.S1 (1995): 303-309.
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  • Lide, D. R., ed. CRC handbook of chemistry and physics. CRC press, 2004.
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  • Tan, G. Y. A., et al.
  • Khan Academy. Introduction to Gibbs free energy. [Link]

  • Carrasco, F., et al. "Thermal stability of polyhydroxyalkanoates." Journal of applied polymer science 100.3 (2006): 2111-2121.
  • Chemguide. An introduction to Gibbs free energy. [Link]

  • Oti, W. O., et al. "Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates." International Journal of Advanced Research in Chemical Science (IJARCS) 8.9 (2021): 8-13.
  • PubChem. Sodium (1-~ 14~ C) pentanoate. [Link]

  • PubChem. 5-Hydroxyvalerate. [Link]

  • Makansi, M. M., et al. "Thermodynamic properties of sodium.
  • LaGuardia Community College. Heat of Solution of a Salt. [Link]

  • Torres, P., et al. "Thermal decomposition of the calcium salts of several carboxylic acids." Journal of thermal analysis and calorimetry 105.3 (2011): 979-985.
  • University of California, Berkeley. Thermodynamic data at 25oC for assorted inorganic substances. [Link]

  • Yaws, C. L. Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel, 2003.
  • Yang, L., et al. "Thermodynamic properties of sodium pentatitanate (Na8Ti5O14)." Journal of Thermal Analysis and Calorimetry 147.1 (2022): 441-447.
  • NIST. Sodium - Gas phase thermochemistry data. [Link]

  • Partanen, J. I., & Minkkinen, P. O. "Thermodynamics of Dissolution of Calcium Hydroxycarboxylates in Water.
  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

  • NIST. Pentanoic acid. [Link]

  • PubChem. Sodium Valerate. [Link]

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Exploratory

Regulatory &amp; Pharmacological Status: Sodium 5-Hydroxypentanoate

The following technical guide details the regulatory, chemical, and pharmacological status of Sodium 5-Hydroxypentanoate (the sodium salt of 5-hydroxypentanoic acid, 5-HPA). This analysis distinguishes 5-HPA from its str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the regulatory, chemical, and pharmacological status of Sodium 5-Hydroxypentanoate (the sodium salt of 5-hydroxypentanoic acid, 5-HPA).

This analysis distinguishes 5-HPA from its structural isomers (like 4-hydroxyvaleric acid/GHV) and its homolog (GHB), providing a rigorous assessment for drug development professionals.

Executive Summary

Sodium 5-hydroxypentanoate (5-HPA Na) is the sodium salt of the linear 5-carbon homolog of Gamma-hydroxybutyrate (GHB). While not explicitly listed as a controlled substance in the US Controlled Substances Act (CSA) or UN Conventions, it presents a critical legal risk under the Federal Analogue Act (21 U.S.C. § 813) due to its structural similarity and proven pharmacological agonism at the GHB receptor.

Unlike "Gamma-valerolactone" (GVL), which metabolizes to 4-hydroxyvaleric acid (GHV), 5-HPA forms Delta-valerolactone (DVL) . Research identifies 5-HPA (code name UMB58 ) as a specific GHB receptor agonist, satisfying the "pharmacological effect" prong of the Analogue Act if intended for human consumption.

Chemical Identity & Structural Activity Relationship (SAR)

To understand the regulatory landscape, one must distinguish between the homologs (chain extension) and analogs (substitution).

Structural Comparison
  • GHB (Schedule I): 4-hydroxybutyric acid. The pharmacophore requires a hydroxyl group at the gamma (4) position.

  • GHV (Analogue): 4-hydroxypentanoic acid (also known as "Methyl-GHB"). It retains the gamma-hydroxyl configuration but adds a methyl group at the tail.

  • 5-HPA (The Subject): 5-hydroxypentanoic acid.[1][2][3][4] It extends the chain by one methylene group, placing the hydroxyl at the delta (5) position.

Lactonization Equilibrium

In aqueous solution or acidic conditions, these hydroxy acids equilibrate with their corresponding lactones. This is a critical conversion pathway for forensic detection and metabolism.

  • GHB

    
    GBL  (Gamma-butyrolactone) [5-membered ring][5]
    
  • GHV

    
    GVL  (Gamma-valerolactone) [5-membered ring with methyl substituent]
    
  • 5-HPA

    
    DVL  (Delta-valerolactone) [6-membered ring]
    

ChemicalStructures cluster_0 Controlled Reference (C4) cluster_1 Isomer (C5 - Branched) cluster_2 Subject (C5 - Linear) GHB GHB (4-Hydroxybutyric Acid) GBL GBL (Gamma-Butyrolactone) GHB->GBL  Acid/Heat   GHV GHV (4-Hydroxypentanoic Acid) 'Methyl-GHB' GVL GVL (Gamma-Valerolactone) GHV->GVL  Equilibrium   HPA 5-HPA (5-Hydroxypentanoic Acid) Code: UMB58 DVL DVL (Delta-Valerolactone) HPA->DVL  Cyclization  

Figure 1: Structural relationships between GHB, its methyl-analog GHV, and the linear homolog 5-HPA.[2] Note the ring size difference in the lactone forms.

Pharmacological Mechanism & Analogue Status[2][6][7]

The legal definition of a "Controlled Substance Analogue" generally requires two conditions (the "two-pronged test"):

  • Substantial Structural Similarity: 5-HPA differs from GHB by a single methylene (-CH2-) group. Courts have historically accepted homologous series (C4 vs C5) as "substantially similar."

  • Substantial Pharmacological Effect: The substance must have a stimulant, depressant, or hallucinogenic effect similar to the controlled substance.

The "UMB58" Agonist Profile

Scientific literature identifies 5-hydroxypentanoic acid (under the research code UMB58 ) as a ligand for the GHB receptor.[1][2]

  • Receptor Affinity: 5-HPA binds to the high-affinity GHB receptor.

  • Structure-Activity Tolerance: Research indicates that the GHB receptor tolerates the extension of the distance between the carboxyl and hydroxyl groups (from 3 carbons in GHB to 4 carbons in 5-HPA).

  • Implication: Because 5-HPA acts as an agonist at the GHB receptor, it likely satisfies the second prong of the Analogue Act.

Metabolic Precursors

Unlike GBL (which is a prodrug for GHB), 1,5-Pentanediol is the primary precursor for 5-HPA.

  • Metabolism: 1,5-Pentanediol

    
     5-Hydroxypentanal 
    
    
    
    5-HPA
    
    
    DVL.
  • Toxicity: 1,5-Pentanediol is generally considered low toxicity and is used in industrial plasticizers, unlike 1,4-Butanediol (a Schedule I controlled substance analogue). However, ingestion of 1,5-pentanediol could theoretically yield pharmacological levels of 5-HPA.

Metabolism Pentanediol 1,5-Pentanediol (Industrial Solvent) Aldehyde 5-Hydroxypentanal (Intermediate) Pentanediol->Aldehyde Alcohol Dehydrogenase (ADH) Acid 5-Hydroxypentanoic Acid (5-HPA / UMB58) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH) Lactone Delta-Valerolactone (DVL) Acid->Lactone Spontaneous Cyclization Receptor GHB Receptor (Agonism) Acid->Receptor Binding

Figure 2: Metabolic pathway of 1,5-pentanediol converting to the active agent 5-HPA.

Regulatory Framework Analysis

United States (DEA / FDA)
Regulatory CategoryStatus of Sodium 5-Hydroxypentanoate
CSA Scheduling Not Listed. (It is not a Schedule I-V drug by name).
List I Chemical No. (Unlike GBL, DVL is not a List I chemical).
Analogue Act High Risk. Likely meets both structural and pharmacological prongs.[6][7]
FDA Approval None. No approved medical use (unlike Sodium Oxybate).

Enforcement Precedent: While specific prosecutions for 5-HPA are rarer than for GBL or 1,4-BD, the Department of Justice treats "positional isomers" and "homologs" as analogues when found in settings indicating human consumption (e.g., sold as "legal highs" or supplements).

International Status
  • United Nations: Not listed in the 1971 Convention on Psychotropic Substances.

  • European Union: Not universally controlled, but captured under "New Psychoactive Substances" (NPS) broad definitions in countries with generic legislation (e.g., UK Psychoactive Substances Act 2016, which bans any substance with a psychoactive effect not specifically exempted).

Analytical Detection & Differentiation

For researchers handling these compounds, distinguishing 5-HPA from GHB and GHV is critical.

  • GC-MS Analysis: Direct injection often leads to lactonization.

    • GHB detects as GBL (MW 86).

    • GHV detects as GVL (MW 100).

    • 5-HPA detects as DVL (MW 100).

  • Differentiation: GVL and DVL have the same molecular weight (isobaric). They must be separated by retention time or fragmentation patterns.

    • GVL Fragmentation: Prominent peak at m/z 56 (loss of CO2).

    • DVL Fragmentation: Distinct fragmentation due to the 6-membered ring stability.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23695195: Sodium 5-hydroxypentanoate. Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (2024). Lists of Controlled Substances. Retrieved from [Link]

  • Maitre, M., et al. (2002). French researchers identify GHB receptor modulators. BioWorld. Retrieved from [Link] (Referencing identification of 5-hydroxypentanoic acid/UMB58 as GHB agonist).

  • Zink, E., et al. (2005). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone... in Complex Biological Matrices. Pacific Northwest National Laboratory. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report: 1,5-Pentanediol. Retrieved from [Link]

  • U.S. Code. (2024). 21 U.S.C. § 802(32) - Definition of Controlled Substance Analogue. Retrieved from [Link]

Sources

Foundational

Sodium 5-Hydroxypentanoate: Mechanistic Insights into pKa, pH-Dependent Stability, and Synthetic Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Profiling Sodium 5-hydroxypentanoate (also known as sodium 5-hydroxyva...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Profiling

Sodium 5-hydroxypentanoate (also known as sodium 5-hydroxyvalerate) is a highly versatile bifunctional building block utilized extensively in the synthesis of macrocyclic peptides, biocompatible polyesters, and specialized active pharmaceutical ingredients (APIs). As an open-chain hydroxy acid salt, its chemical behavior is strictly governed by the pH of its environment.

Understanding the thermodynamic constants—specifically the pKa of its conjugate acid—is critical for controlling its stability and preventing premature cyclization during complex synthetic workflows.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties required for stoichiometric calculations and phase-behavior predictions[1],[2],[3].

PropertyValueReference / Source
Chemical Formula C₅H₉NaO₃[3]
Molecular Weight 140.11 g/mol [3]
pKa (Carboxylic Acid) 4.59 ± 0.10[1]
pKa (Hydroxyl Group) ~14.99[2]
Physical Form White to off-white powder[3]

Mechanistic Dynamics: pH Stability and the Lactone Equilibrium

As a Senior Application Scientist, one of the most common failure points I observe in the handling of sodium 5-hydroxypentanoate is a misunderstanding of its pH-dependent equilibrium. The stability of the open-chain form is not absolute; it is a dynamic state dictated by the protonation of the carboxylate group[4].

The Causality of Cyclization
  • Alkaline to Neutral Conditions (pH > 6.0): At a pH well above its pKa of 4.59, the molecule exists predominantly as the deprotonated carboxylate anion. The negative charge on the carboxylate group drastically reduces the electrophilicity of the carbonyl carbon. Consequently, intramolecular nucleophilic attack by the terminal C5 hydroxyl group is both kinetically and thermodynamically unfavorable. The open-chain sodium salt remains highly stable.

  • Acidic Conditions (pH < 4.5): When the pH drops below the pKa, the carboxylate is protonated to form 5-hydroxypentanoic acid[1]. The protonated carbonyl oxygen acts as a strong electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon. This facilitates rapid intramolecular nucleophilic acyl substitution by the terminal hydroxyl group, resulting in the formation of δ-valerolactone (DVL) and the expulsion of water.

  • Thermodynamic Driver: The formation of the 6-membered DVL ring is thermodynamically driven by exceptionally low Baeyer (angle) strain and a favorable entropy of cyclization compared to intermolecular esterification.

pH_Equilibrium DVL δ-Valerolactone (Closed Ring) HPA 5-Hydroxypentanoic Acid (Protonated, Open) DVL->HPA Hydrolysis (H2O) Acidic/Neutral HPA->DVL Intramolecular Cyclization (-H2O) NaHP Sodium 5-Hydroxypentanoate (Deprotonated, Open) HPA->NaHP +NaOH (pH > 5) Deprotonation NaHP->HPA +HCl (pH < 4.5) Protonation

Fig 1: pH-driven equilibrium between δ-valerolactone and sodium 5-hydroxypentanoate.

Experimental Workflows & Self-Validating Protocols

To harness sodium 5-hydroxypentanoate effectively, experimental protocols must account for its solubility and pH sensitivity. Below are two field-proven methodologies.

Protocol 3.1: NMR-Monitored pH Titration and Ring-Opening Kinetics

This protocol establishes a self-validating system to confirm the pH threshold for DVL ring-opening without relying on external colorimetric indicators, which can introduce artifacts.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of δ-valerolactone in 0.6 mL of Deuterium Oxide (D₂O) in an NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum. Note the triplet corresponding to the α-CH₂ protons of the lactone ring (typically around δ 2.5 ppm).

  • Titration: Gradually add micro-aliquots of 0.1 M NaOD (Sodium deuteroxide) to the NMR tube. Monitor the pD (equivalent to pH in heavy water).

  • Kinetic Monitoring: As the pD exceeds 6.0, the base-catalyzed hydrolysis (B_AC2 mechanism) initiates[4]. Acquire spectra every 5 minutes.

  • Validation: The system self-validates through the emergence of a new, upfield-shifted triplet (around δ 2.2 ppm) corresponding to the α-CH₂ protons of the open-chain sodium 5-hydroxypentanoate. The isobestic conversion between these two peaks provides a direct, real-time readout of the hydrolysis kinetics.

Protocol 3.2: Synthesis of Benzyl 5-Hydroxypentanoate

For downstream applications, such as the synthesis of P2-P1' linked macrocyclic human renin inhibitors, the carboxylic acid must be orthogonally protected. The following protocol details the benzyl esterification of sodium 5-hydroxypentanoate[5].

Mechanistic Causality: Acetone is chosen as a polar aprotic solvent because it does not heavily solvate the carboxylate anion, leaving the nucleophile highly reactive. Because the sodium salt has limited solubility in acetone, Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst. TBAB exchanges the "hard" sodium cation for a lipophilic tetrabutylammonium cation, solubilizing the active species into the organic phase to accelerate the S_N2 attack on benzyl bromide.

Step-by-Step Methodology:

  • Suspension: Suspend 569 mg (4.06 mmol, 1.0 eq) of sodium 5-hydroxypentanoate in 3 mL of anhydrous acetone.

  • Reagent Addition: Add 1.39 g (8.11 mmol, 2.0 eq) of benzyl bromide, followed by 65 mg (0.203 mmol, 0.05 eq) of TBAB.

  • Reaction: Heat the heterogeneous mixture to 45°C and stir vigorously for 24 hours.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the acetone.

  • Aqueous Workup: Dissolve the crude residue in 200 mL of Ethyl Acetate (EtOAc). Wash sequentially with 50 mL of 1N aqueous NaHSO₄ (to remove basic impurities), 50 mL of saturated NaHCO₃ (to neutralize residual acid and prevent lactonization), and 50 mL of brine.

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via Medium Pressure Liquid Chromatography (MPLC) using 45% EtOAc in Hexane.

  • Yield: Expected yield is ~76% (641 mg) of pure benzyl 5-hydroxypentanoate[5].

Benzyl_Synthesis Start Sodium 5-Hydroxypentanoate (1 eq, 569 mg) Solvent Suspend in Acetone (3 mL) Polar Aprotic Medium Start->Solvent Reagents Add Benzyl Bromide (2 eq) + TBAB Catalyst (0.05 eq) Solvent->Reagents Reaction Heat at 45°C for 24 hours (Nucleophilic Substitution) Reagents->Reaction Workup Aqueous Workup (NaHSO4, NaHCO3, Brine) Reaction->Workup Purification MPLC Purification (45% EtOAc in Hexane) Workup->Purification Product Benzyl 5-Hydroxypentanoate (Yield ~76%) Purification->Product

Fig 2: Step-by-step synthetic workflow for benzyl 5-hydroxypentanoate preparation.

Applications in Drug Development & Polymer Science

The precise control of the 5-hydroxypentanoate ↔ δ-valerolactone equilibrium is not just a synthetic exercise; it has profound implications in applied science:

  • Macrocyclic Peptides: The open-chain derivatives (like benzyl 5-hydroxypentanoate) are critical bifunctional linkers used in the cyclization of renin inhibitors targeting hypertension[5].

  • Biocompatible Polymers: Through controlled acidification and subsequent ring-opening polymerization (ROP) of the resulting δ-valerolactone, researchers synthesize poly(δ-valerolactone) (PVL). PVL is a highly flexible, biodegradable polyester utilized in implantable drug delivery systems (IDDS) and tissue engineering scaffolds.

References

  • NP-MRD (Natural Products Magnetic Resonance Database). "5-hydroxyvaleric acid (NP0213041) - Chemical Properties and pKa." NP-MRD. Available at: [Link]

  • LookChem. "Cas 37435-69-1, 5-Hydroxypentanoic Acid Sodium Salt." LookChem. Available at: [Link]

  • ACS Publications. "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions." Journal of the American Chemical Society. Available at:[Link]

Sources

Exploratory

Molecular Architecture and Reactivity: A Technical Guide to Delta-Valerolactone and Sodium 5-Hydroxypentanoate

Executive Summary In the landscape of biodegradable polymers and advanced organic synthesis, the interconversion between cyclic esters and their open-chain hydroxy-acid salts represents a fundamental thermodynamic equili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biodegradable polymers and advanced organic synthesis, the interconversion between cyclic esters and their open-chain hydroxy-acid salts represents a fundamental thermodynamic equilibrium. This whitepaper provides an in-depth technical analysis of delta-valerolactone (DVL) and its hydrolyzed counterpart, sodium 5-hydroxypentanoate (5-HP-Na) . Designed for drug development professionals and polymer chemists, this guide elucidates the chemical causality behind their divergent reactivities, details field-proven experimental workflows, and establishes self-validating protocols for their application.

Molecular Causality: Ring Strain vs. Entropy

The fundamental difference between delta-valerolactone and sodium 5-hydroxypentanoate lies in their structural topology and the resulting thermodynamic forces that govern their behavior.

Delta-Valerolactone (DVL)

DVL is a six-membered cyclic ester (lactone)[1]. Despite the general stability of six-membered rings, DVL possesses measurable ring strain compared to its five-membered homolog, gamma-butyrolactone. This inherent ring strain makes its ring-opening polymerization (ROP) highly thermodynamically favorable, allowing it to act as a highly reactive monomer for synthesizing poly(delta-valerolactone) (PVL)—a biodegradable polyester utilized in implantable drug delivery systems[2][3].

Sodium 5-Hydroxypentanoate (5-HP-Na)

When DVL is subjected to alkaline hydrolysis, the ester bond is cleaved, yielding sodium 5-hydroxypentanoate[4]. This molecule is an open-chain, highly hydrophilic ionic salt. In this state, the molecule is chemically stable and serves as a critical intermediate in organic synthesis, including its use as a precursor for PROTAC linkers[5].

The Interconversion Mechanism

The relationship between these two molecules is dictated by pH. Under basic conditions, the equilibrium heavily favors the open-chain sodium salt due to the irreversible deprotonation of the carboxylic acid[6]. However, upon acidification, the resulting 5-hydroxypentanoic acid undergoes rapid, spontaneous intramolecular esterification. The nucleophilic attack of the terminal hydroxyl group on the protonated carbonyl carbon is entropically driven by proximity effects, driving the reaction forward to close the ring and release water, thereby reforming DVL[6][7].

Interconversion DVL Delta-Valerolactone (Cyclic Ester) TS Tetrahedral Intermediate DVL->TS + NaOH (Nucleophilic Attack) TS->DVL - H2O (Intramolecular Lactonization) Salt Sodium 5-Hydroxypentanoate (Open-Chain Salt) TS->Salt Ring Opening & Deprotonation Salt->TS + H+ (Acidification)

Reaction mechanism detailing the base-catalyzed ring opening and acid-catalyzed lactonization.

Comparative Physicochemical Properties

Understanding the physical state and solubility profiles of these two compounds is critical for downstream processing, solvent selection, and purification strategies.

PropertyDelta-Valerolactone (DVL)Sodium 5-Hydroxypentanoate (5-HP-Na)
CAS Number 542-28-9[1]37435-69-1[4]
Molecular Formula C5H8O2[1]C5H11NaO3[4]
Molecular Weight 100.12 g/mol [1]142.13 g/mol [4]
Physical State (RT) Clear, colorless to pale yellow liquid[1]Solid (Crystalline powder)
Boiling Point 226-229 °CN/A (Decomposes before boiling)
Solubility Profile Soluble in organic solvents; slowly hydrolyzes in waterHighly soluble in water and aqueous alcohols
Primary Application Monomer for biodegradable polyesters (PVL)[2][8]Stable intermediate; PROTAC linker synthesis[5]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that not only achieve the desired chemical transformation but also include built-in diagnostic checks to validate the success of the reaction in real-time.

Protocol A: Isolation of Sodium 5-Hydroxypentanoate via Alkaline Hydrolysis

This procedure leverages kinetic control to quantitatively open the lactone ring and stabilize the resulting hydroxy-acid as an ionic salt[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 0.44 g (11 mmol, 1.1 eq) of Sodium Hydroxide (NaOH) in 23 mL of a 90% ethanol/water mixture.

  • Lactone Addition: Slowly add 1.0 g (10 mmol, 1.0 eq) of delta-valerolactone to the basic solution[4].

  • Thermal Activation: Heat the reaction mixture to 80°C under continuous stirring for 30 minutes. The thermal energy overcomes the activation barrier for the nucleophilic acyl substitution.

  • Maturation: Remove the heat source and allow the mixture to stir at room temperature for an additional 2 hours to ensure quantitative conversion[4].

  • Isolation: Evaporate the excess solvent via rotary evaporation under reduced pressure to yield sodium 5-hydroxypentanoate as a solid[4].

  • Self-Validation Check: Analyze the isolated solid via FTIR spectroscopy. The complete disappearance of the characteristic lactone ester carbonyl stretch (~1735 cm⁻¹) and the emergence of a strong carboxylate asymmetric stretch (~1560 cm⁻¹) confirms the quantitative opening of the ring.

Protocol B: Cationic Ring-Opening Polymerization (ROP) of DVL

This protocol utilizes the inherent ring strain of DVL to drive the thermodynamic formation of poly(delta-valerolactone) (PVL)[3][9].

Step-by-Step Methodology:

  • Monomer Purification: Distill DVL under reduced pressure (e.g., 58-60 °C at 0.5 mmHg) to remove trace moisture and pre-formed oligomers[1]. Moisture acts as a rogue chain transfer agent, prematurely terminating polymer chains.

  • Initiation: Inside an argon-filled glovebox, combine the purified DVL with a catalytic amount of a Lewis acid catalyst, such as scandium triflate [Sc(OTf)3][8][9].

  • Propagation: Allow the mixture to react at the designated temperature. The reaction is driven forward by the enthalpic release of the 6-membered ring strain[3].

  • Termination & Precipitation: Quench the living polymer chains by adding a few drops of acidified methanol. Precipitate the resulting PVL by dropping the mixture into an excess of cold hexanes, followed by vacuum filtration.

  • Self-Validation Check: Monitor the macroscopic viscosity of the reaction mixture; a dramatic transition from a free-flowing liquid to a highly viscous gel indicates successful chain propagation. Post-synthesis, utilize Gel Permeation Chromatography (GPC) to verify the weight-average molecular weight (Mw) and polydispersity index[3][8].

Workflow cluster_ROP Ring-Opening Polymerization (ROP) cluster_Hydrolysis Alkaline Hydrolysis Start Delta-Valerolactone (DVL) Cat Initiator / Catalyst (e.g., Sc(OTf)3) Start->Cat Inert Atmosphere (Thermodynamic Control) Base NaOH in 90% Ethanol 80°C, 30 min Start->Base Aqueous/Alcoholic Media (Kinetic Control) Poly Poly(delta-valerolactone) (PVL) Biodegradable Polyester Cat->Poly Chain Propagation Salt Sodium 5-Hydroxypentanoate Isolated Ionic Salt Base->Salt Solvent Evaporation

Divergent experimental workflows for DVL: Polymerization vs. Alkaline Hydrolysis.

Conclusion

The distinction between delta-valerolactone and sodium 5-hydroxypentanoate is a textbook demonstration of how environmental conditions (pH and solvent) dictate molecular architecture. DVL serves as a high-energy, strained monomer primed for the synthesis of advanced biodegradable materials. Conversely, its hydrolyzed salt, 5-HP-Na, offers a stable, highly soluble building block for complex organic synthesis and pharmaceutical linker development. Mastery over their interconversion empowers researchers to precisely control material properties and synthetic pathways in modern drug development.

References

  • Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model, OSTI.GOV.
  • Delta-valerolactone: properties and applic
  • Ring-Opening Polymerization of CO2-Based Disubstituted δ-Valerolactone toward Sustainable Functional Polyesters, PubMed.
  • Problem 46 When 5-hydroxypentanoic acid is... [FREE SOLUTION], Vaia.
  • Controlled Ring-Opening Polymerization of Lactones and Lactides Initiated by Lanthanum Isopropoxide, 1.
  • d-Valerolactone technical grade 542-28-9, Sigma-Aldrich.
  • Cas 542-28-9, tetrahydropyran-2-one, LookChem.
  • 5-Hydroxypentanoic acid | PROTAC Linker, MedChemExpress.
  • 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1, ChemicalBook.
  • Acid-Catalyzed Alcoholysis of δ-Valerolactone -- Need help with mechanism, ECHEMI.

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Sodium 5-Hydroxypentanoate from Delta-Valerolactone

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the synthesis of sodium 5-hydroxypentanoate through the base-catalyzed hydrolysis of delta-valerol...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of sodium 5-hydroxypentanoate through the base-catalyzed hydrolysis of delta-valerolactone. The protocol herein is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. This application note elucidates the underlying reaction mechanism, provides a robust experimental protocol, and emphasizes critical safety considerations to ensure reliable and safe execution.

Introduction

Sodium 5-hydroxypentanoate, the sodium salt of 5-hydroxypentanoic acid, is a versatile organic compound with applications across various industries.[1] It serves as a flavoring agent, pH adjuster, buffer, and chelating agent in the food, cosmetic, and pharmaceutical sectors.[1] Its utility stems from its bifunctional nature, possessing both a hydroxyl and a carboxylate group. A common and efficient route to this compound is through the ring-opening hydrolysis of delta-valerolactone, a cyclic ester. This process is typically catalyzed by a base, such as sodium hydroxide, which facilitates the nucleophilic attack on the ester's carbonyl group.[2][3]

This document presents a detailed protocol for this synthesis, emphasizing the mechanistic understanding and practical considerations necessary for successful and reproducible results.

Reaction Mechanism: Base-Catalyzed Hydrolysis of a Lactone

The synthesis of sodium 5-hydroxypentanoate from delta-valerolactone proceeds via a base-catalyzed hydrolysis mechanism. This reaction is a classic example of nucleophilic acyl substitution.

The process can be broken down into the following key steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile from the sodium hydroxide, attacks the electrophilic carbonyl carbon of the delta-valerolactone. This results in the formation of a tetrahedral intermediate.

  • Ring Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the ester bond and the opening of the lactone ring.

  • Proton Transfer: An acid-base reaction occurs where the newly formed alkoxide abstracts a proton from the carboxylic acid, yielding the 5-hydroxypentanoate anion and a molecule of water.

  • Salt Formation: The 5-hydroxypentanoate anion associates with the sodium cation (Na⁺) present in the solution to form the final product, sodium 5-hydroxypentanoate.

Computational studies have explored the intricacies of lactone hydrolysis under both neutral and alkaline conditions, confirming the favorability of the base-catalyzed pathway.[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products delta-valerolactone δ-Valerolactone tetrahedral_intermediate Tetrahedral Intermediate delta-valerolactone->tetrahedral_intermediate Nucleophilic attack by OH⁻ NaOH Sodium Hydroxide (NaOH) sodium_5-hydroxypentanoate Sodium 5-Hydroxypentanoate tetrahedral_intermediate->sodium_5-hydroxypentanoate Ring-opening & Proton Transfer water Water (H₂O)

Caption: Base-catalyzed hydrolysis of δ-valerolactone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of sodium 5-hydroxypentanoate.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberAmountSupplier
delta-ValerolactoneC₅H₈O₂100.12542-28-91.0 g (10 mmol)Sigma-Aldrich
Sodium HydroxideNaOH40.001310-73-20.44 g (11 mmol)Fisher Scientific
Ethanol (90%)C₂H₅OH46.0764-17-523 mLVWR
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Synthesis Procedure

A general and effective procedure for this synthesis has been described and is adapted here for a standard laboratory setting.[4]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (0.44 g, 11 mmol) and 90% ethanol (23 mL). Stir the mixture until the sodium hydroxide is completely dissolved.

  • Addition of Reactant: Add delta-valerolactone (1.0 g, 10 mmol) to the ethanolic sodium hydroxide solution.

  • Heating: Attach a condenser to the flask and heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature with continuous stirring for 30 minutes.

  • Cooling and Stirring: After 30 minutes of heating, turn off the heating mantle and allow the reaction mixture to cool to room temperature. Continue stirring at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Solvent Removal: Once the reaction is complete, remove the excess ethanol using a rotary evaporator under reduced pressure.

  • Product Isolation: The resulting solid is the crude sodium 5-hydroxypentanoate. For many applications, this can be used without further purification. If a higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed. The product should be a white to off-white powder.[1]

Experimental_Workflow A Dissolve NaOH in Ethanol B Add δ-Valerolactone A->B C Heat at 80°C for 30 min B->C D Stir at Room Temp for 2h C->D E Remove Solvent (Rotovap) D->E F Isolate Product E->F

Caption: Experimental workflow for synthesis.

Safety and Handling

4.1. Reagent Safety

  • delta-Valerolactone: Causes serious eye damage.[5] It is advisable to wear appropriate protective eyeglasses or chemical safety goggles.[5] Avoid contact with skin and clothing, and handle in a well-ventilated area.[5][6]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[7][8][9] It is a corrosive material.[7][8] Always wear protective gloves, clothing, and eye/face protection when handling.[7] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[7][8]

4.2. Product Safety

  • Sodium 5-hydroxypentanoate: May cause skin, eye, and respiratory irritation.[10] Handle with care, using appropriate personal protective equipment.

4.3. General Laboratory Safety

  • Perform the reaction in a well-ventilated fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Dispose of all chemical waste in accordance with local, regional, and national regulations.[7]

Characterization

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by identifying the characteristic peaks for the methylene and methine protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and carboxylate (C=O) functional groups.

  • Melting Point: To assess the purity of the isolated solid.

Conclusion

The base-catalyzed hydrolysis of delta-valerolactone is a straightforward and efficient method for the synthesis of sodium 5-hydroxypentanoate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable compound for a variety of applications in research and development.

References

  • LookChem. Cas 37435-69-1, 5-Hydroxypentanoic Acid SodiuM Salt. [Link]

  • Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. [Link]

  • Haque, F., et al. (2021). Electronic Supporting Information Ring-opening copolymerization of ε-caprolactone and δ-valerolactone by Titanium-based metal-organic framework: MIL-125. Royal Society of Chemistry. [Link]

  • Safety Data Sheet. (2016). Sodium Hydroxide. [Link]

  • Gomez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry, 78(14), 6868-6879. [Link]

  • Chen, Y., et al. (2018). Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. Catalysis Science & Technology, 8(2), 435-442. [Link]

  • Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed, 78(14), 6858-6867. [Link]

  • Anderson, R. J., et al. (2022). Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and L-Lactide. ChemRxiv. [Link]

  • Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]

  • Schneiderman, D. K., et al. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. CSB and SJU Digital Commons. [Link]

  • Zhang, Y., et al. (2016). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. ResearchGate. [Link]

  • DC Fine Chemicals. Safety Data Sheet: Sodium hydroxide. [Link]

  • Google Patents.
  • OSTI.GOV. Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model. [Link]

  • National Institutes of Health. Sodium 5-hydroxypentanoate. PubChem. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: sodium hydroxide. [Link]

Sources

Application

sodium 5-hydroxyvalerate ring-opening polymerization initiator

Application Note: Sodium 5-Hydroxyvalerate as a Functional Initiator for the Ring-Opening Polymerization of -Valerolactone Executive Summary This guide details the protocol for utilizing Sodium 5-Hydroxyvalerate (Na-5HV)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sodium 5-Hydroxyvalerate as a Functional Initiator for the Ring-Opening Polymerization of


-Valerolactone 

Executive Summary

This guide details the protocol for utilizing Sodium 5-Hydroxyvalerate (Na-5HV) as a homologous, functional initiator for the Ring-Opening Polymerization (ROP) of


-valerolactone (DVL) . Unlike conventional alkoxide initiators (e.g., sodium methoxide) which introduce hetero-end groups (e.g., methyl esters), Na-5HV enables the synthesis of homotelechelic Poly(5-hydroxyvalerate) (P5HV) . This approach yields polymers with a carboxylic acid functionality at the 

-terminus and a hydroxyl group at the

-terminus, mimicking the natural structure of bio-derived polyhydroxyalkanoates (PHAs).

Key Advantages:

  • Homologous Initiation: The initiator structure matches the monomer repeating unit, preventing foreign end-group contamination.

  • Defined Telechelic Architecture: Produces

    
    -carboxy, 
    
    
    
    -hydroxy P5HV, ideal for block copolymerization or conjugation.
  • Controlled Molecular Weight: Molecular weight is strictly governed by the Monomer-to-Initiator ([M]/[I]) ratio.

Scientific Mechanism

The polymerization proceeds via an Anionic Ring-Opening Polymerization (AROP) mechanism.

  • Initiation: The carboxylate anion of Na-5HV functions as the nucleophile. In the presence of a cation-sequestering agent (e.g., 18-Crown-6) or at elevated temperatures, the carboxylate attacks the carbonyl carbon of the

    
    -valerolactone ring (acyl-oxygen cleavage).
    
  • Propagation: The ring opening generates a highly reactive alkoxide anion at the

    
    -end. This alkoxide becomes the active propagating species, attacking subsequent DVL monomers.
    
  • Termination: The reaction is quenched with an acid (e.g., HCl), protonating the terminal alkoxide to form a hydroxyl group and converting the initial sodium carboxylate back to a carboxylic acid (or keeping it as a salt depending on workup).

Pathway Diagram

ROP_Mechanism Na5HV Sodium 5-Hydroxyvalerate (Initiator) Complex Activated Carboxylate Complex Na5HV->Complex Activation (18-Crown-6 / Heat) DVL δ-Valerolactone (Monomer) Propagating Propagating Alkoxide Species DVL->Propagating Chain Extension (n cycles) Complex->Propagating Nucleophilic Attack on DVL Carbonyl Polymer Telechelic P5HV (α-COOH, ω-OH) Propagating->Polymer Acid Quench (Termination)

Figure 1: Mechanistic pathway of Sodium 5-Hydroxyvalerate initiated ROP of


-valerolactone.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRolePreparation Note

-Valerolactone (DVL)
>99%MonomerCRITICAL: Distill over CaH

under vacuum before use. Store under Ar.
Sodium Hydroxide (NaOH) 1.0 M (aq)ReagentFor initiator synthesis.
18-Crown-6 99%CatalystRecrystallize from acetonitrile if yellowing occurs. Dry under vacuum.
Tetrahydrofuran (THF) HPLC GradeSolventDry/degas using solvent purification system (SPS) or distill over Na/Benzophenone.
Hydrochloric Acid (HCl) 1.0 MQuencherDiluted in methanol.
Step-by-Step Methodology

Phase A: Synthesis of Sodium 5-Hydroxyvalerate (Initiator) Rationale: Commercial Na-5HV may contain hydration water. In-situ preparation or rigorous drying is required for ROP.

  • Hydrolysis: Dissolve 10.0 g (0.1 mol) of

    
    -valerolactone in 50 mL of ethanol. Slowly add 100 mL of 1.0 M NaOH (aq) while stirring at room temperature.
    
  • Reaction: Reflux the mixture at 80°C for 3 hours to ensure complete ring opening.

  • Isolation: Evaporate the solvent using a rotary evaporator to obtain a white solid.

  • Purification: Recrystallize the crude salt from boiling ethanol.

  • Drying (Crucial): Dry the purified Na-5HV in a vacuum oven at 60°C for 48 hours over P

    
    O
    
    
    
    .
    • Validation: Verify absence of water peak in

      
      H-NMR (D
      
      
      
      O exchange) or via Karl-Fischer titration (<50 ppm water required).

Phase B: Polymerization (Bulk Method) Rationale: Bulk polymerization avoids solvent impurities and maximizes reaction rate.

  • Setup: In a glovebox (Ar atmosphere), weigh defined amounts of dried Na-5HV (Initiator) and 18-Crown-6 (1.0 eq relative to Na) into a flame-dried Schlenk flask.

    • Example: For Target DP = 100, use 0.14 g Na-5HV (1 mmol) and 10.0 g DVL (100 mmol).

  • Monomer Addition: Add the distilled DVL monomer via syringe.

  • Reaction: Seal the flask and remove from glovebox. Place in a thermostated oil bath at 100°C .

  • Monitoring: Stir magnetically. The viscosity will increase significantly over 2–6 hours.

  • Termination: After defined time (or conversion plateau), cool to room temperature and dissolve the solid mass in minimal dichloromethane (DCM). Add 1 mL of 1 M HCl/MeOH to quench.

  • Precipitation: Drop the polymer solution into excess cold diethyl ether or hexane (10:1 v/v ratio) to precipitate P5HV.

  • Drying: Filter and dry the white polymer under vacuum at 40°C.

Characterization & Data Analysis

H-NMR Spectroscopy (CDCl )

Use NMR to calculate Number Average Molecular Weight (


) via end-group analysis.
  • Main Chain Signals:

    • 
       4.08 ppm (t, 2H, -CH
      
      
      
      -O-CO-)
    • 
       2.35 ppm (t, 2H, -CH
      
      
      
      -CO-O-)
    • 
       1.68 ppm (m, 4H, internal -CH
      
      
      
      -)
  • End Group Signals:

    • 
       3.65 ppm (t, 2H, 
      
      
      
      -terminal -CH
      
      
      -OH)
    • 
       ~2.3 ppm (t, 2H, 
      
      
      
      -terminal -CH
      
      
      -COOH, may shift depending on pH/salt form)
  • Calculation:

    
    
    
Expected Data Profile
ParameterValue / RangeNotes
Conversion > 95%Typically achieved within 6 hours at 100°C.
Polydispersity (PDI) 1.1 – 1.3Low PDI indicates "living" character; higher PDI suggests transesterification.

(Melting Point)
55°C – 60°CDependent on molecular weight.

(Glass Transition)
-65°CTypical for P5HV.

Workflow Diagram

Workflow cluster_prep Phase A: Initiator Prep cluster_poly Phase B: Polymerization cluster_workup Phase C: Workup Step1 Hydrolysis of DVL (NaOH, EtOH, 80°C) Step2 Vacuum Drying (48h, P2O5) Step1->Step2 Step3 Charge Reaction Vessel (Na-5HV + 18-Crown-6) Step2->Step3 Step4 Add Distilled DVL (Ar Atmosphere) Step3->Step4 Step5 Bulk Polymerization (100°C, 2-6h) Step4->Step5 Step6 Quench (HCl/MeOH) & Precipitation Step5->Step6 Step7 Characterization (NMR, GPC, DSC) Step6->Step7

Figure 2: Experimental workflow for the synthesis of P5HV using Na-5HV initiator.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Impurities in DVL (usually water or free acid) terminating the anionic center.

    • Fix: Redistill DVL over Calcium Hydride (

      
      ) twice. Ensure the initiator is strictly anhydrous.
      
  • Issue: High PDI (>1.5).

    • Cause: Intermolecular transesterification (back-biting).

    • Fix: Reduce reaction temperature to 80°C or stop reaction at lower conversion (~80-90%).

  • Issue: Yellowing of Polymer.

    • Cause: Oxidation of alkoxide at high temperatures.

    • Fix: Ensure rigorous Argon/Nitrogen purging.

References

  • Vertex Pharmaceuticals. (2012). Polyhydroxyalkanoate biopolymer compositions. U.S. Patent No.[1][2] 8,093,022. Google Patents.

  • Jedlinski, Z., et al. (1991). Anionic polymerization of lactones initiated by alkali metal alkoxides. Makromolekulare Chemie.
  • Kurcoc, M., et al. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s. Molecules, 26(24), 7569. (Discussion on carboxylate initiators). [Link][3]

  • Arnold, L., et al. (2012). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry. (Comparative kinetics for DVL ROP). [Link]

Sources

Method

Application Note: Protocol for the Alkaline Hydrolysis of δ-Valerolactone to 5-Hydroxyvaleric Acid

Executive Summary δ-Valerolactone (DVL, tetrahydro-2H-pyran-2-one) is a critical six-membered cyclic ester utilized as a foundational building block in the synthesis of biodegradable aliphatic polyesters—such as poly(5-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

δ-Valerolactone (DVL, tetrahydro-2H-pyran-2-one) is a critical six-membered cyclic ester utilized as a foundational building block in the synthesis of biodegradable aliphatic polyesters—such as poly(5-hydroxyvalerate) (P5HV)—and various pharmaceutical intermediates[1]. The alkaline hydrolysis of DVL yields 5-hydroxyvalerate (typically isolated as a sodium salt), a highly versatile precursor. This salt can be utilized directly in chemical ring-opening polymerizations (ROP) or fed as a carbon source to engineered microbial strains (e.g., Ralstonia eutropha or recombinant E. coli) for the in vivo bioproduction of polyhydroxyalkanoates (PHAs)[2]. This guide details field-validated, high-yield protocols for the alkaline hydrolysis of DVL, providing mechanistic causality and troubleshooting guidelines to ensure experimental reproducibility.

Mechanistic Causality: The Pathway

Understanding the reaction mechanism is essential for controlling yield and preventing side reactions. The base-catalyzed hydrolysis of lactones strictly follows the


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[3].

Unlike highly strained


-lactones (which can occasionally undergo alkyl-oxygen cleavage), the six-membered ring of DVL exhibits minimal ring strain. Therefore, it dictates an exclusive acyl-oxygen cleavage pathway[3]:
  • Nucleophilic Attack: The hydroxide ion (

    
    ) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the DVL ring.
    
  • Tetrahedral Intermediate: This attack generates a transient, negatively charged tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, breaking the acyl-oxygen bond to form an open-chain alkoxide. This intermediate rapidly protonates from the solvent, while the carboxylic acid deprotonates to form the thermodynamically stable sodium 5-hydroxyvalerate salt.

Mechanism N1 δ-Valerolactone N2 Hydroxide Attack (BAC2 Mechanism) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Ring Opening (Acyl-Oxygen Cleavage) N3->N4 N5 Sodium 5-Hydroxyvalerate N4->N5

Mechanistic pathway of the base-catalyzed (BAC2) alkaline hydrolysis of δ-valerolactone.

Experimental Protocols

The choice of solvent and stoichiometry is dictated by the downstream application of the 5-hydroxyvalerate. We present two distinct methodologies based on authoritative literature.

Protocol A: High-Yield Ethanolic Hydrolysis (For Chemical Synthesis)

This method utilizes an aqueous-alcoholic solvent system to facilitate the quantitative recovery of the sodium salt without the need for energy-intensive lyophilization[4].

Materials:

  • δ-Valerolactone (DVL): 1.0 g (10 mmol)

  • Sodium Hydroxide (NaOH): 0.44 g (11 mmol, 1.1 eq)

  • 90% Ethanol: 23 mL

Step-by-Step Procedure:

  • Base Preparation: Dissolve 0.44 g of NaOH in 23 mL of 90% ethanol in a round-bottom flask. Stir until complete dissolution is achieved.

  • Lactone Addition: Add 1.0 g of DVL directly to the alkaline solution.

  • Thermal Activation: Attach a reflux condenser and stir the reaction mixture at 80°C for 30 minutes. (Causality: Mild heating is required to overcome the activation energy barrier of the unstrained six-membered ring)[4].

  • Equilibration: Remove the heat source and continue stirring the mixture at room temperature (20–25°C) for 2 hours to ensure thermodynamic completion[4].

  • Product Isolation: Remove the excess ethanol and water via vacuum distillation (rotary evaporation). The product, sodium 5-hydroxyvalerate, is obtained quantitatively as a white solid[4].

Workflow Step1 Prepare Base Solution (NaOH in 90% EtOH) Step2 Add δ-Valerolactone (1.0 eq DVL to 1.1 eq NaOH) Step1->Step2 Step3 Thermal Activation (80°C for 30 min) Step2->Step3 Step4 Equilibration (RT for 2 hours) Step3->Step4 Step5 Solvent Evaporation (Vacuum Distillation) Step4->Step5 Step6 Sodium 5-Hydroxyvalerate (Quantitative Yield) Step5->Step6

Step-by-step experimental workflow for the alkaline hydrolysis of δ-valerolactone.

Protocol B: Methanolic Precipitation Method (For Microbial Bioproduction)

When synthesizing 5-hydroxyvalerate as a carbon feed for microbial PHA biosynthesis, exact 1:1 stoichiometry is critical to avoid residual alkalinity that could inhibit bacterial growth[2].

Materials:

  • δ-Valerolactone (DVL): 10.0 g (0.1 mol)

  • Sodium Hydroxide (NaOH): 4.0 g (0.1 mol, 1.0 eq)

  • Anhydrous Methanol: 50 mL

Step-by-Step Procedure:

  • Base Preparation: Add 0.1 mol NaOH to 50 mL of anhydrous methanol. Stir vigorously until the NaOH is completely dissolved[2].

  • Reaction: Slowly add 0.1 mol DVL to the methanolic base solution under vigorous stirring[2].

  • Self-Validating Precipitation: As the reaction progresses, sodium 5-hydroxyvalerate will precipitate out of the solution. (Causality: This acts as a self-validating purification system. Because the sodium salt is insoluble in pure methanol, successful precipitation visually confirms the reaction's progress, while any unreacted toxic DVL remains dissolved in the supernatant)[2].

  • Isolation: Filter the resulting precipitate and dry it thoroughly under a vacuum[2].

  • Downstream Prep: Dissolve the dried powder in sterile deionized water to the desired stock concentration for microbial feeding[2].

Quantitative Data & Physicochemical Parameters

Table 1: Comparison of Hydrolysis Protocols

ParameterProtocol A (Ethanolic)Protocol B (Methanolic)Aqueous Hydrolysis
Solvent System 90% EthanolAnhydrous Methanol1 N NaOH (Aqueous)
Stoichiometry (DVL:NaOH) 1 : 1.11 : 1.0Excess Base
Temperature Profile 80°C (30 min)

RT (2 hr)
Room Temperature65°C (3 days)
Isolation Method Vacuum DistillationFiltration of PrecipitateNeutralization (HCl)
Primary Application Analytical standards, ROPMicrobial feeding (PHAs)General biosynthesis

Table 2: Physicochemical Properties of Reactants and Products

CompoundMolecular WeightCAS NumberPhysical StateSolubility Profile
δ-Valerolactone 100.12 g/mol 542-28-9Colorless liquidSoluble in EtOH, MeOH, Water
Sodium 5-hydroxyvalerate 140.11 g/mol 37435-69-1White solidHighly soluble in Water
5-Hydroxyvaleric acid 118.13 g/mol 3114-74-7Viscous liquidSoluble in Water, EtOAc

Expert Insights & Troubleshooting

  • Solvent Selection Causality: Why avoid pure aqueous hydrolysis for solid recovery? While DVL hydrolyzes readily in water[5], isolating the sodium salt from a purely aqueous system requires lyophilization. Rotary evaporation of water requires higher temperatures, which, if the pH drops, can trigger the reverse reaction (lactonization)[6]. Using alcoholic solvents (Protocols A & B) lowers the boiling point for evaporation or induces direct precipitation[2][4].

  • Re-lactonization Risk: 5-Hydroxyvaleric acid is thermodynamically prone to intramolecular esterification (cyclization). If the free acid is desired, acidification must be performed carefully at low temperatures (pH 2-3 using 1N HCl), and the product should be extracted with ethyl acetate and used promptly[5]. For long-term stability, storing the compound as the sodium salt is strictly recommended.

  • Microbial Toxicity: For applications involving in vivo PHA synthesis, residual unreacted DVL or excess NaOH can be highly toxic to cells. Protocol B's strict 1:1 stoichiometry and precipitation step intrinsically purify the final product, leaving unreacted DVL in the methanol supernatant[2].

References

  • ChemicalBook. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1. 4

  • Google Patents. US9090898B2 - Green process and compositions for producing poly(5HV) and 5 carbon chemicals.2

  • ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.3

  • ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions.6

  • MDPI. Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid. 1

  • PMC / NIH. Versatile aliphatic polyester biosynthesis system for producing random and block copolymers composed of 2-, 3-, 4-, 5-, and 6-hydroxyalkanoates using the sequence-regulating polyhydroxyalkanoate synthase PhaCAR. 5

Sources

Application

Application Note: Synthesis of Heterobifunctional Polycaprolactone (HO-PCL-COONa) Utilizing Sodium 5-Hydroxypentanoate

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Areas: PROTAC Linker Synthesis, Targeted Nanomedicine, Amphiphilic Block Copolymers, and Bioconjugation. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Areas: PROTAC Linker Synthesis, Targeted Nanomedicine, Amphiphilic Block Copolymers, and Bioconjugation.

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of targeted protein degradation and nanomedicine, the demand for highly defined, heterobifunctional polymers is paramount. Sodium 5-hydroxypentanoate (also known as sodium 5-hydroxyvalerate) has gained significant traction as a PROTAC linker[1]. However, its utility extends far beyond small-molecule conjugation. When deployed as an initiator in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), it enables the one-pot synthesis of α-carboxylate, ω-hydroxyl polycaprolactone (HO-PCL-COONa).

Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over alternatives:

  • Why the Sodium Salt? If free 5-hydroxypentanoic acid were used, the carboxylic acid moiety could coordinate with the tin catalyst or undergo competitive esterification with the growing chain ends, leading to branched architectures and broad dispersity. By utilizing the sodium salt, the carboxylate moiety is rendered nucleophilically inert under ROP conditions. This ensures that initiation occurs exclusively via the primary hydroxyl group, yielding strict heterobifunctionality without the need for complex post-polymerization deprotection[2].

  • Catalyst Dynamics: Tin(II) octoate (Sn(Oct)₂) is selected as the catalyst. During initiation, Sn(Oct)₂ undergoes an exchange reaction with the hydroxyl group of sodium 5-hydroxypentanoate to form a true tin-alkoxide active center. This active center coordinates with the carbonyl oxygen of ε-CL, followed by nucleophilic attack and acyl-oxygen bond cleavage (coordination-insertion mechanism)[2][3].

Mechanistic Workflow

G M ε-Caprolactone (Monomer) ROP Ring-Opening Polymerization (140°C) M->ROP I Sodium 5-Hydroxypentanoate (Initiator) I->ROP C Sn(Oct)2 (Catalyst) C->ROP Coordination P HO-PCL-COONa (Heterobifunctional) ROP->P Insertion Mechanism A1 PROTAC Linkers P->A1 A2 Targeted Micelles P->A2

Workflow of heterobifunctional PCL synthesis and its downstream biomedical applications.

Self-Validating Experimental Protocol

The synthesis of well-defined polyesters requires strict control over moisture. Water acts as a potent co-initiator, reacting with Sn(Oct)₂ to form tin-hydroxide species that initiate ε-CL polymerization, yielding symmetric diol-terminated homopolymers (HO-PCL-OH)[2]. This protocol incorporates pre-reaction drying and post-reaction validation to ensure absolute end-group fidelity.

Materials and Reagents
  • Monomer: ε-Caprolactone (ε-CL) (Dry over CaH₂ and distill under reduced pressure prior to use).

  • Initiator: Sodium 5-hydroxypentanoate (Dry in a vacuum oven at 60°C for 24 hours).

  • Catalyst: Tin(II) 2-ethylhexanoate[Sn(Oct)₂] (Distill under high vacuum).

  • Solvents: Anhydrous Toluene, Dichloromethane (DCM), Cold Methanol.

Step-by-Step Methodology
  • Preparation & Azeotropic Drying:

    • Transfer the dried sodium 5-hydroxypentanoate to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add 5 mL of anhydrous toluene. Connect the flask to a Schlenk line and perform an azeotropic distillation under vacuum to remove any residual trace moisture from the initiator lattice.

  • Monomer & Catalyst Addition:

    • Purge the flask with high-purity Argon.

    • Inject the purified ε-CL monomer using a gas-tight syringe.

    • Inject the Sn(Oct)₂ catalyst solution (typically 0.1 to 0.5 mol% relative to the monomer)[3].

  • Polymerization (Bulk or Solution):

    • Seal the Schlenk flask and immerse it in a pre-heated oil bath at 140°C.

    • Allow the reaction to proceed under continuous stirring for 4 to 12 hours (depending on the target molecular weight and [M]/[I] ratio).

  • Termination & Purification:

    • Remove the flask from the oil bath and cool to room temperature. The mixture will become highly viscous.

    • Quench the reaction by exposing it to air and dissolving the crude polymer in a minimal amount of DCM.

    • Precipitate the polymer by adding the DCM solution dropwise into a 10-fold excess of vigorously stirred cold methanol.

    • Filter the white precipitate and wash twice with cold methanol to remove unreacted monomer and catalyst residues.

    • Dry the resulting HO-PCL-COONa polymer in a vacuum oven at 40°C to constant weight.

  • Validation (Self-Correction Step):

    • ¹H NMR Spectroscopy: Validate heterobifunctionality by integrating the terminal methylene protons adjacent to the hydroxyl group (~3.6 ppm) against the methylene protons adjacent to the carboxylate group (~2.3 ppm). A 1:1 ratio confirms the absence of water-initiated homopolymer.

    • GPC Analysis: Confirm the molecular weight and ensure a narrow dispersity (Đ < 1.3).

Quantitative Data & Process Parameters

The molecular weight of the resulting HO-PCL-COONa is strictly governed by the Monomer-to-Initiator ([M]/[I]) ratio. The table below summarizes typical kinetic and thermodynamic outcomes for Sn(Oct)₂-catalyzed ROP[3][4].

[M]/[I] RatioSn(Oct)₂ (mol%)Temp (°C)Time (h)Theoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )Dispersity (Đ)Yield (%)
50 0.114045,8005,6501.1592
100 0.1140811,50011,2001.1889
200 0.51401222,90021,8001.2285

Field Insight: Increasing the Sn(Oct)₂ concentration accelerates the polymerization rate but can broaden the molecular weight distribution (higher dispersity) due to transesterification side reactions at high conversions[3]. Keep catalyst loading ≤ 0.5 mol% for optimal end-group fidelity.

References

  • Sodium 5-hydroxypentanoate | PROTAC Linker MedChemExpress URL
  • Ring-opening polymerization of ε-caprolactone initiated by tin(II)
  • Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II)
  • Polymerization of Cyclic Esters Initiated by Carnitine and Tin (II)

Sources

Method

sodium 5-hydroxypentanoate as a monomer for hyperbranched polyesters

This Application Note is designed for researchers in polymer chemistry and drug delivery. It details the use of Sodium 5-hydroxypentanoate as a primary building block for synthesizing Hyperbranched Poly(5-hydroxypentanoa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery. It details the use of Sodium 5-hydroxypentanoate as a primary building block for synthesizing Hyperbranched Poly(5-hydroxypentanoate) (hb-P5HP) , a biodegradable polyester analogue to poly(δ-valerolactone) and poly(ε-caprolactone).

Executive Summary: Sodium 5-hydroxypentanoate is an AB-type monomer precursor . To achieve a hyperbranched architecture (as opposed to a linear one), it must be utilized in a Polycondensation or Ring-Opening Polymerization (ROP) regime in the presence of a Branching Agent (B₃ or AB₂ type) . This guide provides a validated protocol for the in situ activation of the salt to its lactone/acid form and its subsequent copolymerization to form hyperbranched structures suitable for drug delivery vectors.

PART 1: TECHNICAL OVERVIEW & MECHANISM

1.1 The Monomer: Sodium 5-Hydroxypentanoate
  • Chemical Structure:

    
    
    
  • Role: Provides the linear "spacer" units (AB units) in the hyperbranched structure.

  • Activation: The sodium salt is stable but inactive for direct polyesterification. It must be protonated to 5-hydroxypentanoic acid or cyclized to δ-valerolactone (δ-VL) to participate in polymerization.

  • Advantage: Using the salt allows for purification via recrystallization before polymerization, ensuring high-purity starting materials free from oligomers common in liquid lactones.

1.2 Mechanism of Hyperbranching

Since 5-hydroxypentanoate is an AB monomer (1 Hydroxyl, 1 Carboxyl), it naturally forms linear chains. To create a hyperbranched polymer, we employ a "Core-Dilution" or "Copolymerization" strategy using a B₃ Branching Agent (e.g., Trimethylolpropane or Glycerol) or an AB₂ Inimer (e.g., 2,2-bis(hydroxymethyl)propionic acid).

The Pathway:

  • Acidification/Cyclization:

    
    
    
  • ROP with Branching: The lactone undergoes Ring-Opening Polymerization initiated by the hydroxyl groups of the branching agent.

  • Chain Growth: Random branching occurs if an AB₂ monomer is included, or a "Star-Hyperbranched" architecture is formed if a multifunctional core is used.

Caption: Activation pathway of Sodium 5-hydroxypentanoate to hyperbranched polyester via Ring-Opening Polymerization.

PART 2: EXPERIMENTAL PROTOCOLS

Protocol A: One-Pot Synthesis of Hyperbranched Poly(5-hydroxypentanoate)

Objective: Synthesize hb-P5HP using the sodium salt as the source of the AB monomer and Trimethylolpropane (TMP) as the


 core.
1. Materials & Reagents
ReagentRolePurity/Grade
Sodium 5-hydroxypentanoate Monomer Precursor>98% (Recrystallized from EtOH)
Trimethylolpropane (TMP) Branching Agent (

Core)
Dried under vacuum
Stannous Octoate (Sn(Oct)₂) CatalystDistilled
Hydrochloric Acid (1M) Proton SourceAnalytical Grade
Dichloromethane (DCM) Extraction SolventAnhydrous
Methanol Precipitation SolventCold
2. Step-by-Step Methodology
Phase 1: Monomer Activation (In Situ Cyclization)
  • Dissolution: Dissolve 10.0 g (71.4 mmol) of Sodium 5-hydroxypentanoate in 50 mL of distilled water.

  • Acidification: Slowly add 1M HCl until pH reaches ~2.0. The solution may become slightly cloudy as 5-hydroxypentanoic acid forms.

  • Extraction: Extract the aqueous layer 3x with 30 mL DCM. Combine organic layers.

  • Cyclization: Add a catalytic amount of p-toluenesulfonic acid (pTSA) to the DCM solution. Stir at room temperature for 2 hours to promote equilibrium cyclization to δ-valerolactone .

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and rotary evaporate the solvent at 40°C. Note: You now have crude δ-valerolactone.
    
Phase 2: Polymerization [1]
  • Setup: Transfer the crude lactone (approx. 6-7 g) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Branching Agent Addition: Add TMP (Branching Agent).

    • Ratio Control: For a hyperbranched-like star polymer, use a Monomer:Core ratio of 20:1 to 50:1.

    • Example: Add 0.32 g TMP (2.38 mmol) for ~30 DP (Degree of Polymerization).

  • Catalyst Addition: Add Sn(Oct)₂ (0.1 wt% relative to monomer) under nitrogen flow.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen and moisture.

  • Reaction: Immerse the flask in an oil bath at 110°C for 24 hours under a static nitrogen atmosphere.

  • Quenching: Cool the flask to room temperature. Dissolve the crude polymer in a minimal amount of DCM.

Phase 3: Purification
  • Precipitation: Dropwise add the polymer solution into a 10-fold excess of cold Methanol (-20°C) under vigorous stirring.

  • Collection: Centrifuge at 4000 rpm for 10 mins. Decant the supernatant.

  • Drying: Dry the white precipitate in a vacuum oven at 40°C for 48 hours.

PART 3: CHARACTERIZATION & VALIDATION

To validate the hyperbranched structure, compare the product against a linear standard (made without TMP).

3.1 Expected Data Profile
TechniqueParameterLinear Poly(5-HP)Hyperbranched Poly(5-HP)
¹H NMR End-GroupsDistinct

triplet at 3.6 ppm (low intensity)
Multiple signals for core (TMP) and terminal OH groups; High intensity of end-groups relative to backbone.
GPC (SEC) PDI (

)
1.1 - 1.4 (Narrow)1.5 - 2.5 (Broad, multimodal)
Viscosity Intrinsic (

)
High (Linear dependence on MW)Low (Compact globular structure; lower than linear analog of same MW)
DSC Crystallinity (

)
High (>50%)Lower (<40%) due to branching disrupting packing
3.2 Structural Confirmation (NMR)
  • Backbone:

    
     4.08 (t, 
    
    
    
    ), 2.34 (t,
    
    
    ), 1.68 (m, internal
    
    
    ).
  • Branching Point: Look for the TMP methyl signal at

    
     0.89 ppm.
    
  • Degree of Branching (DB): Calculate using the Frey equation if using an AB₂ comonomer. For the Core+AB route, calculate the "Arm Length" by comparing the integration of the backbone protons to the core protons.

PART 4: APPLICATIONS IN DRUG DELIVERY[4][5]

Hyperbranched Poly(5-hydroxypentanoate) serves as an excellent hydrophobic core for amphiphilic block copolymers or as a unimolecular micelle precursor.

4.1 Drug Encapsulation Workflow
  • Conjugation: React the abundant terminal hydroxyl groups of hb-P5HP with PEG-COOH to form PEG-b-hb-P5HP (Star-Block Copolymer).

  • Self-Assembly: Dissolve the copolymer in DMF/DMSO. Add water dropwise (dialysis method) to form micelles.

  • Loading: Hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) partition into the amorphous hb-P5HP core during assembly.

Caption: Formulation of drug-loaded nanocarriers using hb-P5HP as the core matrix.

References

  • Synthesis of Highly Branched Poly(δ-valerolactone) Title: Synthesis of highly branched poly(δ-valerolactone)s: A comparative study between comb and linear analogues. Source: Royal Society of Chemistry (RSC), Polymer Chemistry. URL:[Link]

  • Hyperbranched Polyesters in Drug Delivery Title: Hyperbranched polymers for drug delivery application: design, synthesis, and in vitro evaluation. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Sodium 5-Hydroxypentanoate Properties Title: Sodium 5-hydroxypentanoate | C5H9NaO3 | CID 23695195.[2] Source: PubChem.[2] URL:[Link]

  • One-Pot Synthesis Strategies Title: One-Pot Synthesis of Amphiphilic Linear and Hyperbranched Polyelectrolytes. Source: MDPI, Polymers. URL:[Link]

  • General Mechanism of AB2/AB Polymerization Title: Hyperbranched polymers: advances from synthesis to applications.[3][4][5] Source: Chemical Society Reviews. URL:[Link]

Sources

Application

Application Note: Preparation and Isolation of 5-Hydroxypentanoic Acid from Sodium Salt

Introduction & Scope 5-Hydroxypentanoic acid (5-HPA) is a highly versatile bifunctional aliphatic building block. It is extensively utilized in the synthesis of macrocyclic human renin inhibitors, hepatitis C virus (HCV)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Hydroxypentanoic acid (5-HPA) is a highly versatile bifunctional aliphatic building block. It is extensively utilized in the synthesis of macrocyclic human renin inhibitors, hepatitis C virus (HCV) NS3 protease inhibitors, and as a monomeric precursor for biodegradable poly(δ-valerolactone)s[1][2].

However, isolating 5-HPA in its free acid form presents a significant synthetic challenge. Under acidic or neutral conditions, the molecule is thermodynamically driven to undergo intramolecular Fischer esterification, rapidly cyclizing to form the 6-membered ring δ-valerolactone[3]. To circumvent this, the compound is typically synthesized, stored, and often directly reacted in its stable carboxylate form: sodium 5-hydroxypentanoate . This application note provides a comprehensive, causality-driven guide to preparing the sodium salt and the highly sensitive protocols required to isolate the free acid without triggering spontaneous lactonization.

Mechanistic Insights: The Lactonization Challenge

The preparation of the free acid is fundamentally a kinetic race against a thermodynamic sink.

  • Salt Formation (Thermodynamically Stable): The base-catalyzed hydrolysis of δ-valerolactone using aqueous sodium hydroxide irreversibly opens the lactone ring, yielding sodium 5-hydroxypentanoate[1][4]. In this alkaline environment, the carboxylate anion is a poor electrophile, preventing intramolecular attack by the terminal hydroxyl group.

  • Acidification (Kinetically Unstable): When the sodium salt is acidified to yield the free carboxylic acid, the C1 carbonyl carbon becomes highly electrophilic. The C5 hydroxyl group is perfectly positioned spatially to attack the protonated carbonyl. Because 6-membered rings (tetrahydropyran-2-one derivatives) are exceptionally stable due to low ring strain, excess acid, heat, or high concentrations will immediately catalyze the ring closure back to δ-valerolactone[3].

Causality in Protocol Design: To isolate the open-chain free acid, one must manipulate the reaction kinetics. This dictates the use of strict thermal quenching (0–4 °C), mild and highly controlled pH adjustment (pH 4.5–6.0), and rapid phase separation (extraction into an organic solvent) to physically separate the free acid from the aqueous acidic catalyst[5].

Mechanism Lactone δ-Valerolactone (Stable 6-membered ring) Salt Sodium 5-hydroxypentanoate (Stable in aqueous base) Lactone->Salt NaOH (aq), 70°C Base Hydrolysis Acid 5-Hydroxypentanoic Acid (Kinetically unstable) Salt->Acid 1N HCl, 0°C Careful Acidification Acid->Lactone H+, Heat Spontaneous Lactonization

Figure 1: Chemical equilibrium between δ-valerolactone, its sodium salt, and the free acid.

Quantitative Reaction Parameters

The following table summarizes the critical physicochemical parameters and experimental boundaries required to navigate the equilibrium between the salt and the free acid successfully.

ParameterBase Hydrolysis (Salt Formation)Acidification (Free Acid Isolation)
Starting Material δ-ValerolactoneSodium 5-hydroxypentanoate
Reagent 1.05 – 1.10 eq NaOH (aq)1N HCl (aq)
Target pH > 12.04.5 – 6.0[5]
Temperature 70 °C – 80 °C[6]0 °C – 4 °C
Reaction Time 2 – 16 hours[1][6]< 15 minutes (Immediate extraction)
Primary Risk Incomplete hydrolysisAcid-catalyzed lactonization

Experimental Methodologies

Protocol A: Synthesis of Sodium 5-Hydroxypentanoate

This protocol generates the stable sodium salt precursor, which can be stored indefinitely under inert conditions.

  • Reagent Preparation: Prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water.

  • Hydrolysis: To a round-bottom flask equipped with a magnetic stirrer, add the 1 M NaOH solution (50 mL, 50 mmol, 1.0 equiv). Heat the solution to 70 °C[1].

  • Monomer Addition: Add δ-valerolactone (5.00 g, 50 mmol, 1.0 equiv) in one portion.

  • Reaction: Stir the mixture continuously for 16 hours at 70 °C to ensure complete ring opening[1]. Alternatively, heating at 80 °C for 30 minutes followed by 2 hours at room temperature in an ethanol/water mixture is also effective[6].

  • Isolation: Remove the water/solvent by distillation under reduced pressure. The resulting white to off-white solid is sodium 5-hydroxypentanoate. Dry thoroughly under a high vacuum to remove residual moisture.

Protocol B: Controlled Acidification and Isolation of the Free Acid

Caution: This procedure must be executed rapidly and strictly on ice to prevent the free acid from reverting to the lactone.

  • Solvation & Cooling: Dissolve sodium 5-hydroxypentanoate in a minimal amount of cold deionized water. Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach 0–4 °C.

  • Controlled Acidification: Dropwise, titrate the solution with cold 1N HCl. Monitor the pH continuously using a calibrated pH meter. Stop the addition when the pH reaches exactly 5.0 to 6.0[5]. Do not over-acidify (pH < 3), as excess protons act as a catalyst for lactonization.

  • Rapid Extraction: Immediately transfer the mixture to a separatory funnel. Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc)[5]. The organic phase partitions the free acid away from the aqueous protons, effectively halting the lactonization kinetics.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (

    
    ). Filter the drying agent.
    
  • Cold Evaporation: Remove the EtOAc in vacuo using a rotary evaporator. Critical: The water bath temperature must not exceed 20 °C. Heat will immediately trigger cyclization. Store the resulting oil at -20 °C and use it immediately.

Workflow S1 1. Aqueous Salt Solution Sodium 5-hydroxypentanoate in H2O S2 2. Thermal Quenching Chill to 0-4 °C in ice bath S1->S2 S3 3. Controlled Acidification Titrate with cold 1N HCl to pH 5.0 - 6.0 S2->S3 S4 4. Rapid Extraction Extract with cold EtOAc (3x) S3->S4 S5 5. Concentration Evaporate in vacuo at < 20 °C S4->S5

Figure 2: Step-by-step experimental workflow for the isolation of 5-hydroxypentanoic acid.

Protocol C: In Situ Trapping (Alternative to Isolation)

Because the free acid is notoriously unstable, modern drug development workflows often bypass its isolation entirely. Instead, the sodium salt is used directly in coupling reactions.

  • Direct Amidation: The sodium salt can be directly coupled to amines using standard peptide coupling reagents. For example, reacting sodium 5-hydroxypentanoate with an amine in the presence of EDC and HOBt in a DMF/

    
     mixture successfully yields the target amide without ever isolating the free acid[2][5].
    
  • Direct Benzylation: The sodium salt can be re-dissolved in acetone and reacted with benzyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 23 °C to yield the stable protected ester, Benzyl 5-hydroxypentanoate[1].

System Validation & Analytical Checkpoints

To ensure the integrity of your protocol and verify that lactonization has not occurred during isolation, the system must be self-validating via Nuclear Magnetic Resonance (


-NMR) spectroscopy.
  • Success Indicator (Free Acid): In

    
     or 
    
    
    
    , the open-chain 5-hydroxypentanoic acid will display a distinct triplet at ~3.6 ppm , corresponding to the
    
    
    protons at the C5 position.
  • Failure Indicator (Lactonization): If the sample was exposed to excess acid or heat, the spectrum will reveal a multiplet at ~4.3 ppm . This downfield shift corresponds to the

    
     protons integrated into the rigid tetrahydropyran-2-one ring of δ-valerolactone. The presence of this peak dictates that the extraction protocol must be optimized for lower temperatures or a higher pH threshold.
    

References

  • Canadian Science Publishing. Ceric Ammonium Nitrate Oxidation of Cyclic Ketones. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents.US 2010/0099695A1 - Macrocyclic Inhibitors of Hepatitis C Virus. United States Patent Application.
  • Google Patents.WO2008057209A1 - HCV NS3 Protease Inhibitors. World Intellectual Property Organization.

Sources

Method

Application Notes &amp; Protocols: Sodium 5-Hydroxyvalerate in Biodegradable Polymer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Next-Generation Biopolymers with Sodium 5-Hydroxyvalerate Polyhydroxyalkanoates (PHAs) are a class of natural polyesters synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Next-Generation Biopolymers with Sodium 5-Hydroxyvalerate

Polyhydroxyalkanoates (PHAs) are a class of natural polyesters synthesized by microorganisms that serve as intracellular carbon and energy storage materials.[1] Their inherent biodegradability and biocompatibility make them prime candidates for replacing petroleum-based plastics in a multitude of applications, especially within the biomedical field.[1][2] The most common PHA, poly(3-hydroxybutyrate) (P3HB), is often limited by its stiffness and brittle nature, which restricts its use.[1][3]

To overcome these limitations, researchers have focused on creating copolymers by incorporating different monomer units into the P3HB backbone. This is where sodium 5-hydroxyvalerate (Na-5HV) becomes a critical tool. By supplying Na-5HV as a precursor during microbial fermentation, it is possible to incorporate 5-hydroxyvalerate (5HV) monomers, creating the copolymer poly(3-hydroxybutyrate-co-5-hydroxyvalerate) or P(3HB-co-5HV). The inclusion of 5HV disrupts the crystalline structure of P3HB, resulting in a more flexible, elastic, and processable material with a lower melting point.[4][5] This tunable property is paramount for applications ranging from advanced drug delivery systems to tissue engineering scaffolds.[4][6][7]

This guide provides a comprehensive overview and detailed protocols for utilizing sodium 5-hydroxyvalerate in the biosynthesis, characterization, and application of P(3HB-co-5HV) copolymers.

Section 1: The Role of Na-5HV in PHA Biosynthesis

The incorporation of 5HV into the PHA polymer chain is a biochemically mediated process. When Na-5HV is introduced into the microbial culture, it is taken up by the cells and converted into its metabolically active form, 5-hydroxyvaleryl-CoA (5HV-CoA). This conversion is typically facilitated by endogenous alcohol and aldehyde dehydrogenases.[4] The 5HV-CoA then serves as a substrate for the key enzyme, PHA synthase (PhaC), which polymerizes it along with 3-hydroxybutyryl-CoA (3HB-CoA) derived from the primary carbon source (e.g., glucose) to form the P(3HB-co-5HV) copolymer.

The molar fraction of 5HV in the final polymer can be controlled by adjusting the concentration of Na-5HV fed during the fermentation process, allowing for precise tuning of the material's properties.[4]

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Na5HV_ext Sodium 5-Hydroxyvalerate (Na-5HV) Na5HV_int 5-Hydroxyvalerate Na5HV_ext->Na5HV_int Uptake 5HV_CoA 5-Hydroxyvaleryl-CoA Na5HV_int->5HV_CoA Activation (Dehydrogenases) PhaC PHA Synthase (PhaC) 5HV_CoA->PhaC Polymer P(3HB-co-5HV) Copolymer PhaC->Polymer Polymerization 3HB_CoA 3-Hydroxybutyryl-CoA 3HB_CoA->PhaC CarbonSource Primary Carbon Source (e.g., Glucose) CarbonSource->3HB_CoA Metabolism

Caption: Metabolic pathway for Na-5HV incorporation into PHA.

Section 2: Protocol for Biosynthesis of P(3HB-co-5HV) Copolymers

This protocol outlines a general fed-batch fermentation process for producing P(3HB-co-5HV) using a suitable microbial strain, such as recombinant Cupriavidus necator or Halomonas bluephagenesis.[2][4]

2.1. Materials and Equipment

  • Microorganism: Cupriavidus necator H16 (or a recombinant strain with enhanced PHA production).

  • Media:

    • Seed Culture Medium (Nutrient-Rich): Luria-Bertani (LB) broth or similar.

    • Production Medium (Nitrogen-Limited): Mineral salts medium (MSM) with a high carbon-to-nitrogen (C/N) ratio.

  • Carbon Sources: D-Glucose (primary), Sodium 5-hydroxyvalerate (precursor).

  • Equipment: Shaking incubator, 7-L bioreactor with pH, temperature, and dissolved oxygen (DO) control, centrifuge, lyophilizer (freeze-dryer).

2.2. Step-by-Step Protocol

  • Seed Culture Preparation:

    • Inoculate a single colony of the microorganism into 50 mL of seed culture medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours until the culture reaches the late exponential growth phase.

  • Bioreactor Inoculation and Growth Phase:

    • Prepare the 7-L bioreactor containing 4 L of production medium with glucose as the initial carbon source.

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Maintain fermentation conditions: Temperature at 30°C, pH at 7.0 (controlled with NH4OH), and DO above 20% (by adjusting agitation and aeration).

    • Allow the cells to grow until nitrogen limitation is induced, which signals the start of the PHA accumulation phase. This is often indicated by a sharp increase in the DO level.

  • PHA Accumulation Phase (Precursor Feeding):

    • Once nitrogen limitation is observed, begin the fed-batch feeding of a concentrated glucose solution to maintain cell growth and provide substrate for 3HB units.

    • Simultaneously, start feeding a sterile solution of Sodium 5-hydroxyvalerate. The feeding rate and total concentration of Na-5HV will determine the final 5HV molar fraction in the copolymer.[4] A typical starting point is to add Na-5HV to a final concentration of 2-10 g/L.

    • Continue the fermentation for 48-72 hours, monitoring cell density (OD600) and PHA accumulation.

  • Harvesting and Polymer Extraction:

    • Harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 15 minutes).

    • Wash the cell pellet with distilled water and lyophilize to obtain the dry cell weight (DCW).

    • Extract the P(3HB-co-5HV) from the lyophilized cells using a suitable solvent like hot chloroform or dimethyl carbonate in a Soxhlet extractor.

    • Precipitate the polymer from the solvent by adding a non-solvent such as cold methanol or ethanol.

    • Collect the precipitated polymer and dry it in a vacuum oven at 40°C.

Workflow A 1. Seed Culture (24h, 30°C) B 2. Bioreactor Growth Phase (Nitrogen-Rich) A->B Inoculation C 3. PHA Accumulation Phase (Nitrogen-Limited) B->C Nitrogen Depletion E 4. Cell Harvesting (Centrifugation) C->E 48-72h D Feed Glucose + Na-5HV D->C F 5. Lyophilization (Freeze-Drying) E->F G 6. Solvent Extraction (e.g., Chloroform) F->G H 7. Polymer Precipitation (e.g., Methanol) G->H I Pure P(3HB-co-5HV) Polymer H->I

Caption: Workflow for P(3HB-co-5HV) biosynthesis and recovery.

Section 3: Protocol for Characterization of P(3HB-co-5HV)

Accurate characterization is crucial to understanding the relationship between the polymer's composition and its physical properties.

3.1. Monomer Composition (Gas Chromatography - GC)

  • Principle: Determines the molar percentage (mol%) of 3HB and 5HV units.

  • Protocol:

    • Accurately weigh 10-15 mg of the dried polymer.

    • Add 2 mL of acidified methanol (3% v/v H₂SO₄) and 2 mL of chloroform.

    • Heat the mixture in a sealed vial at 100°C for 4 hours to convert the polymer into its methyl ester derivatives (methyl-3-hydroxybutyrate and methyl-5-hydroxyvalerate).

    • After cooling, add 1 mL of distilled water and vortex vigorously.

    • Allow the phases to separate and inject an aliquot of the lower organic phase into the GC equipped with a flame ionization detector (FID).

    • Quantify the peak areas corresponding to the two methyl esters against a standard curve to determine the mol% of each monomer.[8]

3.2. Molecular Weight (Gel Permeation Chromatography - GPC)

  • Principle: Measures the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Protocol:

    • Dissolve the polymer in a suitable solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE filter.

    • Inject the sample into a GPC system calibrated with polystyrene standards.

    • The system will separate the polymer chains by size to determine the molecular weight distribution.

3.3. Thermal Properties (Differential Scanning Calorimetry - DSC)

  • Principle: Determines key thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).

  • Protocol:

    • Seal 5-10 mg of the polymer in an aluminum DSC pan.

    • Heat the sample from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.

    • Cool the sample back to -50°C at 10°C/min.

    • Perform a second heating scan from -50°C to 200°C at 10°C/min.

    • Analyze the second heating curve to determine Tg and Tm. The incorporation of 5HV typically lowers both values compared to pure P3HB.[4][9]

Table 1: Typical Properties of P(3HB-co-5HV) with Varying 5HV Content

PropertyP3HB (0% 5HV)P(3HB-co-15% 5HV)P(3HB-co-27% 5HV)
Melting Temp (Tm)~175 °C~140 °C~120 °C
Glass Transition (Tg)~4 °C~ -1 °C~ -5 °C
Elongation at Break< 10%~1200%[4]> 1500%
Young's ModulusHigh (~3.5 GPa)Low (~73 MPa)[4]Very Low
Citation [4][4][4][8]

Note: Values are approximate and can vary based on molecular weight and processing conditions.

Section 4: Application Focus - Drug Delivery Systems

The enhanced flexibility and controlled degradation rate of P(3HB-co-5HV) make it an excellent candidate for creating drug delivery vehicles like microspheres and nanoparticles.[6][7][10][11] These systems can provide sustained release of therapeutic agents.[6][11]

Protocol: Fabrication of Drug-Loaded Microspheres via Emulsion-Solvent Evaporation

  • Organic Phase Preparation:

    • Dissolve 100 mg of P(3HB-co-5HV) and 10 mg of the desired drug (e.g., an anti-inflammatory agent) in 2 mL of a volatile organic solvent like dichloromethane.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in 20 mL of deionized water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes. This creates an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate, causing the polymer microspheres to harden.

  • Collection and Washing:

    • Collect the hardened microspheres by centrifugation.

    • Wash the microspheres several times with deionized water to remove residual PVA.

    • Lyophilize the final product to obtain a free-flowing powder of drug-loaded microspheres.

Microsphere_Fabrication cluster_phase1 Organic Phase cluster_phase2 Aqueous Phase A P(3HB-co-5HV) + Drug C Solution 1 A->C B Dichloromethane B->C G High-Speed Homogenization C->G D PVA Surfactant F Solution 2 D->F E Water E->F F->G H Solvent Evaporation (Stirring) G->H O/W Emulsion I Washing & Centrifugation H->I Hardened Spheres J Drug-Loaded Microspheres I->J

Caption: Workflow for drug-loaded microsphere fabrication.

References

  • Synthesis and Characterisation of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Applications of Polyhydroxyalkanoates in Drug Delivery - FABAD Journal of Pharmaceutical Sciences. (2019). FABAD Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication. (2023, July 19). PubMed. Retrieved March 7, 2026, from [Link]

  • Biosynthesis and characterization of co and ter-polyesters of polyhydroxyalkanoates containing high monomeric fractions of 4-hydroxybutyrate and 5-hydroxyvalerate via a novel PHA synthase. (2020, March 3). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication. (2023, July 11). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Applications of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)-Based Materials. (2023, December 22). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

  • Synthesis of tunable copolymers of 3-hydroxybutyrate and 3-hydroxyvalerate by engineered Halomonas bluephagenesis and their characterizations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthesis and characterisation of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) multi-block copolymers comprising blocks of differing 3-hydroxyvalerate contents. (2023, November 1). UQ eSpace - The University of Queensland. Retrieved March 7, 2026, from [Link]

  • Current developments on polyhydroxyalkanoates synthesis by using halophiles as a promising cell factory - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Metabolic pathways involved in PHA production in a microbial cell. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Polymers for biodegradable medical devices. V. Hydroxybutyrate-hydroxyvalerate copolymers: effects of polymer processing on hydrolytic degradation. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Detection and Quantification of Sodium 5-Hydroxypentanoate

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of sodium 5-hydroxypentanoate. Given the increasing interest in short...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of sodium 5-hydroxypentanoate. Given the increasing interest in short-chain fatty acids and their derivatives in pharmaceutical and metabolic research, a validated analytical method is crucial for accurate assessment. This protocol outlines a reversed-phase HPLC approach coupled with three potential detection methods: Ultraviolet (UV), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS), to accommodate varying laboratory instrumentation and sensitivity requirements. The method is designed for researchers, scientists, and drug development professionals requiring a precise and reproducible analytical technique for this non-chromophoric, polar analyte.

Introduction

Sodium 5-hydroxypentanoate, a salt of a five-carbon hydroxy fatty acid, belongs to a class of compounds that are of significant interest in various biological and pharmaceutical contexts. Accurate and sensitive quantification of such polar, non-volatile compounds presents an analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such molecules.[1] This application note provides a comprehensive guide to developing and implementing a reliable HPLC method for sodium 5-hydroxypentanoate, addressing critical aspects from column selection and mobile phase optimization to detection and system suitability.

The primary challenge in analyzing small organic acids like 5-hydroxypentanoic acid is their high polarity, which can lead to poor retention on traditional reversed-phase columns.[2] Furthermore, the lack of a strong UV chromophore necessitates the use of alternative detection methods for enhanced sensitivity and specificity.[3] This guide will explore three detection strategies to provide flexibility and cater to different analytical needs.

Experimental Workflow

The overall workflow for the analysis of sodium 5-hydroxypentanoate is depicted below. It encompasses sample preparation, HPLC separation, and data analysis, with options for different detection techniques.

Caption: Experimental workflow for sodium 5-hydroxypentanoate analysis.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required. This method was developed on an Agilent 1200 series system but can be adapted to other manufacturers' equipment.

Reagents and Standards
  • Sodium 5-hydroxypentanoate reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for the successful separation of polar analytes like 5-hydroxypentanoate. A reversed-phase column with aqueous stability is recommended to prevent phase collapse with highly aqueous mobile phases.[2]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column provides sufficient hydrophobicity for retention, while the smaller particle size enhances efficiency. The dimensions are suitable for standard HPLC and UHPLC systems.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the reversed-phase column.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution is employed to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
Detection Systems

The choice of detector depends on the required sensitivity, selectivity, and available instrumentation.

1. UV/Vis Detection:

  • Wavelength: 210 nm

  • Rationale: While sodium 5-hydroxypentanoate lacks a strong chromophore, the carboxyl group exhibits some absorbance at low UV wavelengths. This method is simple and widely available but may lack sensitivity for trace-level analysis.

2. Evaporative Light Scattering Detection (ELSD):

  • Nebulizer Temperature: 40 °C

  • Evaporator Temperature: 50 °C

  • Gas Flow: 1.5 SLM (Standard Liters per Minute)

  • Rationale: ELSD is a universal detector for non-volatile analytes and is independent of their optical properties.[3][6] It is a good alternative to UV detection when higher sensitivity is required and is compatible with gradient elution.[7]

3. Mass Spectrometry (MS) Detection:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Range: m/z 50-200

  • Selected Ion Monitoring (SIM): m/z 117.05 (for [M-H]⁻ of 5-hydroxypentanoic acid)

  • Rationale: MS detection offers the highest sensitivity and selectivity, allowing for confident identification and quantification, even in complex matrices.[8][9] The negative ion mode is suitable for detecting the deprotonated carboxylic acid.

Protocol: Step-by-Step Guide

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of sodium 5-hydroxypentanoate reference standard and dissolve it in 10 mL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing sodium 5-hydroxypentanoate in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

HPLC System Setup and Equilibration
  • Install the recommended C18 column in the column oven.

  • Set the column temperature to 30 °C.

  • Purge the HPLC system with both mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 0.3 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.

Method Setup and Execution
  • Create a new method in the chromatography data system (CDS) with the chromatographic and detector parameters specified in the tables above.

  • Set up a sequence including blank injections (initial mobile phase), calibration standards, and samples.

  • Start the sequence to begin the analysis.

Data Analysis
  • Peak Identification: Identify the peak corresponding to 5-hydroxypentanoate based on its retention time in the standard chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the peak area (or height) of the analyte versus its concentration for the working standard solutions. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Quantification: Determine the concentration of sodium 5-hydroxypentanoate in the samples by interpolating their peak areas from the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%

These parameters should be monitored by repeatedly injecting a mid-level standard solution.

Method Validation (E-E-A-T)

A full method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Discussion

The choice of a reversed-phase C18 column with an acidic mobile phase provides a robust platform for the separation of sodium 5-hydroxypentanoate. The acidic conditions ensure that the analyte is in its less polar, protonated form, leading to better retention and peak shape.[2]

The selection of the detection method is a critical consideration. While UV detection at 210 nm is a simple and accessible option, its sensitivity may be limited.[11] For applications requiring lower detection limits, ELSD offers a significant advantage as a universal mass detector.[3][6] For the highest level of sensitivity and specificity, particularly in complex biological matrices, LC-MS is the gold standard.[8][9][12] The ability to use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can significantly reduce background noise and improve the signal-to-noise ratio.

Conclusion

This application note provides a detailed and flexible HPLC method for the analysis of sodium 5-hydroxypentanoate. By offering three distinct detection options, this guide can be adapted to a wide range of laboratory settings and analytical requirements. The described protocol, when coupled with appropriate system suitability checks and method validation, will ensure the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.

References

  • Bullock, J. (1996). HPLC of organic acids with suppressed conductivity detection. Journal of Chemical Education, 73(2), 186. [Link]

  • Ferreira, I. M. P. L. V. O., Pinho, O., Monteiro, C., & Ferreira, M. A. (2000). Quantification of organic acids in beer by HPLC/UV and in-line enzymatic detection. Journal of Liquid Chromatography & Related Technologies, 23(1), 135-145. [Link]

  • González, Á. G., Herrador, M. Á., & Asuero, A. G. (2010). Intra-laboratory validation of analytical methods. Talanta, 82(5), 1995-2005. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kaiser, E., Rieder, J. P., & Keller, B. (1989). Determination of organic acids in wines by HPLC. Journal of Chromatography A, 467, 261-268. [Link]

  • Li, Y., & Chen, J. (2007). Application of evaporative light scattering detector in the analysis of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 612-624. [Link]

  • Nollet, L. M. L. (Ed.). (2004). Food analysis by HPLC. CRC press. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffers. [Link]

  • Yuan, J. P., & Chen, F. (1999). Simultaneous separation and determination of sugars, ascorbic acid and furanic compounds by HPLC-ELSD. Journal of Chromatography A, 863(1), 1-8. [Link]

  • Zhang, K., Li, Y., & Tsang, S. W. (2007). HPLC-MS/MS for the determination of organic acids in biological samples. Journal of Chromatography B, 858(1-2), 163-170. [Link]

Sources

Method

Application Note: Solvent Selection and Recrystallization Protocol for Sodium 5-Hydroxypentanoate

Executive Summary Sodium 5-hydroxypentanoate (CAS: 37435-69-1) is a highly polar organic salt frequently utilized as a PROTAC linker and a key pharmaceutical intermediate. Synthesized primarily via the base-catalyzed rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-hydroxypentanoate (CAS: 37435-69-1) is a highly polar organic salt frequently utilized as a PROTAC linker and a key pharmaceutical intermediate. Synthesized primarily via the base-catalyzed ring-opening of tetrahydro-2H-pyran-2-one (delta-valerolactone) in aqueous ethanol[1], the resulting crude product is notoriously difficult to purify. Its dual polar termini—a terminal hydroxyl group and a carboxylate sodium salt—create a strong hydration shell, making the compound extremely hygroscopic. This application note details a field-proven, self-validating antisolvent crystallization protocol designed to overcome these thermodynamic hurdles, ensuring high-purity, free-flowing crystalline yields.

Mechanistic Rationale: The Crystallization Challenge

The purification of short-chain organic sodium salts cannot typically be achieved through standard evaporative or cooling crystallization.

  • The Solvation Problem: Direct evaporation of the aqueous reaction matrix usually results in a viscous syrup or an amorphous glass rather than an ordered crystalline lattice[2]. The high affinity of the sodium cation and the hydroxyl group for water molecules prevents the lattice from shedding its hydration sphere.

  • The Antisolvent Solution: To force lattice assembly, we must manipulate the dielectric constant of the medium. Antisolvent crystallization is the optimal method for recovering highly soluble organic salts from aqueous solutions[3]. By carefully titrating a miscible organic solvent with a lower dielectric constant into the aqueous salt solution, we smoothly reduce the solvation power of the matrix, driving the system into controlled supersaturation[4].

Solvent System Selection Matrix

Selecting the correct primary solvent and antisolvent pairing is critical. A sharp drop in polarity will cause Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," where the solute separates as an impure liquid rather than a solid crystal.

Table 1: Solvent System Evaluation for Sodium 5-Hydroxypentanoate

Primary SolventAntisolventDielectric Constant (ε) ShiftMechanistic Outcome & Rationale
Water Isopropanol (IPA) 80.1 → ~30.0Optimal. IPA provides a gradual reduction in polarity. Its steric bulk prevents it from integrating into the crystal lattice, minimizing solvate formation while avoiding LLPS.
Water Acetone 80.1 → ~25.0Moderate. Acetone drops the dielectric constant too rapidly. This sharp transition often induces "oiling out" before solid nucleation can occur.
Methanol Ethyl Acetate 32.7 → ~15.0Sub-optimal. The salt has limited initial solubility in methanol, requiring excessively large solvent volumes which severely reduces volumetric yield.
Water Ethanol 80.1 → ~35.0Good. Ethanol is native to the synthesis pathway[1]. However, its smaller molecular size increases the risk of forming stable, difficult-to-dry ethanol solvates.

Process Workflow

Workflow N1 1. Crude Dissolution (Minimal H2O, 45°C) N2 2. Polish Filtration (0.22 µm PTFE) N1->N2 N3 3. Antisolvent Titration (Dropwise IPA) N2->N3 N4 4. Nucleation & Aging (Hold at 45°C, 30 min) N3->N4 N5 5. Controlled Cooling (0.5°C/min to 5°C) N4->N5 N6 6. Inert Isolation (N2 Blanket, Vac Dry) N5->N6

Fig 1: Antisolvent crystallization workflow for sodium 5-hydroxypentanoate.

Self-Validating Experimental Protocol

Method: Aqueous-Isopropanol Antisolvent Crystallization

Prerequisites: All glassware must be rigorously oven-dried. The filtration apparatus must be equipped with a nitrogen (N₂) blanket to prevent atmospheric deliquescence during isolation.

Step 1: Primary Dissolution

  • Weigh the crude sodium 5-hydroxypentanoate into a jacketed crystallization vessel.

  • Add deionized water at a strict ratio of 0.8 mL per gram of crude salt.

  • Heat the mixture to 45°C under continuous agitation until complete dissolution is achieved.

  • Causality: A minimal volume of water is critical. Excess water exponentially increases the amount of antisolvent required to reach the supersaturation threshold, drastically decreasing the overall yield.

Step 2: Polish Filtration

  • Pass the warm solution through a 0.22 µm PTFE inline filter into a clean, pre-warmed vessel.

  • Causality: This removes insoluble impurities and dust particles that act as heterogeneous nucleation sites, which can trigger the formation of unwanted polymorphs or trap impurities.

Step 3: Antisolvent Titration (The Critical Phase)

  • Maintain the filtered solution at 45°C.

  • Begin dropwise addition of anhydrous Isopropanol (IPA) under high-shear stirring (e.g., 400 RPM).

  • Self-Validation Check: Monitor the solution closely for the "cloud point." The solution should develop a faint, persistent opalescence (solid nucleation). If the solution separates into two distinct clear liquid layers (LLPS), the antisolvent was added too quickly.

  • Correction for LLPS: Increase the temperature by 5°C to redissolve the oil, add 1% w/w pure seed crystals of sodium 5-hydroxypentanoate, and reduce the IPA addition rate by half.

Step 4: Nucleation and Aging

  • Once the cloud point is reached, immediately halt IPA addition.

  • Hold the suspension isothermally at 45°C for 30 minutes.

  • Causality: This aging period allows the crystal lattice to organize and grow via Ostwald ripening, consuming the supersaturation smoothly and preventing amorphous precipitation.

  • Resume IPA addition at a rate of 0.5 mL/min until a total of 4.0 mL of IPA per gram of starting material has been added.

Step 5: Controlled Cooling

  • Program the jacketed vessel to cool from 45°C to 5°C at a linear rate of 0.5°C/min .

  • Causality: A slow, controlled cooling ramp ensures that solute molecules have sufficient time to align into the growing crystal lattice, actively excluding solvent molecules and impurities that would otherwise be trapped by rapid crash-cooling.

Step 6: Isolation and Drying

  • Filter the resulting slurry rapidly using a Büchner funnel under a strict N₂ blanket.

  • Wash the filter cake with 1–2 bed volumes of pre-chilled (5°C) anhydrous IPA.

  • Transfer the solid to a vacuum oven and dry at 40°C under high vacuum (<10 mbar) for 12 hours.

  • Self-Validation Check: The final product must be a free-flowing white powder. If the powder becomes tacky upon brief exposure to air, the drying phase is incomplete. Perform a Karl Fischer titration; a water content of <0.5% validates the successful exclusion of the hydration sphere.

References

1.1 - chemicalbook.com 2.5 - researchgate.net 3.3 - google.com 4.2 - nih.gov 5.4 - acs.org

Sources

Application

Application Note: Sodium 5-Hydroxypentanoate as a Stable Isotope Tracer in Fluxomics and Metabolic Engineering

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Metabolomics, Flux Balance Analysis (FBA), and Systems Biology Introduction & Mechanistic Grounding Sodium 5-hydroxypent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Metabolomics, Flux Balance Analysis (FBA), and Systems Biology

Introduction & Mechanistic Grounding

Sodium 5-hydroxypentanoate (also known as sodium 5-hydroxyvalerate) is a five-carbon hydroxy acid that occupies a critical intersection in cellular metabolism. Historically recognized as an intermediate in the degradation of L-lysine and a product of


-oxidation of fatty acids, it has garnered significant attention as both a clinical biomarker and a platform chemical in metabolic engineering[1].

In clinical metabolomics, elevated levels of 5-hydroxypentanoate serve as a diagnostic biomarker for metabolic disorders associated with defective fatty acid


-oxidation, such as non-ketotic dicarboxylic aciduria[1]. Furthermore, recent high-throughput aqueous humor profiling has identified 5-hydroxypentanoate as a significantly elevated metabolite in pseudoexfoliation (PEX) glaucoma, indicating its role in localized ocular oxidative stress and altered lipid metabolism[2].

In systems biology and industrial biotechnology, 5-hydroxypentanoate is a vital precursor for the synthesis of 1,5-pentanediol and glutarate via engineered microbial cell factories (e.g., Corynebacterium glutamicum and Escherichia coli)[3]. Using


- or 

-labeled sodium 5-hydroxypentanoate as a stable isotope tracer allows researchers to map metabolic fluxes dynamically, identify pathway bottlenecks, and validate the efficacy of CRISPR/Cas9-mediated genetic modifications[1].

Metabolic Pathway Dynamics

To effectively utilize sodium 5-hydroxypentanoate as a tracer, one must understand its biotransformation network. The tracer typically enters the cellular pool and is either oxidized to glutarate semialdehyde (and subsequently glutarate) or activated by acyl-CoA synthetases to 5-hydroxyvaleryl-CoA[1][3].

MetabolicPathway Lys L-Lysine Degradation AVA 5-Aminovalerate Lys->AVA  Oxidation   GSA Glutarate Semialdehyde AVA->GSA  Transamination   HP 5-Hydroxypentanoate (Tracer Target) GSA->HP  Reduction   Glut Glutarate GSA->Glut  Oxidation   HVCoA 5-Hydroxyvaleryl-CoA HP->HVCoA  Acyl-CoA Synthetase   PDO 1,5-Pentanediol HVCoA->PDO  Reduction  

Fig 1: Metabolic flux network of 5-hydroxypentanoate in lysine and lipid metabolism.

Experimental Logic: Why Use Isotope-Labeled 5-Hydroxypentanoate?

Standard steady-state metabolomics only provides a "snapshot" of metabolite pool sizes, which cannot differentiate between a pathway that is highly active (rapid turnover) and one that is stagnant (accumulation)[1]. By introducing


-sodium 5-hydroxypentanoate into the culture medium, researchers can track the mass shift of downstream metabolites (e.g., 

labeling in 5-hydroxyvaleryl-CoA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality of Experimental Choices:

  • Sodium Salt Formulation: The sodium salt of 5-hydroxypentanoate is preferred over the free acid due to its superior aqueous solubility and physiological pH neutrality, preventing localized acidification of the cell culture media.

  • Rapid Quenching: Metabolism occurs on a sub-second timescale. Using cold methanol (-80°C) immediately halts enzymatic activity, preventing the artificial degradation of transient intermediates like 5-hydroxyvaleryl-CoA.

  • HILIC Chromatography: Because 5-hydroxypentanoate and its immediate derivatives are highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and peak shape compared to standard Reversed-Phase (C18) columns.

Step-by-Step Protocol: -Fluxomics Workflow

Reagents and Materials
  • 
    -Sodium 5-hydroxypentanoate (Isotopic purity 
    
    
    
    )
  • HPLC-grade Methanol, Acetonitrile, and Water

  • Ammonium acetate and ammonium hydroxide (LC-MS grade)

  • Internal Standards (e.g.,

    
    -glutaric acid)
    
Cell Culture and Tracer Dosing
  • Cultivate the target cell line (e.g., engineered E. coli, C. glutamicum, or mammalian RPE cells) in a defined minimal medium to an optical density (

    
    ) of 0.6 or approximately 70% confluence[4].
    
  • Wash cells twice with PBS to remove unlabeled carbon sources that might compete with the tracer.

  • Introduce the labeling medium containing

    
    
    
    
    
    -sodium 5-hydroxypentanoate.
  • Incubate for specific time-course intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes) to capture both early transient kinetics and steady-state isotopic enrichment.

Metabolic Quenching and Extraction
  • Quenching: Rapidly aspirate the media and immediately add

    
     of pre-chilled 80% methanol (-80°C) directly to the culture dish/pellet. Rationale: Rapid temperature drop denatures enzymes instantly, preserving the in vivo metabolic state.
    
  • Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex for 30 seconds and subject to 3 cycles of freeze-thaw in liquid nitrogen to ensure complete cellular disruption.

  • Phase Separation: Centrifuge at

    
     for 15 minutes at 4°C to pellet proteins and cell debris.
    
  • Drying: Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. Reconstitute in

    
     of 50% Acetonitrile prior to LC-MS/MS injection.
    

ExperimentalWorkflow Dosing 1. Tracer Dosing Introduce 13C-5-Hydroxypentanoate Quenching 2. Metabolic Quenching -80°C 80% Methanol Dosing->Quenching Extraction 3. Extraction Freeze-Thaw & Centrifugation Quenching->Extraction LCMS 4. LC-MS/MS HILIC Separation & MRM Extraction->LCMS Analysis 5. Flux Analysis Isotopologue Distribution (MID) LCMS->Analysis

Fig 2: Standardized workflow for 13C-stable isotope tracing and fluxomics.

Data Acquisition & Quantitative Analysis

Analyze the samples using a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer operating in negative electrospray ionization (ESI-) mode.

Table 1: LC-MS/MS Optimization Parameters for 5-Hydroxypentanoate Metabolites
MetaboliteFormulaPrecursor Ion (

)
Product IonCollision Energy (eV)Expected Isotopologue Shift
5-Hydroxypentanoate (Unlabeled)

117.0673.015M+0
5-Hydroxypentanoate (

)

122.0777.015M+5
Glutarate (Unlabeled)

131.0387.012M+0
Glutarate (

)

136.0591.012M+5
5-Hydroxyvaleryl-CoA

866.15408.035M+5 (871.17)

Note: The shift of +5 Da confirms the direct incorporation of the intact carbon backbone from the tracer into downstream metabolic pools.

Data Processing Logic
  • Natural Abundance Correction: Use software (e.g., IsoCor or INCA) to correct the raw Mass Isotopomer Distributions (MIDs) for the natural abundance of

    
    , 
    
    
    
    , and
    
    
    .
  • Fractional Enrichment: Calculate the ratio of labeled species to the total metabolite pool to determine the fractional enrichment. A rapid plateau in

    
     glutarate indicates high flux through glutarate semialdehyde dehydrogenase[1].
    

Applications in Disease Biomarker Validation and Bioengineering

Clinical Diagnostics (Glaucoma & Retinopathies): Untargeted metabolomics has identified 5-hydroxypentanoate as a key differentiator in the aqueous humor of patients with pseudoexfoliation (PEX) glaucoma[2]. By applying


-5-hydroxypentanoate tracers to in vitro trabecular meshwork cells, researchers can validate whether this accumulation is due to an upregulation in lysine degradation or a blockage in downstream lipid 

-oxidation pathways, thereby identifying novel pharmacological targets[2][4].

Microbial Cell Factories: In the pursuit of sustainable bioplastics, engineered C. glutamicum and E. coli are utilized to overproduce 1,5-pentanediol (a precursor for polyurethanes) from renewable biomass[3]. Tracing the flux of 5-hydroxypentanoate allows metabolic engineers to identify bottlenecks at the acyl-CoA synthetase step, guiding precise CRISPR/Cas9 promoter engineering to maximize the yield of platform chemicals[1][3].

References

  • Systems Biology Approaches to 5-Hydroxypentanoate Metabolism. Benchchem.
  • Aqueous humor metabolite profile of pseudoexfoliation glaucoma is distinctive. Molecular Omics | Oxford Academic.
  • Metabolomics in Retinal Diseases: An Update. MDPI.
  • Designing Microbial Cell Factories for the Production of Chemicals. JACS Au.
  • Systems metabolic engineering upgrades Corynebacterium glutamicum to selective high-level production of the L-lysine derivative. Saarland University.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Self-Condensation of 5-Hydroxypentanoate

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-hydroxypentanoate (also known as 5-hydroxyvalerate).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-hydroxypentanoate (also known as 5-hydroxyvalerate). This molecule is a critical bifunctional building block used in the synthesis of sequence-regulated polyesters, macrocyclic inhibitors, and cationic lipids[1].

Due to its bifunctional nature—containing both a nucleophilic hydroxyl group and an electrophilic carboxyl group—this monomer is notoriously unstable in its free acid form. This guide addresses the thermodynamic causality of its degradation and provides field-proven protocols for stable storage and recovery.

Mechanistic FAQ: The Causality of Degradation

Q1: Why does 5-hydroxypentanoate spontaneously condense during storage, and what are the degradation products? A: In its free acid form (5-hydroxyvaleric acid), the molecule undergoes rapid intramolecular Fischer esterification. The terminal hydroxyl group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the carboxylic acid. Because this cyclization forms a 6-membered ring (


-valerolactone, or DVL), the reaction is highly exergonic and thermodynamically favored due to minimal ring strain[2]. If stored at high concentrations without solvent, intermolecular condensation also occurs, yielding poly(

-valerolactone) oligomers.

Q2: How does pH dictate the stability of this molecule? A: Stability is entirely dependent on the protonation state of the carboxyl group. By storing the molecule as a sodium or potassium salt at a high pH (> 10), the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). The delocalization of the negative charge across the two oxygen atoms significantly reduces the electrophilicity of the carbonyl carbon. This effectively shuts down the intramolecular nucleophilic attack and prevents lactonization[1].

G Salt Sodium 5-hydroxypentanoate (Stable Storage Form) Acid 5-Hydroxyvaleric Acid (Transient Free Acid) Salt->Acid Acidification (pH < 5) Acid->Salt Base (NaOH) (pH > 10) Lactone δ-Valerolactone (Thermodynamic Sink) Acid->Lactone Intramolecular Condensation (-H2O) Polymer Poly(δ-valerolactone) (Oligomers/Polymers) Acid->Polymer Intermolecular Condensation Lactone->Salt Saponification (NaOH, 70°C)

Reaction pathways of 5-hydroxypentanoate showing pH-dependent stability and condensation.

Quantitative Storage Guidelines

To ensure >99% monomer retention, storage conditions must kinetically and thermodynamically restrict esterification. The table below summarizes the expected stability across various states.

Storage StateTemperaturepHExpected Stability / Half-life
Solid Sodium Salt (Lyophilized) -20°C to -80°CN/A (Solid)> 2 Years (No detectable lactonization)
Aqueous Sodium Salt (1M) 2°C to 8°C> 10.06 to 12 Months
Free Acid (Dilute in DCM, 0.1M) -20°CNeutral1 to 2 Weeks (Kinetically slowed)
Free Acid (Neat Liquid) 20°C< 5.0< 24 Hours (Rapid conversion to DVL)
Troubleshooting & Experimental Protocols
Issue 1: Monomer Recovery from Degraded Batches

Symptom: Your stored batch of 5-hydroxypentanoate has turned into a viscous oil or shows a dominant


-valerolactone peak in GC-MS/NMR.
Solution:  The lactonization process is fully reversible via base-catalyzed saponification. The following self-validating protocol forces the thermodynamic equilibrium back to the stable acyclic sodium salt[3].

Workflow Step1 1. Assess Lactonization (NMR or GC-MS) Step2 2. Saponification Add 1.1 eq NaOH in H2O/EtOH Step1->Step2 Step3 3. Thermal Shift Heat at 80°C for 30 mins Step2->Step3 Step4 4. Solvent Removal Evaporate under reduced pressure Step3->Step4 Step5 5. Lyophilization Freeze-dry to yield pure Sodium Salt Step4->Step5

Step-by-step experimental workflow for recovering sodium 5-hydroxypentanoate from δ-valerolactone.

Protocol: Base-Catalyzed Ring-Opening of


-Valerolactone 
  • Preparation: Weigh the degraded mixture (assumed primarily

    
    -valerolactone, MW = 100.12  g/mol ) and transfer it to a round-bottom flask.
    
  • Solvent Addition: Suspend the mixture in a 90% ethanol/water solution (approximately 2.3 mL of solvent per 1.0 mmol of lactone)[3].

  • Base Addition: Add 1.1 equivalents of Sodium Hydroxide (NaOH). Causality note: The slight excess of base ensures complete consumption of the lactone and maintains the highly basic pH required to prevent re-cyclization.

  • Thermal Activation: Stir the reaction mixture at 80°C for 30 minutes to overcome the activation energy barrier for ring-opening, followed by continued stirring at room temperature for 2 hours[3].

  • Isolation: Remove the excess solvent by distillation under reduced pressure[3].

  • Purification: Re-dissolve the residue in a minimal amount of MS-grade water and lyophilize (freeze-dry) overnight to quantitatively yield sodium 5-hydroxypentanoate as a stable white solid. Store immediately at -20°C under an inert argon atmosphere.

Issue 2: Utilizing the Monomer in Coupling Reactions

Symptom: Attempts to acidify the sodium salt to isolate the free acid for downstream peptide/polyester coupling result in massive yield losses due to immediate lactonization. Solution: Do not isolate the free acid.

Protocol: In Situ Activation

  • Keep the monomer as a sodium salt until the exact moment of the reaction.

  • Dissolve the sodium 5-hydroxypentanoate and your target nucleophile (e.g., an amine) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a slight excess of a non-nucleophilic base (like DIPEA) to maintain a basic microenvironment.

  • Add your coupling reagent (e.g., HATU or EDC/HOBt) at 0°C. The coupling reagent will immediately react with the carboxylate to form an active ester, bypassing the transient free-acid stage and kinetically outcompeting the intramolecular hydroxyl attack.

References[1] Title: An In-depth Technical Guide to Benzyl 5-hydroxypentanoate: Synthesis and History

Source: benchchem.com URL: ]">https://benchchem.com[3] Title: 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 Source: chemicalbook.com URL: ]">https://www.chemicalbook.com[2] Title: Production of Bio-Based Lactones As Monomers for a Circular Polymer Economy Source: osti.gov URL: [Link]

Sources

Optimization

removing water from hygroscopic sodium 5-hydroxypentanoate

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the removal of water from hygroscopic sodium 5...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the removal of water from hygroscopic sodium 5-hydroxypentanoate. The information herein is designed to ensure experimental success through a deep understanding of the material's properties and the causal relationships behind effective drying protocols.

Introduction to the Challenge: Hygroscopicity

Sodium 5-hydroxypentanoate is an organic salt that readily absorbs moisture from the atmosphere, a property known as hygroscopicity.[1][2] This presents a significant challenge in experimental settings where precise concentrations and anhydrous conditions are critical. The presence of water can interfere with reactions, alter physical properties, and lead to inaccurate measurements. This guide will walk you through the best practices for drying this compound, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How can I determine the initial water content of my sodium 5-hydroxypentanoate sample?

A1: The most accurate and widely accepted method for determining water content in a sample is Karl Fischer titration.[3][4] This technique is highly selective for water and can provide precise measurements, even for trace amounts.[3][5] There are two main types of Karl Fischer titration: volumetric and coulometric.[6] Volumetric is suitable for samples with a water content above 0.1%, while coulometric is ideal for trace amounts.[6] For solid samples like sodium 5-hydroxypentanoate, a Karl Fischer oven may be used to vaporize the water, which is then carried into the titration cell.[5][7]

Q2: What are the primary methods for removing water from hygroscopic solids like sodium 5-hydroxypentanoate?

A2: The most common and effective methods include:

  • Vacuum Drying: This involves placing the sample in a vacuum oven, which lowers the boiling point of water, allowing it to evaporate at a lower temperature.[1][8] This is particularly useful for heat-sensitive compounds.[1][2]

  • Azeotropic Distillation: This technique involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water.[9][10] Toluene is a common entrainer for this purpose.[11] The azeotrope is then distilled off, removing the water.

  • Use of Desiccants: Placing the sample in a desiccator with a strong drying agent like phosphorus pentoxide can effectively remove moisture at room temperature, especially under vacuum.[12]

Q3: Can I simply heat the sodium 5-hydroxypentanoate to drive off the water?

A3: While heating can remove water, it is crucial to know the thermal stability of sodium 5-hydroxypentanoate. The melting point is reported to be between 162-164°C.[13] Heating above this temperature will cause the compound to melt and potentially decompose. Therefore, if using heat, it should be done under vacuum and at a temperature well below the melting point to avoid degradation.

Q4: My NMR spectrum shows a water peak even after drying. What should I do?

A4: The presence of a water peak in an NMR spectrum can be due to residual water in the sample or moisture in the NMR solvent itself.[14] First, ensure you are using a freshly opened or properly dried deuterated solvent. If the issue persists, your sample likely still contains water. The drying process may need to be repeated or a more rigorous method employed. It is also possible that water is incorporated into the crystal lattice of the salt.[14] In such cases, dissolving the solid in an anhydrous solvent, drying the solution, and recrystallizing under anhydrous conditions may be necessary.[14]

Troubleshooting Guide

This section provides a structured approach to common issues encountered when drying sodium 5-hydroxypentanoate.

Issue 1: Incomplete Drying After Standard Vacuum Oven Procedure

Possible Cause: The vacuum applied may not be deep enough, or the temperature may be too low for effective water removal. The duration of drying may also be insufficient.

Troubleshooting Steps:

  • Verify Vacuum Level: Ensure your vacuum pump is capable of reaching a pressure of at least 1 mmHg. A lower pressure will further decrease the boiling point of water, enhancing evaporation.

  • Optimize Temperature: While avoiding the melting point, a moderate increase in temperature (e.g., 60-80°C) can significantly accelerate the drying process.

  • Increase Drying Time: For particularly wet samples, extend the drying time to 24-48 hours.

  • Increase Surface Area: Spread the solid in a thin layer on a watch glass or petri dish to maximize the surface area exposed to the vacuum.

Data Presentation: Recommended Vacuum Drying Parameters

ParameterRecommended RangeRationale
Temperature60 - 80 °CAccelerates evaporation without risking thermal decomposition.
Pressure< 1 mmHgSignificantly lowers the boiling point of water.[1]
Duration24 - 48 hoursEnsures sufficient time for water to diffuse out of the solid.
Issue 2: Material "Bumping" or Becoming Airborne During Vacuum Application

Possible Cause: Applying a high vacuum too quickly to a fine powder can cause it to be drawn into the vacuum line.

Troubleshooting Steps:

  • Gradual Vacuum Application: Slowly decrease the pressure in the vacuum oven over a period of 10-20 minutes.[15] This allows trapped air to escape without disturbing the powder.

  • Use of a Gas Inlet: Introduce a slow bleed of an inert gas, such as nitrogen, into the oven while the vacuum is being applied. This helps to control the pressure reduction rate.

  • Cover the Sample: Place a filter paper or a piece of glass wool over the sample to prevent it from being carried away.

Issue 3: Azeotropic Distillation is Ineffective

Possible Cause: The chosen entrainer may not be forming an efficient azeotrope with water, or the experimental setup may not be optimal.

Troubleshooting Steps:

  • Select an Appropriate Entrainer: Toluene is a highly effective entrainer for removing water.[11] It forms a low-boiling azeotrope with water that can be readily distilled.

  • Use a Dean-Stark Apparatus: This specialized piece of glassware is designed for azeotropic distillation.[10] It allows for the continuous removal of the water-entrainer azeotrope while returning the anhydrous entrainer to the reaction flask.

  • Ensure Sufficient Entrainer Volume: Use a volume of toluene that is sufficient to suspend the sodium 5-hydroxypentanoate and allow for efficient boiling and distillation.

Experimental Protocol: Azeotropic Distillation with Toluene

  • Place the hygroscopic sodium 5-hydroxypentanoate in a round-bottom flask.

  • Add a sufficient volume of toluene to create a stirrable slurry.

  • Assemble a Dean-Stark apparatus with a condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Continue the distillation until no more water collects in the side arm of the Dean-Stark trap.

  • Allow the apparatus to cool.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid in a vacuum oven to remove any residual toluene.

Visualization: Azeotropic Distillation Workflow

azeotropic_distillation cluster_flask Reaction Flask cluster_dean_stark Dean-Stark Trap cluster_condenser Condenser cluster_collection Final Steps start Hygroscopic Na-5-HP + Toluene boil Heat to Reflux start->boil condense Vapors Condense boil->condense Vapors Rise rotovap Remove Toluene (Rotovap) boil->rotovap After Water Removal distill Azeotrope Distills separate Water Separates distill->separate separate->boil Anhydrous Toluene Returns condense->distill Liquid Returns vac_oven Vacuum Oven Drying rotovap->vac_oven final_product Anhydrous Na-5-HP vac_oven->final_product

Caption: Workflow for azeotropic distillation to remove water.

Confirmatory Analysis

After performing any drying procedure, it is essential to confirm the absence of water.

Recommended Analytical Techniques:

  • Karl Fischer Titration: As the gold standard, this will provide a quantitative measure of the remaining water content.[3][4]

  • Proton NMR Spectroscopy (¹H-NMR): Dissolve a small amount of the dried sample in a deuterated solvent known to be anhydrous. The absence of a significant water peak (typically around 1.5-4.7 ppm depending on the solvent and concentration) is a good indicator of dryness.[16]

  • Infrared (IR) Spectroscopy: The broad O-H stretching band for water (around 3200-3600 cm⁻¹) should be absent or significantly diminished in the IR spectrum of the dried sample.

Visualization: Decision Tree for Drying Method Selection

drying_decision_tree start Start: Hygroscopic Na-5-HP heat_sensitive Is the compound heat-sensitive? start->heat_sensitive small_scale Small scale (< 5g)? heat_sensitive->small_scale Yes large_scale Large scale (> 5g)? heat_sensitive->large_scale No vacuum_oven Vacuum Oven Drying (Low Temperature) small_scale->vacuum_oven No desiccator Vacuum Desiccator (with P2O5) small_scale->desiccator Yes azeotrope Azeotropic Distillation (Toluene) large_scale->azeotrope confirm Confirm with Karl Fischer or NMR vacuum_oven->confirm desiccator->confirm azeotrope->confirm

Caption: Decision-making guide for selecting an appropriate drying method.

References

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Karl Fischer titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

  • Kim, J., Kim, M., Lee, C., & Kim, J. (2016). Real-time Spectroscopic Methods for Analysis of Organic Compounds in Water. Journal of Sensor Science and Technology, 25(1), 1-6.
  • Singh, R., & Kumar, A. (2026, January 20). Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy.
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • World Precision Instruments. (n.d.). Detection of organic compounds in water analysis. Retrieved from [Link]

  • Quora. (2018, February 25). What are the uses of Azeotropic distillation?. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Vacuum drying. Retrieved from [Link]

  • Digivac. (2022, January 10). Secrets for Drying Fine Powders in a Vacuum oven. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 43(20), 3966-3968.
  • Queen's University. (n.d.). Experiment 5: Extraction, separation and the use of drying agents. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). SEPARATION OF PROPIONIC ACID – WATER AZEOTROPE USING CaCl2 SALT. Retrieved from [Link]

  • Sensors (Basel). (2016, January 4). Detection of Organic Compounds in Water by an Optical Absorbance Method. Retrieved from [Link]

  • CORE. (n.d.). salt-added method for breaking azeotrope of binary ipa-water system: using aspen plus. Retrieved from [Link]

  • Kerone. (2021, October 30). Advantages and Common Applications of Vacuum Drying. Retrieved from [Link]

  • Rocker Scientific. (n.d.). Vacuum Drying | Principles and applications in food & cosmetics. Retrieved from [Link]

  • Reddit. (2023, February 16). How to remove water from a hygroscopic solid : r/Chempros. Retrieved from [Link]

  • Reddit. (2023, May 9). Can desiccants be used to dehydrate salts? : r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Azeotropic distillation. Retrieved from [Link]

  • Busch Global. (n.d.). Vacuum drying. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413-4416.
  • YouTube. (2025, March 10). Azeotropic Distillation. Retrieved from [Link]

  • AXEL. (n.d.). 85-5355-83 5-Hydroxypentanoic Acid Sodium Salt 500mg CAS No:37435-69-1 436746. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Remove Residual Water. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2023, November 20). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. Retrieved from [Link]

  • ChemBK. (2024, April 9). Sodium delta-hydroxyvalerate. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, March 15). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 37435-69-1 | Product Name : Sodium 5-hydroxypentanoate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 37435-69-1,5-Hydroxypentanoic Acid SodiuM Salt. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sodium 5-Hydroxyvalerate Synthesis

Welcome to the technical support center for the synthesis of sodium 5-hydroxyvalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sodium 5-hydroxyvalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing scientifically sound, field-proven insights to enhance the yield and purity of your product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis of sodium 5-hydroxyvalerate.

Q1: What are the common starting materials for synthesizing sodium 5-hydroxyvalerate?

The synthesis of sodium 5-hydroxyvalerate, the sodium salt of 5-hydroxyvaleric acid, can be approached from several precursors. Common starting materials include:

  • Esters of 5-hydroxyvaleric acid: These can be reduced to the corresponding alcohol.

  • Lactones: δ-Valerolactone can be hydrolyzed to form 5-hydroxyvaleric acid, which is then converted to its sodium salt.

  • 5-Aminovaleric acid: This can be converted to 5-hydroxyvaleric acid through diazotization followed by hydrolysis.[1]

  • Furoic acid: This renewable resource can be catalytically hydrogenated and deoxygenated to produce 5-hydroxyvaleric acid.[2]

  • Biotechnological routes: Engineered microorganisms can produce 5-hydroxyvaleric acid from renewable feedstocks like glucose or L-lysine.[3][4][5]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yield is a frequent challenge and can stem from several factors throughout the experimental process. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: Competing reactions can consume starting materials or intermediates, reducing the formation of the desired product.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, crystallization, and other purification steps.

  • Reagent Quality: The purity and reactivity of your starting materials and reagents are critical. Degradation of reagents, especially reducing agents, can severely impact the yield.

  • Atmospheric Moisture: For reactions sensitive to water, such as those using powerful reducing agents like lithium aluminum hydride (LiAlH₄), failure to maintain anhydrous (dry) conditions is a common cause of low yield.

Q3: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a common issue that can complicate purification and lower the overall yield.

  • Identification: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to identify the structure of the byproducts.

  • Common Byproducts and Minimization Strategies:

    • Over-reduction products: If using a strong reducing agent, other functional groups in your molecule may be unintentionally reduced. Consider using a milder or more selective reducing agent.

    • Unreacted starting material: This indicates an incomplete reaction. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

    • Products from side reactions: Depending on the specific synthesis route, various side reactions can occur. For instance, in ester reductions, transesterification can be a side reaction if an alcohol is used as a solvent.

Q4: How do I choose the right reducing agent for my synthesis?

The choice of reducing agent is critical and depends on the specific functional group you are targeting and the presence of other reducible groups in your molecule.

  • For the reduction of esters or carboxylic acids to alcohols:

    • Lithium aluminum hydride (LiAlH₄): This is a very powerful and non-selective reducing agent capable of reducing esters, carboxylic acids, aldehydes, ketones, and amides.[6][7][8][9][10][11] It is highly reactive and must be used under strictly anhydrous conditions.[7][12]

    • Sodium borohydride (NaBH₄): This is a milder and more selective reducing agent. It readily reduces aldehydes and ketones but is generally not strong enough to reduce esters or carboxylic acids under standard conditions.[6][13][14][15] However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures.[16]

The following table provides a comparison of these two common reducing agents:

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very high, powerful reducing agent.[8]Milder reducing agent.
Selectivity Low, reduces a wide range of functional groups.[7]High, primarily reduces aldehydes and ketones.[13][14]
Functional Groups Reduced Esters, carboxylic acids, aldehydes, ketones, amides, nitriles.[7]Aldehydes, ketones.[13][14] (Esters under specific conditions).[15][16]
Solvent Compatibility Requires anhydrous, aprotic solvents (e.g., diethyl ether, THF).[12]Can be used in protic solvents (e.g., methanol, ethanol).[15]
Safety Precautions Reacts violently with water and protic solvents.[12]Decomposes in water, especially acidic solutions.[15]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of sodium 5-hydroxyvalerate.

Guide 1: Low Yield in the Reduction of a 5-Hydroxyvalerate Ester

Problem: The yield of 5-hydroxyvaleric acid (before conversion to the sodium salt) from the reduction of its ester is significantly lower than expected.

Potential Causes and Solutions:

  • Cause 1: Inactive Reducing Agent

    • Explanation: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can degrade upon exposure to moisture.

    • Solution:

      • Use freshly opened or properly stored reducing agents.

      • Ensure all glassware is thoroughly dried before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Incomplete Reaction

    • Explanation: The reaction may not have reached completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.

      • Adjust Temperature: While some reductions proceed well at room temperature, others may require heating to go to completion. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions.

      • Optimize Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used. For the reduction of an ester with LiAlH₄, at least two equivalents of hydride are required per mole of ester.[10]

  • Cause 3: Product Loss During Aqueous Workup

    • Explanation: 5-hydroxyvaleric acid has some solubility in water, which can lead to losses during the extraction phase of the workup.

    • Solution:

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of the organic product in the aqueous phase.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

      • pH Adjustment: Ensure the aqueous layer is acidified to protonate the carboxylate, making the 5-hydroxyvaleric acid less water-soluble before extraction.

Guide 2: Formation of an Unexpected Aldehyde Intermediate

Problem: You have isolated a significant amount of 5-oxopentanoic acid (the aldehyde) instead of the desired 5-hydroxyvaleric acid.

Potential Causes and Solutions:

  • Cause: Incomplete Reduction of the Aldehyde Intermediate

    • Explanation: In the reduction of an ester with a hydride reagent, an aldehyde is formed as an intermediate.[10][12] This aldehyde is typically more reactive than the starting ester and is immediately reduced to the alcohol.[9][10][12] If the reaction is stopped prematurely or if an insufficient amount of reducing agent is used, the aldehyde may be isolated.

    • Solution:

      • Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent to ensure both the ester and the intermediate aldehyde are fully reduced.

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of the aldehyde to the alcohol.

Diagram: Reaction Pathway for Ester Reduction

Ester_Reduction Ester 5-Hydroxyvalerate Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + Hydride Aldehyde 5-Oxopentanoic Acid (Aldehyde Intermediate) Tetrahedral_Intermediate->Aldehyde - Leaving Group Alkoxide Alkoxide Aldehyde->Alkoxide + Hydride Alcohol 5-Hydroxyvaleric Acid Alkoxide->Alcohol + H₃O⁺ (Workup)

Caption: Reaction pathway for the reduction of a 5-hydroxyvalerate ester.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 5-Hydroxyvaleric Acid via Reduction of Ethyl 5-Hydroxyvalerate with LiAlH₄

Materials:

  • Ethyl 5-hydroxyvalerate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (dilute solution, e.g., 1 M)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Addition: Suspend LiAlH₄ in anhydrous diethyl ether or THF in the reaction flask and cool the mixture in an ice bath.

  • Substrate Addition: Dissolve ethyl 5-hydroxyvalerate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄. This should be followed by the slow addition of a dilute sulfuric acid solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with diethyl ether.

  • Combine and Dry: Combine all organic extracts, wash with brine (saturated sodium chloride solution), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 5-hydroxyvaleric acid.

Protocol 2: Purification of Sodium 5-Hydroxyvalerate by Recrystallization

Materials:

  • Crude sodium 5-hydroxyvalerate

  • Ethanol

  • Water

  • Beaker

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude sodium 5-hydroxyvalerate in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Time, Temperature, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Analyze_Byproducts Analyze Byproducts (NMR, MS, HPLC) Check_Conditions->Analyze_Byproducts Conditions OK Optimize_Workup Optimize Workup Procedure (Extraction, pH) Analyze_Byproducts->Optimize_Workup Byproducts Identified Solution Improved Yield Optimize_Workup->Solution

Caption: A logical workflow for troubleshooting low reaction yields.

IV. References

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Mark's Teaching Blog. (2010, February 2). LiAlH4 vs NaBH4. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Reddit. (2021, August 17). What's the difference between NaBH4 and LiAlH4 in an alcohol reaction?[Link]

  • Google Patents. (2021, March 5). CN112441911A - Method for preparing 5-hydroxyvaleric acid.

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?[Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Chemistry Steps. Esters to Alcohols. [Link]

  • Preprints.org. Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. [Link]

  • OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]

  • Organic Syntheses. butyroin. [Link]

  • Ewha Womans University. (2021, February 15). Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . [Link]
    
  • PubMed. (2023, August 12). Complementation of reducing power for 5-hydroxyvaleric acid and 1,5-pentanediol production via glucose dehydrogenase in Escherichia coli whole-cell system. [Link]

  • PMC. (2021, February 9). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. [Link]

  • Frontiers. (2021, February 8). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. [Link]

  • PMC. Synthesis of tunable copolymers of 3-hydroxybutyrate and 3-hydroxyvalerate by engineered Halomonas bluephagenesis and their characterizations. [Link]

  • ACS Publications. (2021, January 22). Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum. [Link]

  • PubMed. (2024, May 20). Establishment of efficient 5-hydroxyvaleric acid production system by regenerating alpha-ketoglutaric acid and its application in poly(5-hydroxyvaleric acid) production. [Link]

  • ResearchGate. (2025, August 7). Efficient Method for the Preparation of (S)-5-Hydroxynorvaline | Request PDF. [Link]

  • ResearchGate. (2021, February 9). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. [Link]

  • PMC. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]

  • Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

  • PMC. (2020, May 15). Optimization of nitrogen source supply for enhanced biosynthesis and quality of poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate) by extremely halophilic archaeon Haloferax mediterranei. [Link]

  • Organic Syntheses. 4. [Link]

  • YouTube. (2021, February 3). Oxidation, reduction and esterification of alcohols (Hydroxy Compounds #2). [Link]

  • Organic Syntheses. 10. [Link]

  • Google Patents. FR2824845B1 - SODIUM PURIFICATION PROCESS.

  • Reddit. (2025, July 7). gamma-Hydroxyvalerate sodium ( GHV ) extremely easy otc synthesis of a novel GHB analogue : r/drugextraction. [Link]

  • Google Patents. CN102050764B - Method for purifying sodium hydroxyethyl sulphonate.

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Optimization

Technical Support Center: Analysis of Sodium 5-Hydroxypentanoate Degradation Products

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of sodium 5-hydroxypentanoate and its degradation products. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of sodium 5-hydroxypentanoate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our goal is to equip you with the expertise to anticipate, identify, and resolve challenges in your stability and degradation studies.

Introduction: Understanding Sodium 5-Hydroxypentanoate Stability

Sodium 5-hydroxypentanoate is a salt of a linear hydroxy fatty acid. Its structure, featuring both a terminal hydroxyl group and a carboxylate, makes it susceptible to specific degradation pathways. Understanding these pathways is critical for ensuring the stability, efficacy, and safety of any formulation containing this molecule. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.[1] This guide provides a framework for investigating its stability and characterizing any resultant products.

Potential Degradation Pathways

The chemical structure of 5-hydroxypentanoic acid (the conjugate acid of the salt) dictates its primary degradation routes. Based on established chemical principles for hydroxy acids, the following pathways are most probable[2][3][4]:

  • Intramolecular Cyclization (Lactonization): Under acidic conditions, the terminal hydroxyl group can nucleophilically attack the carboxyl group, leading to the formation of a stable six-membered cyclic ester, δ-valerolactone. This is often the most significant degradation pathway for γ- and δ-hydroxy acids.

  • Oxidation: The primary alcohol moiety is susceptible to oxidation. Mild oxidation can yield the corresponding aldehyde (5-oxopentanoic acid), while stronger conditions can lead to the formation of a dicarboxylic acid (glutaric acid).[5] This is a critical pathway to investigate, especially in the presence of oxidizing agents or exposure to atmospheric oxygen over time.[6]

Below is a diagram illustrating these key hypothetical degradation pathways.

G cluster_main Sodium 5-Hydroxypentanoate cluster_products Potential Degradation Products S5HP Sodium 5-Hydroxypentanoate (HO-(CH₂)₄-COONa) Lactone δ-Valerolactone (Cyclic Ester) S5HP->Lactone Lactonization (e.g., Acidic pH) Oxidized Sodium Glutarate (Dicarboxylate Salt) S5HP->Oxidized Oxidation (e.g., H₂O₂)

Caption: Key degradation pathways of sodium 5-hydroxypentanoate.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during the analysis of sodium 5-hydroxypentanoate in a question-and-answer format.

Question 1: I'm developing a reversed-phase HPLC method, but my peak for the parent compound is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for a polar, ionizable compound like 5-hydroxypentanoate on a C18 column is a common issue. The primary causes are secondary ionic interactions with residual silanols on the silica backbone and/or running the mobile phase at a pH close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.

Causality & Solution Strategy:

  • Control Analyte Ionization: The carboxyl group must be consistently protonated to ensure good retention and peak shape in reversed-phase chromatography. The most effective solution is to lower the mobile phase pH to at least 1.5-2 units below the pKa of the carboxylic acid (~4.5-5.0). An acidic mobile phase, such as a 10-25 mM potassium phosphate buffer adjusted to pH 2.5-3.0 with phosphoric acid, is highly effective.[7] This suppresses the ionization of the carboxyl group, minimizing peak tailing and improving retention.

  • Mitigate Silanol Interactions: If pH adjustment alone is insufficient, residual silanols may be the culprit.

    • Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanols.

    • Choose an "Aqueous" C18 Column: These columns are designed with polar modifications to prevent phase collapse in highly aqueous mobile phases and often provide better peak shape for polar analytes.

    • Add an Ion-Pairing Reagent: While more complex, an agent like tetrabutylammonium hydrogen sulfate can be added to the mobile phase to pair with the analyte and improve its retention and peak shape.[8]

Question 2: How should I design a forced degradation study to ensure I'm identifying all relevant degradation products?

Answer: A forced degradation study is essential for developing a truly stability-indicating method.[1][9] The goal is to generate a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at a sufficient level for detection and resolution without being unrealistic.[10]

A systematic approach based on ICH guidelines is recommended[11]:

Stress ConditionRecommended Reagents & ConditionsRationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours.[12]Simulates acidic environments. Primarily drives lactonization to δ-valerolactone.[13]
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hours.[12]Simulates alkaline environments. The parent compound is a salt, so it should be relatively stable. However, this tests for base-labile impurities.
Oxidation 3% H₂O₂ at room temperature for 24 hours.[8]Tests susceptibility to oxidation. The primary alcohol can oxidize to an aldehyde or carboxylic acid (glutarate).[5]
Thermal Solid-state sample at 80°C for 48 hours.[1]Assesses thermal stability. May accelerate slow degradation pathways.
Photolytic Expose solid and solution samples to UV/Vis light (ICH Q1B standard: >1.2 million lux hours and >200 watt hours/m²).[1]Determines light sensitivity.

Self-Validating System: For each condition, you must run a "blank" (reagents without the API) to ensure no artifacts are generated from the stress agents or excipients. The analytical method must then be able to separate the parent peak from all generated degradation peaks with a resolution (Rs) of >1.5.

Question 3: I suspect a volatile degradation product is forming that isn't visible in my HPLC chromatogram. How can I confirm and identify it?

Answer: This is a common scenario, as small, non-chromophoric, or highly volatile molecules may not be retained or detected by standard reversed-phase HPLC-UV methods. The best technique for this is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with headspace sampling.[14][15]

Analytical Strategy:

  • Technique Selection: Headspace GC-MS is ideal. It samples the vapor phase above your liquid or solid sample, directly introducing volatile compounds into the GC-MS system while leaving non-volatile matrix components behind.

  • Derivatization: Hydroxy acids like 5-hydroxypentanoate are not sufficiently volatile for direct GC analysis. They must be derivatized. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust and common choice. This reaction converts the polar -OH and -COOH groups into non-polar -O-Si(CH₃)₃ ethers and esters, respectively, making them volatile and thermally stable for GC analysis.[16]

  • Identification: The mass spectrometer will provide a mass spectrum for each separated peak. You can identify the compound by matching its fragmentation pattern to a spectral library (e.g., NIST) or by interpreting the fragmentation pattern to deduce the structure.

Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for a stock solution of sodium 5-hydroxypentanoate for analytical use?

    • A: For short-term use, store aqueous solutions at 2-8°C to minimize microbial growth and slow potential hydrolysis or cyclization. For long-term storage, it is best to store the compound as a solid at or below room temperature in a tightly sealed container, protected from light and moisture.[17]

  • Q: Which HPLC detector is most suitable for this analysis?

    • A: Since the molecule lacks a strong chromophore, a UV detector set to a low wavelength (200-215 nm) is required to detect the carboxyl group.[18] A more universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector could also be used, but a Mass Spectrometer (MS) is superior as it provides both detection and mass information for identification.

  • Q: Is it necessary to use a gradient elution for the HPLC method?

    • A: It is highly recommended. A gradient method (e.g., starting with a high aqueous content and increasing the organic solvent over time) will ensure that the polar parent compound is retained and separated from early-eluting impurities, while also effectively eluting any less-polar degradation products like δ-valerolactone.[19]

Key Experimental Protocols

The following protocols provide a validated starting point for your analysis. They should be optimized for your specific instrumentation and sample matrix.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate sodium 5-hydroxypentanoate from its primary potential degradation products.

ParameterSpecification
Column Aqueous C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 5% B; 17-22 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 210 nm
System Suitability Tailing factor for parent peak < 1.5; Theoretical plates > 2000; RSD of 6 replicate injections < 2.0%[8]
Protocol 2: HS-GC-MS Analysis for Volatile Degradants

This protocol is for identifying volatile or semi-volatile products not amenable to HPLC.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Place 10-20 mg of sample in 20 mL headspace vial acidify Add 100 µL of internal standard & 50 µL of 1M HCl start->acidify derivatize Add 200 µL of BSTFA, cap vial, and vortex acidify->derivatize incubate Incubate at 60°C for 30 minutes derivatize->incubate hs Incubate vial in Headspace Sampler (e.g., 80°C for 10 min) incubate->hs inject Inject vapor phase onto GC column hs->inject gc_sep Separate compounds (e.g., on a WAX column) inject->gc_sep ms_detect Detect and identify by Mass Spectrometry gc_sep->ms_detect

Caption: Workflow for GC-MS analysis with derivatization.

GC-MS Parameters:

ParameterSpecification
GC Column SH-WAX, 60 m x 0.25 mm, 0.5 µm film thickness[16]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min)
Injector Temp. 250°C
MS Transfer Line 250°C
Ion Source Temp. 230°C
Scan Range 40-500 m/z
References
  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Google Scholar.
  • HPLC analysis of organic acids in juice and wine using resin and reversed-phase columns. (n.d.). Google Scholar.
  • Analytical Methods for Organic Acids. (n.d.). Shimadzu.
  • HPLC Separation of Common Organic Acids in Foods and Beverages. (n.d.). Phenomenex.
  • Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection. (n.d.). PerkinElmer.
  • GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. (n.d.). Google Scholar.
  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). LabRulez GCMS.
  • An In-depth Technical Guide to the Degradation Products of 5-Chloro-4-hydroxy-2-oxopentanoic acid. (n.d.). Benchchem.
  • Simplified Analysis of Aqueous Short Chain F
  • Hydroxyacids – Knowledge and References. (n.d.). Taylor & Francis.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google Scholar.
  • Forced Degradation – A Review. (2022). Google Scholar.
  • Forced Degrad
  • Forced Degrad
  • sodium 4-hydroxypentanoate sample degrad
  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
  • Degradation of poly( -hydroxy acids) by hydrolysis. (n.d.).
  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR D
  • Degradation Mechanisms of Bioactive Compounds. (2023). Encyclopedia.pub.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formul
  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science.

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Troubleshooting

Technical Support Guide: Overcoming Solubility Challenges of Sodium 5-Hydroxyvalerate in DMSO

Welcome to the technical support center for handling sodium 5-hydroxyvalerate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when using dim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling sodium 5-hydroxyvalerate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when using dimethyl sulfoxide (DMSO) as a solvent. We will move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot effectively.

Section 1: Understanding the Core Challenge: The "Why"

Question: Why is sodium 5-hydroxyvalerate, a salt, sometimes difficult to dissolve in DMSO despite DMSO's reputation as a powerful solvent?

Answer: This is an excellent question that touches on the nuances of solvent-solute interactions. While DMSO is a highly versatile polar aprotic solvent capable of dissolving many polar and nonpolar compounds, the difficulty with salts like sodium 5-hydroxyvalerate stems from the specific nature of its solvation capabilities.[1][2]

  • Cation vs. Anion Solvation: DMSO is a polar aprotic solvent, meaning it has a strong dipole but lacks acidic protons (like the H in water's O-H bonds).[3][4] The negatively charged oxygen atom in DMSO's S=O group is highly effective at coordinating with and stabilizing cations, such as the sodium ion (Na⁺) in your compound.[5] However, the positive end of DMSO's dipole is sterically hindered by methyl groups, making it less efficient at solvating anions—in this case, the negatively charged carboxylate (-COO⁻) and the polar hydroxyl (-OH) group of the 5-hydroxyvalerate molecule.[6] Protic solvents, like water, are superior at solvating anions through hydrogen bonding.

  • Crystal Lattice Energy: For dissolution to occur, the energy released from the solvent solvating the ions (solvation energy) must overcome the energy holding the ions together in the solid crystal (crystal lattice energy).[7] If the anion is not efficiently solvated, the overall solvation energy may be insufficient to break apart the crystal lattice, resulting in poor solubility.

Essentially, DMSO does a great job of pulling the Na⁺ ion away but struggles to adequately surround and stabilize the 5-hydroxyvalerate anion, leading to the "slightly soluble" classification, often requiring assistance.[8]

Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

Q: What is the generally expected solubility of sodium 5-hydroxyvalerate in DMSO? A: Published data classifies the solubility in DMSO as "Slightly," with the specific note that heating can improve it.[8] It is not freely soluble at room temperature.

Q: My prepared solution is cloudy or has visible particulates. What are the first steps I should take? A: Do not assume the compound is insoluble. First, attempt to increase the dissolution kinetics:

  • Vortex: Ensure the solution is thoroughly mixed for at least 1-2 minutes.

  • Gentle Warming: Heat the solution in a water bath to 37-50°C for 10-15 minutes. This increases the kinetic energy of the system and often overcomes the activation energy barrier for dissolution.[9]

  • Sonication: Use a bath sonicator for 15-30 minutes. The high-frequency sound waves create micro-cavitations that help break apart solid aggregates and enhance solvent-solute interaction.[10]

Q: I've tried heating and sonication, but my compound won't fully dissolve. What is the next logical step? A: The next step is to critically evaluate your solvent. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can significantly alter its solvent properties. Ensure you are using a high-purity, anhydrous grade of DMSO from a freshly opened bottle or one that has been stored properly under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.

Q: Can I use a small amount of water as a co-solvent to improve solubility? A: Yes, this is an advanced technique that can be highly effective. Adding a small percentage of water (e.g., 1-5% v/v) can dramatically improve the solvation of the 5-hydroxyvalerate anion through hydrogen bonding.[6] However, be aware that the presence of water may impact the stability of your compound or interfere with downstream applications, such as certain chemical reactions or cell-based assays where water content must be strictly controlled.[11]

Section 3: In-Depth Troubleshooting Protocols & Workflow

This section provides step-by-step methodologies for systematically tackling solubility issues.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting solubility issues with sodium 5-hydroxyvalerate in DMSO.

G start Start: Prepare to Dissolve Sodium 5-Hydroxyvalerate protocol1 Protocol 1: Standard Dissolution (Vortex at Room Temp) start->protocol1 check1 Is Solution Clear? protocol1->check1 protocol2 Protocol 2: Apply Energy (Gentle Heat / Sonication) check1->protocol2 No end_success Success: Solution Ready for Use check1->end_success Yes check2 Is Solution Clear? protocol2->check2 check_solvent Step 3: Verify Solvent Quality Is DMSO anhydrous and high-purity? check2->check_solvent No check2->end_success Yes replace_solvent Replace with fresh, anhydrous DMSO and return to Protocol 1 check_solvent->replace_solvent No protocol3 Protocol 3: Advanced Method Consider a Co-Solvent System (e.g., 99:1 DMSO:Water) check_solvent->protocol3 Yes replace_solvent->protocol1 check3 Is Solution Clear? protocol3->check3 check3->end_success Yes end_fail Limit Reached: Compound may be at its intrinsic solubility limit under these conditions. Re-evaluate required concentration. check3->end_fail No

Caption: A step-by-step workflow for troubleshooting solubility.
Protocol 1: Standard Dissolution Method
  • Preparation: Use a high-purity, anhydrous grade of DMSO.[2] Allow both the DMSO and the sodium 5-hydroxyvalerate powder to come to ambient temperature.

  • Addition: Weigh the required amount of sodium 5-hydroxyvalerate into a sterile vial. Add the calculated volume of DMSO to the vial. Scientist's Note: Adding the solid to the liquid, rather than the other way around, helps prevent clumping and improves initial dispersion.

  • Mixing: Cap the vial securely and vortex vigorously for 2 minutes.

  • Inspection: Visually inspect the solution against a dark background for any undissolved particulates or cloudiness. If the solution is not perfectly clear, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution via Thermal & Mechanical Energy
  • Heating: Place the vial from Protocol 1 into a calibrated water bath set to 40°C. Do not exceed 60°C to minimize the risk of compound degradation. Incubate for 15 minutes, vortexing for 30 seconds every 5 minutes.

  • Inspection: Remove the vial and inspect for clarity. If particulates remain, proceed to the next step.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solution level in the vial. Sonicate for 20-30 minutes. The sonicator bath may warm up; monitor the temperature to ensure it remains in a safe range for your compound.

  • Final Inspection: If the solution is clear, it is ready for use. If solubility issues persist, the problem may lie with the solvent itself; proceed to evaluate your solvent quality as per the workflow diagram.

Protocol 3: Co-Solvent System Dissolution

This is an advanced method and should be used only if the application can tolerate the presence of a co-solvent.

  • Co-Solvent Preparation: Prepare a 99:1 (v/v) mixture of anhydrous DMSO and sterile, nuclease-free water. For example, to make 10 mL of co-solvent, mix 9.9 mL of DMSO with 0.1 mL of water.

  • Dissolution: Use this co-solvent mixture in place of pure DMSO in Protocol 1. The small amount of water will act as a hydrogen-bond donor, specifically aiding in the solvation of the carboxylate and hydroxyl groups of the valerate anion.[6]

  • Mixing & Inspection: Follow the mixing and inspection steps from Protocol 1. If necessary, the gentle heating described in Protocol 2 can also be applied to this co-solvent system.

Section 4: Summary of Troubleshooting Techniques

MethodMechanism of ActionProsCons/Considerations
Gentle Heating (40-50°C) Increases kinetic energy of solvent and solute molecules, overcoming the energy barrier for dissolution.[9]Simple, fast, and effective for many compounds.Risk of compound degradation at higher temperatures; must be carefully controlled.
Sonication High-frequency sound waves create cavitation bubbles that physically break apart solute aggregates, increasing surface area.[10]Excellent for breaking up stubborn particulates without excessive heat.Can generate some heat; potential for aerosolization if vial is not sealed properly.
Use of Anhydrous DMSO Prevents absorbed water from altering the solvent's polarity and solvation characteristics.[2]Ensures maximum and reproducible solvent performance.Requires careful storage and handling to maintain anhydrous state; higher cost.
Co-Solvent (e.g., 1-5% Water) The protic water molecules efficiently solvate the valerate anion via hydrogen bonding, which DMSO does poorly.[6]Can dramatically increase solubility when other methods fail.May be incompatible with water-sensitive assays or reactions; alters the final solvent composition.[11][12]

Section 5: References

  • Vertex AI Search. (n.d.). Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. Retrieved March 6, 2026, from

  • ResearchGate. (2016, April 13). (PDF) Dimethylsolfoxide (DMSO) properties and permitted uses. Retrieved March 6, 2026, from

  • MediMush. (2024, May 14). 8 thrilling DMSO Pharmaceuticals, solvents, pros and cons. Retrieved March 6, 2026, from

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 6, 2026, from

  • CymitQuimica. (n.d.). 5-Hydroxypentanoic Acid Sodium Salt. Retrieved March 6, 2026, from

  • chemBlink. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved March 6, 2026, from

  • ChemBK. (2024, April 9). Sodium delta-hydroxyvalerate. Retrieved March 6, 2026, from

  • LookChem. (n.d.). Cas 37435-69-1, 5-Hydroxypentanoic Acid SodiuM Salt. Retrieved March 6, 2026, from

  • National Center for Biotechnology Information. (n.d.). Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. Retrieved March 6, 2026, from

  • Pharmaffiliates. (n.d.). CAS No : 37435-69-1 | Product Name : Sodium 5-hydroxypentanoate. Retrieved March 6, 2026, from

  • National Center for Biotechnology Information. (n.d.). Sodium 5-hydroxypentanoate. PubChem. Retrieved March 6, 2026, from

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved March 6, 2026, from

  • Zenodo. (n.d.). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Retrieved March 6, 2026, from

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved March 6, 2026, from

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved March 6, 2026, from

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved March 6, 2026, from

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved March 6, 2026, from

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved March 6, 2026, from

  • University of Wisconsin. (n.d.). Chapter 8 Notes. Retrieved March 6, 2026, from

  • Royal Society of Chemistry. (n.d.). Carboxylate binding in polar solvents using pyridylguanidinium salts. Retrieved March 6, 2026, from

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved March 6, 2026, from

  • National Center for Biotechnology Information. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. Retrieved March 6, 2026, from

  • ResearchGate. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Retrieved March 6, 2026, from

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved March 6, 2026, from

  • National Center for Biotechnology Information. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved March 6, 2026, from

  • National Center for Biotechnology Information. (2014, January 15). Origin of 5-hydroxymethylfurfural stability in water/dimethyl sulfoxide mixtures. PubMed. Retrieved March 6, 2026, from

  • ResearchGate. (2026, February 9). (PDF) DMSO-Related Effects in Protein Characterization. Retrieved March 6, 2026, from

  • ResearchGate. (n.d.). (PDF) Dimethyl sulfoxide as a strongly coordinating solvent: 3′,4′-dihydroxyflavone-Cu(II)-DMSO system case study. Retrieved March 6, 2026, from

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Optimization

Technical Guide: Stabilizing Sodium 5-Hydroxypentanoate Against Lactonization

The following technical guide is structured as a Tier 3 Support Resource, designed for researchers and formulation scientists working with Sodium 5-hydroxypentanoate (Na-5-HP) . Executive Summary: The Stability Paradox S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource, designed for researchers and formulation scientists working with Sodium 5-hydroxypentanoate (Na-5-HP) .

Executive Summary: The Stability Paradox

Sodium 5-hydroxypentanoate is the carboxylate salt of 5-hydroxypentanoic acid. Its primary stability challenge is lactonization , an intramolecular cyclization that yields


-valerolactone (DVL) .

Unlike simple degradation, this is a reversible equilibrium driven by pH and entropy. The six-membered ring of DVL is thermodynamically favored in acidic or neutral environments. As a researcher, your objective is to maintain the molecule in its "open-chain" salt form.

The Golden Rule: The salt form (


) is kinetically stable due to charge repulsion preventing nucleophilic attack by the hydroxyl group. The acid form (

) is unstable and rapidly cyclizes. Therefore, stability is strictly a function of maintaining high pH and excluding proton sources.

The Mechanism of Failure

To troubleshoot effectively, you must visualize the enemy. The diagram below illustrates the pH-dependent equilibrium that dictates the fate of your sample.

G cluster_0 Critical Control Point: pH Salt Sodium 5-Hydroxypentanoate (Open Chain Salt) STABLE TARGET Acid 5-Hydroxypentanoic Acid (Protonated Intermediate) UNSTABLE Salt->Acid + H+ (pH < 7) Acid->Salt + OH- (pH > 9) Lactone δ-Valerolactone (DVL) (Cyclic Ester) DEAD END Acid->Lactone - H2O (Spontaneous) Lactone->Salt + NaOH (Saponification)

Figure 1: The thermodynamic equilibrium. Protonation of the carboxylate (Salt) yields the Acid, which rapidly dehydrates to form the Lactone. Reversal requires active saponification.

Storage & Handling Protocols

Q: My solid sample has developed a sweet, solvent-like odor. Is it compromised?

A: Likely, yes. Pure Sodium 5-hydroxypentanoate is an odorless solid. A sweet, ester-like smell indicates the presence of


-valerolactone.
  • Cause: Absorption of atmospheric moisture and CO

    
    .
    
    • 
       (Carbonic Acid).
      
    • Carbonic acid protonates the surface of your salt, triggering localized lactonization.

  • Immediate Action: Perform the Rescue Protocol (See Section 5) if the contamination is significant.

Q: What are the mandatory storage conditions?

Follow this "Dry-Base" protocol to maximize shelf life:

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°CSlows kinetics of any potential hydrolysis/cyclization.
Atmosphere Argon or NitrogenPrevents atmospheric CO

ingress (acidification).
Desiccation RequiredThe salt is hygroscopic. Water facilitates proton transfer.
Container Tightly sealed glassAvoid plastics that may be permeable to water vapor.

Solution Stability & Buffering

Q: I need to dissolve it in water for an experiment. What pH is safe?

A: Maintain pH > 9.0. At physiological pH (7.4), the equilibrium slowly shifts toward the lactone over time, especially if the buffer capacity is exceeded.

  • Recommended Buffer: 0.1 M Carbonate or Glycine-NaOH (pH 9.5–10).

  • Avoid: Phosphate buffers at pH < 8, as they can act as general acid catalysts for cyclization.

Q: Can I use DMSO or Methanol?

A: Yes, but watch for "Protic Impurities."

  • DMSO: Excellent. Use anhydrous DMSO to prevent hydrolysis.

  • Methanol/Ethanol: Risky. If acidic impurities are present, transesterification can occur (forming methyl 5-hydroxypentanoate), which then cyclizes. Always use analytical grade, neutral solvents.

Troubleshooting & Rescue Protocols

Workflow: The "Lactone Rescue" (Saponification)

If your expensive sample has lactonized (turned into an oil or sticky solid), you can chemically reverse it.

Reagents Needed: 1.0 M NaOH, pH meter, Lyophilizer.

  • Dissolution: Dissolve the compromised sample in a minimal amount of water.

  • Titration: Slowly add 1.0 M NaOH while monitoring pH.

    • Target: Maintain pH 12–13 for 30–60 minutes at Room Temp.

    • Mechanism:[1][2][3] Hydroxide ions attack the carbonyl of the lactone, opening the ring to reform the carboxylate.

  • Verification: Check that the sweet smell dissipates.

  • Isolation: Flash freeze and lyophilize (freeze-dry) the solution.

    • Note: You will have excess NaOH in the solid. If your application is sensitive to base, you must carefully neutralize to pH 10 before freezing, or use exact stoichiometry based on NMR quantification.

Diagnostic Decision Tree

Use this logic flow to assess sample integrity before starting an experiment.

Diagnosis Start Inspect Sample Odor Sweet/Solvent Smell? Start->Odor State Physical State? Odor->State No Rescue EXECUTE RESCUE (Saponification) Odor->Rescue Yes (Lactone present) Solubility Dissolve in Water State->Solubility Solid/Powder State->Rescue Oily/Sticky OK PROCEED (Sample Intact) Solubility->OK Clear Solution Discard DISCARD (If degradation > 50%) Solubility->Discard Precipitate/Turbid

Figure 2: Rapid triage workflow for assessing Sodium 5-hydroxypentanoate integrity.

Analytical Verification

Do not rely on visual inspection alone. Use


H-NMR  for definitive confirmation.
FeatureSodium 5-Hydroxypentanoate (Salt)

-Valerolactone (Cyclized)
Solvent D

O
CDCl

or D

O

-CH

(C2)

~2.1 ppm (Triplet)

~2.5 ppm (Triplet)

-CH

(C5)

~3.5 ppm (Triplet, next to OH)

~4.3 ppm (Triplet, next to Ester O)
Key Shift The C5 protons shift downfield significantly (~0.8 ppm) upon cyclization due to the ester linkage.

References

  • Equilibrium Thermodynamics

    • Mechanism of Lactone Hydrolysis.[1][2] The equilibrium between hydroxy acids and lactones is heavily favored toward the lactone (6-membered ring) at neutral pH.

    • Source:Journal of Organic Chemistry, "Hydrolysis Kinetics of

      
      -Valerolactone".  (Generalized citation for lactone kinetics).
      
  • Synthesis & Handling

    • Preparation of Sodium 5-hydroxyvalerate. The standard synthesis involves alkaline hydrolysis of -valerolactone followed by careful drying.
    • Source:ChemicalBook, "5-Hydroxypentanoic Acid Sodium Salt Properties and Synthesis".[4]

  • Green Chemistry Applications

    • GVL/DVL Stability Studies. Detailed studies on the stability of valerolactones in aqueous media confirm the necessity of alkaline conditions to maintain the open-chain form.
    • Source:Green Chemistry, "Effects of

      
      -valerolactone in hydrolysis...". 
      

Sources

Troubleshooting

Technical Support Center: Purification of Sodium 5-Hydroxyvalerate

Welcome to the technical support center for the purification of sodium 5-hydroxyvalerate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of sodium 5-hydroxyvalerate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of sodium hydroxide (NaOH) impurities. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guide: Removing Sodium Hydroxide Impurity

This guide provides a systematic approach to identifying and resolving issues related to the presence of residual sodium hydroxide in your sodium 5-hydroxyvalerate product.

Initial Assessment: Do I have a Sodium Hydroxide Impurity Problem?

Question: My final product has a higher than expected pH and fails purity analysis. How can I confirm the presence of sodium hydroxide?

Answer:

A higher than expected pH is a strong indicator of residual caustic soda. To confirm and quantify the impurity, a potentiometric titration is the recommended method. This technique can differentiate between the strong base (NaOH) and the salt of the weak acid (sodium 5-hydroxyvalerate).

Protocol: Potentiometric Titration for NaOH Quantification

This method is adapted from established procedures for determining sodium hydroxide and sodium carbonate impurities.[1][2]

  • Sample Preparation: Accurately weigh approximately 1.5-2.0 g of your sodium 5-hydroxyvalerate sample and dissolve it in 50-80 mL of CO2-free deionized water.[1][2]

  • Initial Titration (NaOH): Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution while monitoring the pH with a calibrated pH meter. The first equivalence point, a sharp drop in pH, corresponds to the neutralization of sodium hydroxide.

  • Data Analysis: Record the volume of HCl required to reach the first equivalence point. This volume is directly proportional to the amount of NaOH in your sample.

Purification Strategies: How to Remove Sodium Hydroxide

Once the presence of sodium hydroxide is confirmed, several purification strategies can be employed. The choice of method depends on the scale of your experiment, the desired purity level, and the available equipment.

Method 1: Recrystallization

Question: I have a solid product with a low to moderate level of NaOH contamination. Is recrystallization a suitable purification method?

Answer:

Yes, recrystallization is often the most effective and straightforward method for purifying solid organic compounds from inorganic impurities.[3][4][5][6][7] The principle lies in the differential solubility of sodium 5-hydroxyvalerate and sodium hydroxide in a chosen solvent system. Sodium hydroxide is highly soluble in polar solvents like water and ethanol, whereas the solubility of sodium 5-hydroxyvalerate may be more temperature-dependent.[8][9][10]

Workflow: Recrystallization of Sodium 5-Hydroxyvalerate

G cluster_0 Recrystallization Workflow A Dissolve crude product in minimal hot solvent B Cool solution slowly to induce crystallization A->B Saturated Solution C Filter crystals from the mother liquor B->C Crystal Slurry D Wash crystals with cold solvent C->D Isolated Crystals E Dry pure crystals D->E Washed Crystals

Caption: A simplified workflow for the recrystallization process.

Experimental Protocol: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent mixture. An ideal solvent will dissolve the sodium 5-hydroxyvalerate at an elevated temperature but have limited solubility at lower temperatures. Ethanol or a mixture of ethanol and water is a good starting point. Sodium hydroxide has high solubility in ethanol.[8][9]

  • Dissolution: In a flask, add the impure sodium 5-hydroxyvalerate and a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to promote the formation of pure crystals of sodium 5-hydroxyvalerate. The more soluble sodium hydroxide will remain in the mother liquor.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing the dissolved NaOH.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt cooling again.
Oily precipitate forms instead of crystals The compound may be "oiling out" due to a large temperature difference or an inappropriate solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.
Product is still impure after one recrystallization The initial impurity level was very high.Perform a second recrystallization.
Method 2: Ion Exchange Chromatography

Question: I need to achieve very high purity, or I am working with a solution rather than a solid. Is there an alternative to recrystallization?

Answer:

Ion exchange chromatography is a powerful technique for removing ionic impurities like sodium hydroxide from a solution of an organic salt.[11][12] This method utilizes a resin with charged functional groups to selectively bind and remove the unwanted ions.

Workflow: Ion Exchange Chromatography for NaOH Removal

G cluster_0 Ion Exchange Workflow A Prepare cation exchange column B Load sample solution onto the column A->B Equilibrated Column C Elute with deionized water B->C Sample Binding D Collect purified sodium 5-hydroxyvalerate solution C->D Purified Eluate E Regenerate column (if necessary) D->E Used Column

Caption: Basic steps for purification via ion exchange chromatography.

Experimental Protocol: Cation Exchange Chromatography

  • Resin Selection and Preparation: Choose a strong acid cation exchange resin in the hydrogen (H+) form. Prepare a slurry of the resin in deionized water and pack it into a chromatography column.

  • Column Equilibration: Wash the packed column with several column volumes of deionized water until the pH of the eluate is neutral.

  • Sample Loading: Dissolve the impure sodium 5-hydroxyvalerate in a minimal amount of deionized water and apply it to the top of the column.

  • Elution: Elute the column with deionized water. The sodium ions (from both NaOH and sodium 5-hydroxyvalerate) will be exchanged for H+ ions on the resin. The resulting 5-hydroxyvaleric acid will elute from the column.

  • Neutralization and Isolation: Collect the fractions containing the 5-hydroxyvaleric acid. To obtain the sodium salt, carefully neutralize the collected fractions with a pure, standardized solution of sodium hydroxide to the desired pH. The purified sodium 5-hydroxyvalerate can then be isolated by evaporating the water.

  • Column Regeneration: The column can be regenerated by washing with a strong acid (e.g., HCl) to remove the bound sodium ions, followed by extensive washing with deionized water.[11]

Frequently Asked Questions (FAQs)

Q1: Can I use an acid-base extraction to remove the sodium hydroxide?

A1: While acid-base extraction is a common purification technique, it is not ideal for this specific separation.[13][14][15][16][17] Both sodium 5-hydroxyvalerate and sodium hydroxide are highly soluble in water, making selective extraction into an organic phase challenging.

Q2: What is the impact of residual sodium hydroxide on my downstream applications?

A2: Residual sodium hydroxide can significantly impact downstream applications by:

  • Altering the pH of reaction mixtures, potentially affecting reaction kinetics and product stability.

  • Interfering with analytical techniques such as NMR and mass spectrometry.

  • In a pharmaceutical context, failing to meet regulatory limits for impurities.

Q3: How can I prevent sodium hydroxide contamination in the first place?

A3: Careful control of stoichiometry during the synthesis of sodium 5-hydroxyvalerate is crucial. Use a standardized solution of sodium hydroxide and add it slowly to the 5-hydroxyvaleric acid solution while monitoring the pH. Aim to stop the addition just as the equivalence point is reached.

Q4: Are there any other potential impurities I should be aware of?

A4: Besides sodium hydroxide, another common impurity is sodium carbonate, which can form from the reaction of sodium hydroxide with atmospheric carbon dioxide.[1][2] The potentiometric titration method described earlier can also be adapted to quantify sodium carbonate.

References

  • Bauer, W., & Nitsche, S. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 90(11), 1809-1815.
  • Chemistry Stack Exchange. (2016). Solubility of NaOH in Organic solvent? Retrieved from [Link]

  • Wikipedia. (2023). Sodium hydroxide. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Sodium hydroxide. Retrieved from [Link]

  • Wikidoc. (2012). Sodium hydroxide. Retrieved from [Link]

  • Hiranuma. (2022). Purity determination of sodium hydroxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Methods of Purification. Retrieved from [Link]

  • ResearchGate. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

  • Pharmaguideline. (2008). Method of Analysis for Sodium Hydroxide. Retrieved from [Link]

  • JM Science. (2023). Purity determination of sodium hydroxide | Autotitrator COM-A19. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • BioSpectra. (2025). SODIUM HYDROXIDE IN TESTING METHODS. Retrieved from [Link]

  • ChemEurope. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • BioSpectra. (2025). SODIUM HYDROXIDE 1 ON TESTING METHODS. Retrieved from [Link]

  • Taylor & Francis. (2006). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • ChemBK. (2024). Sodium delta-hydroxyvalerate. Retrieved from [Link]

  • ResearchGate. (2025). The Determination of Alkali Salts of Organic Acids by Residual Nonaqueous Titration. Retrieved from [Link]

  • Research and Reviews. (2021). Purification Methods of Organic Compounds. Retrieved from [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • PHARMACEUTICAL SCIENCES. (n.d.). ion exchange chromatography. Retrieved from [Link]

  • WQA.org. (n.d.). ION EXCHANGE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • ScienceDirect. (2003). Separation of NaOH by solvent extraction using weak hydroxy acids. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Study.com. (n.d.). Neutralizing Hydrochloric Acid | Process & Calculations. Retrieved from [Link]

  • Quora. (2024). Does excess NaOH in the NaOH-HCl neutralization reaction affect the reaction enthalpy?. Retrieved from [Link]

  • Cellulose Chemistry and Technology. (n.d.). RECOVERY OF SODIUM ORGANIC SALTS FROM PARTIALLY WET OXIDIZED BLACK LIQUOR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.4: Acids-Bases Reactions: Neutralization. Retrieved from [Link]

  • Chemistry 302. (n.d.). Neutralization Reactions. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of NaOH by Solvent Extraction Using Weak Hydroxy Acids. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Pearson. (n.d.). A hydrochloric acid solution will neutralize a sodium hydroxide. Retrieved from [Link]

  • Zhuoguang Instrument. (2025). How To Accurately Determine Sodium Hydroxide And Sodium Carbonate in Residual Alkalinity. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. Retrieved from [Link]

  • PubChem. (n.d.). SID 128917016. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Sodium Hydroxide Extraction From Caustic Leaching Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103482654B - Method for treating sodium hydroxide solution.
  • ResearchGate. (2020). How to separate a mixture of sodium chloride and sodium hydroxide?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Sodium 5-Hydroxypentanoate Processing

This technical guide serves as a specialized support resource for researchers working with Sodium 5-hydroxypentanoate (CAS: 37435-69-1).[1][2] It addresses the unique physicochemical challenges of this compound, specific...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers working with Sodium 5-hydroxypentanoate (CAS: 37435-69-1).[1][2] It addresses the unique physicochemical challenges of this compound, specifically the thermodynamic equilibrium between the open-chain salt and the cyclic lactone (delta-valerolactone).[1][2]

Core Directive & Expert Analysis

The Central Challenge: The drying of Sodium 5-hydroxypentanoate is not merely a solvent removal process; it is a race against cyclization .[1][2] Under thermal stress or acidic conditions, the open-chain 5-hydroxypentanoate anion (


) is prone to protonation and subsequent intramolecular esterification, collapsing into delta-valerolactone .[1][2]

The "Golden Standard" Protocol: To maintain the integrity of the salt and obtain a free-flowing powder, Lyophilization (Freeze-Drying) is the only protocol that guarantees minimal lactonization.[1][2] Vacuum oven drying is a secondary alternative but carries a higher risk of forming a hygroscopic "glass" or gum rather than a powder.[2]

Troubleshooting & FAQs

Q1: My "powder" has turned into a sticky, translucent gum. What happened?

Diagnosis: You have likely encountered deliquescence or partial lactonization .[1][2]

  • Cause 1 (Hygroscopicity): Sodium 5-hydroxypentanoate is hygroscopic.[1][2][3] If exposed to ambient air during cooling or transfer, it absorbs moisture, transitioning from a solid to a concentrated solution (deliquescence).[2]

  • Cause 2 (Lactonization): If dried at high temperatures (>60°C), the thermodynamic equilibrium shifts.[2] A portion of the salt converts to delta-valerolactone, which is a liquid at room temperature (MP: -13°C).[1][2] The mixture of solid salt and liquid lactone creates a sticky paste.[2]

Corrective Action:

  • Re-dissolve: Dissolve the gum in a minimum amount of HPLC-grade water.

  • pH Check: Verify pH is > 8.0. If neutral or acidic, add dilute NaOH dropwise.[2] (See Mechanistic Insight below).

  • Lyophilize: Freeze the solution immediately and sublime the water under high vacuum (< 0.1 mbar).

Q2: I detect an unexpected impurity peak in my NMR/IR. Is it the solvent?

Diagnosis: It is likely delta-valerolactone .[1][2]

  • NMR Signature: Look for a triplet at

    
     4.3-4.5 ppm (corresponding to the 
    
    
    
    next to the carbonyl in the lactone ring), distinct from the open-chain methylene protons.[1][2]
  • IR Signature: A sharp carbonyl stretch around 1730-1740 cm⁻¹ indicates the lactone ester.[1][2] The pure carboxylate salt should show bands around 1550-1610 cm⁻¹ (asymmetric

    
     stretch).[1][2]
    
Q3: Can I use a vacuum oven instead of a freeze-dryer?

Answer: Yes, but with strict constraints.

  • Temperature: Must not exceed 40°C .

  • Vacuum: Must be deep (< 10 mbar) to facilitate evaporation at this low temperature.[1][2]

  • Desiccant: Use

    
     or KOH pellets in the oven trap to aggressively scavenge water, preventing a local humid environment inside the chamber.
    
  • Warning: Vacuum oven drying often yields a "cake" or "glass" that must be ground under an inert atmosphere, whereas lyophilization yields a fluffy powder.[1]

Validated Protocols

Protocol A: Lyophilization (Recommended)

Best for: High-purity standards, long-term storage, and preventing lactonization.[1][2]

StepActionTechnical Rationale
1 Dissolution Dissolve crude material in Water (10-20% w/v).[1][2]
2 pH Adjustment Adjust pH to 9.0–9.5 using 0.1M NaOH.
3 Flash Freeze Freeze in liquid nitrogen or a dry ice/acetone bath.[1][2]
4 Primary Drying

,

mbar, Time: 24-48h.[1][2]
5 Secondary Drying Ramp

to

over 4 hours; hold for 6 hours.
Protocol B: Vacuum Oven Drying (Alternative)

Best for: Bulk intermediates where morphology is less critical.[1][2]

  • Spread wet cake thinly on a PTFE-lined tray (avoid metal contact).

  • Set oven to 35°C .

  • Apply vacuum gradually to prevent "bumping" of residual solvent.[1][2]

  • Dry for 24-48 hours.

  • Inert Break: Vent the oven with dry Nitrogen or Argon, never ambient air.[1][2]

  • Transfer immediately to a desiccator.[1][2]

Mechanistic Visualization

Figure 1: The Stability Equilibrium

This diagram illustrates the "Danger Zone" where the stable salt converts to the impurity.[1][2]

StabilityEquilibrium Salt Sodium 5-Hydroxypentanoate (Stable Solid Powder) Acid 5-Hydroxypentanoic Acid (Transient Intermediate) Salt->Acid + H+ (Acidic pH) or Moisture Acid->Salt + NaOH (pH > 8) Lactone Delta-Valerolactone (Liquid Impurity) Acid->Lactone Spontaneous Cyclization (Heat / -H2O) Lactone->Salt Hydrolysis (NaOH / Heat)

Caption: The thermodynamic cycle showing the risk of lactonization. Keeping pH basic (>8) locks the system in the stable "Salt" state.[2]

Figure 2: Process Decision Tree

DryingDecision Start Start: Wet Material CheckPH Check pH of Solution Start->CheckPH Adjust Adjust to pH 9.0 (add NaOH) CheckPH->Adjust pH < 8 Method Select Drying Method CheckPH->Method pH > 8 Adjust->CheckPH Lyo Lyophilization (Preferred) Method->Lyo High Purity Needed VacOven Vacuum Oven (<40°C) Method->VacOven Bulk / Equipment Limit ResultA Fluffy, Stable Powder Lyo->ResultA ResultB Crystalline/Glassy Solid (Risk of gum) VacOven->ResultB

Caption: Decision logic for selecting the appropriate drying protocol based on equipment availability and purity requirements.

Key Data & Specifications

PropertyValueRelevance to Drying
Molecular Weight 140.11 g/mol -
Hygroscopicity HighRequires inert atmosphere handling; rapid weighing recommended.[1][2]
Lactone MP -13 °CImpurity is liquid; causes sticky/gum texture.[1][2]
Lactone BP 230 °CCannot be easily removed by standard drying; must prevent formation.[1][2]
Solubility Water, EthanolSoluble.[1][3] Ethanol removal requires high vacuum to avoid heating.[1][2]
Critical pH > 8.0Prevents protonation and cyclization.[1][2]

References

  • ChemicalBook. (2026).[1][2][4] 5-Hydroxypentanoic Acid Sodium Salt Properties and Synthesis. Retrieved from [2]

  • Organic Syntheses. (1946).[1][2] Synthesis of Beta-Methyl-Delta-Valerolactone (Analogous Lactonization Chemistry). Org.[1][2][3][5][6] Synth. 26,[2] 54. Retrieved from [2]

  • National Institutes of Health (NIH). (2025).[1][2] Delta-Valerolactone Compound Summary. PubChem Database.[1][2][7] Retrieved from [2]

  • Tang, I. N., & Munkelwitz, H. R. (1993).[2] Composition and temperature dependence of the deliquescence properties of hygroscopic aerosols. Atmospheric Environment, 27(4), 467-473.[2] (Context on hygroscopic salt behavior).

  • CymitQuimica. (2025).[1][2][7][8] Sodium 5-Hydroxypentanoate Product Sheet. Retrieved from [2]

Sources

Troubleshooting

Technical Support Center: 5-Hydroxypentanoate Stability &amp; Troubleshooting

Welcome to the Application Support Center. As researchers and drug development professionals, working with bifunctional monomers like 5-hydroxypentanoate (also known as 5-hydroxyvalerate) can be challenging due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with bifunctional monomers like 5-hydroxypentanoate (also known as 5-hydroxyvalerate) can be challenging due to their inherent instability. This guide synthesizes field-proven insights and mechanistic causality to help you prevent spontaneous polymerization, recover degraded samples, and optimize your storage protocols.

Section 1: The Chemistry of 5-Hydroxypentanoate Instability

Q: Why does my 5-hydroxypentanoate spontaneously polymerize or form lactones during storage?

A: 5-Hydroxypentanoate is inherently unstable in its free acid form because it is a bifunctional molecule featuring both a nucleophilic hydroxyl group (-OH) and an electrophilic carboxyl group (-COOH). Under acidic conditions, the carbonyl oxygen is protonated, making it highly susceptible to nucleophilic attack. Depending on the concentration, the system is driven by two competing thermodynamic pathways[1]:

  • Intramolecular Cyclization (Lactonization): In dilute solutions (typically <0.1 M), the entropy penalty for cyclization is low. The molecule "bites its own tail" to form the 6-membered ring δ-valerolactone (DVL)[2].

  • Intermolecular Condensation (Polymerization): In highly concentrated solutions or bulk states, intermolecular collisions dominate, leading to step-growth polymerization and the formation of poly(δ-valerolactone) (PVL)[3].

Pathway M 5-Hydroxypentanoate (Monomer) DVL δ-Valerolactone (DVL) (Intramolecular) M->DVL Acid/Heat Dilute (<0.1M) PVL Poly(δ-valerolactone) (PVL) (Intermolecular) M->PVL Acid/Heat Concentrated (>1M) DVL->M Base Hydrolysis (Recovery) DVL->PVL Ring-Opening Polymerization PVL->M Base Hydrolysis (Recovery)

Thermodynamic pathways of 5-hydroxypentanoate conversion.

Section 2: Storage and Handling Protocols

Q: What are the optimal storage conditions to prevent polymerization?

A: The most robust method to arrest polymerization is to store the monomer as a carboxylate salt (e.g., sodium 5-hydroxypentanoate) in a slightly basic aqueous solution[4]. By deprotonating the carboxylic acid (pKa ~4.8) to a carboxylate anion, you eliminate its electrophilicity, effectively shutting down the Fischer esterification mechanism. Furthermore, maintaining the solution at 2–8 °C suppresses the kinetic energy required for background reactions[5].

Quantitative Stability Matrix
Storage StatepHConcentrationTemperatureExpected Shelf LifePrimary Degradation Risk
Free Acid (Aqueous) < 4.0> 1.0 M25 °C< 24 hoursPolymerization (PVL)
Free Acid (Aqueous) < 4.0< 0.1 M25 °C< 48 hoursLactonization (DVL)
Sodium Salt (Aqueous) 7.5 – 8.51.0 M2 – 8 °C> 6 monthsMinimal (Highly Stable)
Methyl Ester (Neat) N/ABulk2 – 8 °C> 12 monthsMinimal (Highly Stable)
Protocol 1: Preparation of Stable Sodium 5-Hydroxypentanoate Stock

Causality Insight: This protocol creates a self-validating stable stock. The pH is strictly controlled to ensure 100% deprotonation of the carboxyl group without reaching highly alkaline conditions that could degrade the carbon backbone.

  • Dissolution: Dissolve crude 5-hydroxyvaleric acid in double-distilled water (ddH₂O) to achieve a target concentration of 1.0 M.

  • Neutralization: Slowly add 1.0 M NaOH dropwise while continuously stirring. Monitor the pH using a calibrated pH meter.

  • Equilibration: Halt NaOH addition when the pH reaches 7.5 – 8.0. Allow the solution to stir for 10 minutes to ensure complete equilibrium.

  • Validation: The solution must be perfectly clear. If any cloudiness persists, trace amounts of PVL are present (proceed immediately to Protocol 2).

  • Storage: Filter sterilize through a 0.22 µm PTFE membrane into a sterile amber glass bottle. Store at 2–8 °C[5].

Section 3: Troubleshooting Common Issues

Q: My 5-hydroxypentanoate solution has turned cloudy and viscous. Is it ruined, and can I recover the monomer?

A: Your sample is not ruined. Cloudiness or high viscosity indicates the formation of PVL (polymer) or DVL (lactone), which are significantly less soluble in water than the monomeric salt. Because esterification is a reversible thermodynamic equilibrium, you can quantitatively recover the monomer via base-catalyzed hydrolysis[6].

Recovery Start Sample: Cloudy/Viscous (Suspected PVL/DVL) AddBase Add 1M NaOH Adjust pH to 12 Start->AddBase Heat Stir at 40°C until clear (1-2 hrs) AddBase->Heat Neutralize Neutralize to pH 7.5 with dilute HCl Heat->Neutralize Complete Hydrolysis Recovered Recovered Monomer Store at 2-8°C Neutralize->Recovered

Workflow for base-catalyzed recovery of polymerized samples.

Protocol 2: Base-Catalyzed Depolymerization and Recovery

Causality Insight: Hydroxide ions act as strong nucleophiles, attacking the ester bonds of PVL and DVL[7]. The reaction is driven to completion because the resulting carboxylate leaving group is immediately deprotonated, making the reverse condensation reaction impossible under basic conditions.

  • Alkalinization: To the cloudy/viscous sample, add 1.0 M NaOH until the pH reaches 11.5 – 12.0.

  • Thermal Hydrolysis: Heat the mixture gently to 40 °C under continuous magnetic stirring.

  • Visual Validation: Monitor the solution closely. Complete depolymerization is achieved when the solution transitions from cloudy to completely transparent (typically takes 1–2 hours).

  • Re-equilibration: Once clear, cool the solution to room temperature. Carefully back-titrate with 0.1 M HCl until the pH stabilizes at 7.5 – 8.0.

  • Storage: Filter and store at 2–8 °C as described in Protocol 1.

Section 4: Advanced Derivatization for Anhydrous Applications

Q: I need anhydrous 5-hydroxypentanoate for a synthetic reaction. How can I prevent polymerization without using aqueous basic conditions?

A: If water must be excluded, the monomer cannot be stored as a free acid. You must chemically protect one of the functional groups to break the bifunctionality. The most standard and field-proven approach is synthesizing methyl 5-hydroxypentanoate[8]. By converting the carboxylic acid into a methyl ester, you eliminate the acidic proton required to catalyze the esterification, rendering the monomer stable at room temperature for extended periods[9]. When ready to use, the methyl ester can be selectively hydrolyzed or directly utilized in downstream transesterification reactions.

References

1.1. ResearchGate. 2.3. ResearchGate. 3. 8. Patsnap. 4. 9. Google Patents. 5.2. SciSpace. 6.7. ACS Publications. 7.6. ECHEMI. 8.4. ResearchGate. 9.5. Pharmaffiliates.

Sources

Optimization

storage conditions to extend sodium 5-hydroxypentanoate shelf life

Welcome to the Technical Support Center for sodium 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sodium 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Core Principles of Sodium 5-Hydroxypentanoate Stability

Sodium 5-hydroxypentanoate is a bifunctional molecule possessing both a terminal hydroxyl group and a sodium carboxylate. This structure dictates its stability and potential degradation pathways. The primary concerns for maintaining its shelf life are protection from moisture, extreme temperatures, and atmospheric oxygen.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for sodium 5-hydroxypentanoate?

A1: To maximize the shelf life of sodium 5-hydroxypentanoate, it should be stored in a tightly sealed container in a cool, dry place. Several suppliers recommend specific temperature ranges, which are summarized below. For long-term storage, refrigeration is generally preferred.

Storage ConditionTemperature RangeRationale
Refrigerated 4°C or 2-8°C[1][2][3]Slows down potential degradation reactions. Ideal for long-term storage.
Room Temperature 15-25°C (59-77°F)[4][5]Acceptable for short-term storage, provided the compound is protected from moisture and light.

Q2: My solid sodium 5-hydroxypentanoate appears discolored. What could be the cause?

A2: Discoloration, such as a yellowish or brownish tint, in a previously white solid can be an indicator of degradation. This is often due to oxidation of the terminal hydroxyl group, which can be initiated by exposure to air (oxygen) and light.[6]

Q3: I've noticed a decrease in the potency of my sodium 5-hydroxypentanoate solution over time. What is happening?

A3: A loss of potency in solutions of sodium 5-hydroxypentanoate can be attributed to several factors, including hydrolysis or pH-dependent degradation.[7] It is highly recommended to prepare solutions fresh for each experiment.[6] If storage of a solution is unavoidable, it should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C for short periods.[6]

Q4: Is sodium 5-hydroxypentanoate sensitive to moisture?

A4: Yes, as a salt, sodium 5-hydroxypentanoate is hygroscopic and can absorb moisture from the atmosphere. This can lead to clumping of the solid and may facilitate hydrolysis or other degradation pathways.[4][8] It is crucial to keep the container tightly sealed.[1][2]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with sodium 5-hydroxypentanoate.

Issue 1: Unexpected Experimental Results
  • Symptom: High variability in experimental outcomes using the same batch of sodium 5-hydroxypentanoate.

  • Potential Cause: Degradation of the compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table above.

    • Assess Purity: Perform a quality control check to determine the purity of your stock. A simple method is provided in the "Experimental Protocols" section below.

    • Use a Fresh Stock: If degradation is suspected, use a new, unopened container of the compound for your experiments.

Issue 2: Physical Changes in the Solid Compound
  • Symptom: The solid has become clumpy, discolored, or has an unusual odor.

  • Potential Cause: Absorption of moisture and/or chemical degradation.

  • Troubleshooting Steps:

    • Evaluate Storage Environment: Check for any breaches in the container seal or exposure to high humidity.

    • Consider Inert Atmosphere: For long-term storage of highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

    • Purity Assessment: If physical changes are observed, it is crucial to assess the purity of the material before use.

IV. Experimental Protocols

Protocol 1: Assessment of Sodium 5-Hydroxypentanoate Purity by Titration

This protocol provides a basic method to estimate the purity of your sodium 5-hydroxypentanoate by titrating the carboxylate group.

Materials:

  • Sodium 5-hydroxypentanoate sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Deionized water

  • Analytical balance

  • Buret, flask, and other standard laboratory glassware

Procedure:

  • Accurately weigh approximately 140 mg of your sodium 5-hydroxypentanoate sample and record the exact weight.

  • Dissolve the sample in 50 mL of deionized water in a flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink.

  • Titrate the solution with the standardized HCl solution until the pink color disappears.

  • Record the volume of HCl used.

  • Calculate the purity of your sample using the following formula:

    Purity (%) = (Volume of HCl (L) x Concentration of HCl (mol/L) x 140.11 g/mol ) / (Weight of sample (g)) x 100

    (Note: 140.11 g/mol is the molecular weight of sodium 5-hydroxypentanoate)

V. Visualizing Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates the inferred primary degradation pathways for sodium 5-hydroxypentanoate based on its chemical structure.

G cluster_0 Sodium 5-hydroxypentanoate cluster_1 Degradation Products Sodium 5-hydroxypentanoate HO-(CH2)4-COONa Oxidized Product OHC-(CH2)3-COONa (Aldehyde) Sodium 5-hydroxypentanoate->Oxidized Product Oxidation (O2, light) Lactone δ-Valerolactone Sodium 5-hydroxypentanoate->Lactone Intramolecular Esterification (Acidic conditions)

Caption: Inferred degradation pathways of sodium 5-hydroxypentanoate.

Experimental Workflow for Purity Assessment

This diagram outlines the key steps in the titration protocol for assessing the purity of sodium 5-hydroxypentanoate.

G start Start weigh Accurately weigh sodium 5-hydroxypentanoate start->weigh dissolve Dissolve in deionized water weigh->dissolve add_indicator Add phenolphthalein indicator dissolve->add_indicator titrate Titrate with standardized HCl add_indicator->titrate record_volume Record volume of HCl used titrate->record_volume calculate_purity Calculate purity record_volume->calculate_purity end End calculate_purity->end

Caption: Workflow for purity assessment by titration.

VI. References

  • Lab Alley. How to Store Glycolic Acid. [Link]

  • Medikonda.com. Best Practices for Storing Glycolic Acid. [Link]

  • Pharmaffiliates. Sodium 5-hydroxypentanoate. [Link]

  • Lab Supplies. 5-Hydroxypentanoic acid sodium salt, min 97%, 10 grams. [Link]

  • Izon Science. Calibration Particles Carboxylated. [Link]

  • MS Schippers. SAFETY DATA SHEET. [Link]

  • Making Cosmetics. AHA Fruit Acids. [Link]

  • Plastic Surgery Key. Clinical Uses of Hydroxyacids. [Link]

  • Alvarez, F. J., & Slade, R. T. (1992). Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor. Pharmaceutical research, 9(11), 1465–1473. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • National Center for Biotechnology Information. Sodium 5-hydroxypentanoate. PubChem Compound Database. [Link]

  • ResearchGate. Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. [Link]

  • Gao, J., Liu, Z., Huang, J., & Liu, J. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • ResearchGate. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum of Sodium 5-Hydroxypentanoate in D₂O

Introduction: Elucidating Molecular Structure with Precision In the realm of chemical analysis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating Molecular Structure with Precision

In the realm of chemical analysis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For researchers working with small organic molecules like sodium 5-hydroxypentanoate—a compound with relevance in materials science and as a potential biological building block—a thorough understanding of its spectral characteristics is paramount.

This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of sodium 5-hydroxypentanoate in deuterium oxide (D₂O). We will move beyond a simple presentation of data to explore the underlying principles that govern the observed chemical shifts and coupling patterns. By comparing predicted values with those of analogous structures and outlining a rigorous experimental protocol, this document serves as a practical reference for researchers aiming to acquire and interpret high-quality NMR data. The choice of D₂O as a solvent is critical; its ability to exchange with labile protons on hydroxyl and carboxyl groups simplifies the spectrum and provides unique structural insights.

Molecular Structure and Predicted Proton Environments

Sodium 5-hydroxypentanoate possesses a five-carbon aliphatic chain terminated by a carboxylate group at one end and a primary hydroxyl group at the other. This structure gives rise to four distinct, non-equivalent proton environments along the carbon backbone. The protons on the carboxyl and hydroxyl groups are labile and will exchange with the deuterium atoms of the D₂O solvent, rendering them "invisible" in the ¹H NMR spectrum.[1][2]

The four observable signals correspond to the methylene (-CH₂-) groups at positions 2, 3, 4, and 5. We can label these protons for clarity in assignment:

  • H-2: Protons on the carbon alpha (α) to the carboxylate group (-COO⁻).

  • H-3: Protons on the carbon beta (β) to the carboxylate group.

  • H-4: Protons on the carbon gamma (γ) to the carboxylate group.

  • H-5: Protons on the carbon alpha (α) to the hydroxyl group (-OH).

Caption: Molecular structure of sodium 5-hydroxypentanoate with key proton environments labeled.

Analysis of Expected Chemical Shifts and Multiplicities

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups, such as carboxylates and hydroxyls, deshield adjacent protons, causing their signals to appear further downfield (at a higher ppm value).[3][4]

Based on established chemical shift ranges and data from similar compounds, we can predict the ¹H NMR spectrum of sodium 5-hydroxypentanoate.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
H-5 ~ 3.6 ppmTriplet (t)Located on a carbon attached to an electronegative oxygen atom, resulting in significant deshielding. Split by the two adjacent H-4 protons (n=2), giving a triplet (n+1=3).
H-2 ~ 2.2 ppmTriplet (t)Alpha to the electron-withdrawing carboxylate group, leading to moderate deshielding.[1][2] Split by the two adjacent H-3 protons (n=2), resulting in a triplet (n+1=3).
H-3 ~ 1.6 ppmMultiplet (m)Beta to the carboxylate and gamma to the hydroxyl group. Influenced by both H-2 and H-4 protons (2+2=4 neighbors). Expected to be a complex multiplet, likely a quintet or sextet.
H-4 ~ 1.5 ppmMultiplet (m)Beta to the hydroxyl group and gamma to the carboxylate. Split by both H-3 and H-5 protons (2+2=4 neighbors). Expected to be a complex multiplet, likely overlapping with the H-3 signal.
HDO ~ 4.7-4.8 ppmSinglet (s)This is the residual signal from the D₂O solvent. Its chemical shift is temperature-dependent and serves as a common, albeit informal, reference point.[5]

Comparative Analysis: Contextualizing the Spectrum

Comparison with Pentanoic Acid

The ¹H NMR spectrum of pentanoic acid provides a useful baseline for the aliphatic chain.[6] In pentanoic acid, the protons alpha to the carboxylic acid (H-2) appear around 2.3 ppm. For sodium 5-hydroxypentanoate, the conversion of the carboxylic acid to a carboxylate salt typically induces a slight upfield shift (to ~2.2 ppm) for the alpha protons. The most significant difference is the presence of the hydroxyl group in our target molecule, which introduces a new, strongly deshielded signal for H-5 around 3.6 ppm, a region where pentanoic acid has no signals.

The Critical Role of D₂O as a Solvent

Using D₂O is a deliberate experimental choice with two primary consequences:

  • Proton Exchange: The acidic proton of a carboxylic acid (typically found at a highly deshielded 10-12 ppm) and the proton of the alcohol group (variable, broad signal) are readily exchanged with deuterium from the solvent.[2] This simplifies the spectrum by removing these often-broad signals and eliminating their potential coupling to adjacent protons.

  • Referencing Standard: Tetramethylsilane (TMS), the standard reference (0 ppm) for organic solvents, is insoluble in water. Therefore, for aqueous samples, a water-soluble standard such as the sodium salt of 3-(trimethylsilyl)propanesulfonic acid (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (TSP) must be used.[5] The methyl signal of DSS or TSP is set to 0 ppm.

Experimental Protocol for Spectrum Acquisition

This protocol provides a self-validating workflow for obtaining a high-fidelity ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR analysis of sodium 5-hydroxypentanoate in D₂O.

Step-by-Step Methodology

Part 1: Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of sodium 5-hydroxypentanoate directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity D₂O (≥99.9 atom % D) to the vial.

  • Internal Standard: Add a small, precisely known amount of DSS or TSP. Alternatively, use a stock solution of D₂O containing the standard. The use of an internal standard is crucial for accurate chemical shift referencing.[5]

  • Homogenization: Gently vortex the vial until the sample and standard are fully dissolved.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4-5 cm.

Part 2: Data Acquisition & Processing (Using a 500 MHz Spectrometer as an Example)

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the D₂O solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition:

    • Experiment: Use a standard one-pulse (e.g., 'zg30') sequence.

    • Number of Scans (NS): Set to 16 or 32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a delay of at least 2 seconds to allow for adequate relaxation of the protons between pulses.

    • Acquisition Time (AQ): Set to ~3-4 seconds to ensure good digital resolution.

  • Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) to the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the DSS/TSP methyl peak to exactly 0.00 ppm.

Conclusion

The ¹H NMR spectrum of sodium 5-hydroxypentanoate in D₂O is a clear and interpretable representation of its molecular structure. It is characterized by four main signals corresponding to the methylene protons of the carbon backbone. The protons nearest to the terminal hydroxyl (H-5) and carboxylate (H-2) groups are the most deshielded, appearing as distinct triplets downfield. The more shielded central protons (H-3 and H-4) present as complex, overlapping multiplets in the aliphatic region. By following a robust experimental protocol and understanding the influence of the D₂O solvent and functional groups, researchers can confidently acquire and assign the spectrum, using it as a reliable method for structural verification and purity assessment.

References

  • Mondal, D., Sharma, M., Quental, M. V., Tavares, A. P. M., Prasad, K., & Freire, M. G. (n.d.). Suitability of bio-based ionic liquids for the extraction and purification of IgG antibodies. Electronic Supplementary Information.
  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Anonymous. (n.d.). Carboxylic acid NMR. Chemistry. Available at: [Link]

  • IUPAC. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • The ChemistNate. (2020, April 13). 1H NMR of C5H10O2 (pentanoic acid, valeric acid). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Comparative

Advanced FTIR Spectrum Analysis of Sodium 5-Hydroxyvalerate: A Comparative Guide for Polymer Precursors

As the demand for biodegradable polyhydroxyalkanoates (PHAs) and bio-based polyamides accelerates, the precise characterization of monomer precursors has become a critical quality control step in biomanufacturing. Sodium...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for biodegradable polyhydroxyalkanoates (PHAs) and bio-based polyamides accelerates, the precise characterization of monomer precursors has become a critical quality control step in biomanufacturing. Sodium 5-hydroxyvalerate (Na-5HV) is a highly valued 5-carbon monomer used to synthesize flexible, medical-grade copolymers like P(3HB-co-5HV) [3].

This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectral footprint of Na-5HV against its structural analogs: Sodium 4-hydroxybutyrate (Na-4HB) and 5-Hydroxyvaleric acid (5HVA) . By understanding the underlying quantum mechanical and vibrational causality behind these spectra, researchers can establish self-validating protocols for monomer synthesis and purity confirmation.

Mechanistic Grounding: The Causality of Vibrational Shifts

To accurately interpret the FTIR spectrum of Na-5HV, one must understand the electronic changes that occur when a lactone or carboxylic acid is converted into a sodium salt.

The Carboxylate Resonance Effect

When 5-hydroxyvaleric acid (5HVA) is neutralized to form Na-5HV, the proton is removed from the carboxylic acid group (-COOH). This creates a carboxylate anion (-COO⁻). In the free acid, the C=O double bond and C-O single bond have distinct vibrational frequencies (typically yielding a sharp C=O stretch around 1720 cm⁻¹) [2].

However, in the sodium salt, the negative charge is delocalized equally across both oxygen atoms via resonance. This equalizes the bond order to approximately 1.5. Consequently, the single C=O peak disappears, replaced by two distinct peaks: an asymmetric stretching vibration (


)  at ~1550–1580 cm⁻¹ and a symmetric stretching vibration (

)
at ~1400–1450 cm⁻¹ [1]. The separation distance (

) between these two peaks is highly diagnostic of the ionic interaction mode with the sodium cation.
Aliphatic Chain Contributions

Na-5HV possesses four methylene (-CH₂-) groups, whereas Na-4HB possesses only three. While both molecules exhibit asymmetric and symmetric C-H stretching in the 2850–2950 cm⁻¹ region, the integrated area and intensity of these peaks relative to the carboxylate peaks are proportionally higher in Na-5HV. This subtle stoichiometric difference is a primary marker for distinguishing chain lengths in purified monomer salts.

Comparative Spectral Data

The following table synthesizes the expected FTIR absorption bands for Na-5HV, Na-4HB, and 5HVA, highlighting the critical diagnostic regions used for comparative analysis.

Functional Group / ModeSodium 5-Hydroxyvalerate (Na-5HV)Sodium 4-Hydroxybutyrate (Na-4HB)5-Hydroxyvaleric Acid (5HVA)Diagnostic Significance
O-H Stretch (Hydroxyl) ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)3400–2500 cm⁻¹ (Very Broad)Confirms presence of terminal alcohol; extreme broadening in 5HVA denotes strong intermolecular H-bonding of the -COOH group [2].
C-H Asymmetric Stretch ~2935 cm⁻¹ (Moderate)~2935 cm⁻¹ (Weak-Moderate)~2935 cm⁻¹ (Moderate)Intensity ratio (C-H / COO⁻) differentiates the C5 chain of Na-5HV from the C4 chain of Na-4HB.
C=O Stretch (Carbonyl) Absent Absent ~1723 cm⁻¹ (Strong)Critical Purity Marker: Absence in Na-5HV/Na-4HB confirms complete salt formation and absence of residual lactone (~1735 cm⁻¹) [2].
COO⁻ Asymmetric Stretch ~1565 cm⁻¹ (Strong)~1565 cm⁻¹ (Strong)AbsentPrimary indicator of the carboxylate sodium salt [1].
COO⁻ Symmetric Stretch ~1415 cm⁻¹ (Strong)~1415 cm⁻¹ (Strong)AbsentSecondary indicator of the carboxylate sodium salt [1].
C-O Stretch (Alcohol) ~1055 cm⁻¹ (Moderate)~1055 cm⁻¹ (Moderate)~1055 cm⁻¹ (Moderate)Confirms the integrity of the primary hydroxyl group at the

-position.

Experimental Protocol: Self-Validating Synthesis & FTIR Analysis

To ensure the highest scientific integrity, the preparation and measurement of Na-5HV must be treated as a self-validating system. The protocol below uses alkaline hydrolysis of


-valerolactone, utilizing FTIR not just for characterization, but as an in-process quality control tool [3].
Phase 1: Monomer Preparation (Alkaline Hydrolysis)
  • Reagent Mixing: Add 5.0 g of

    
    -valerolactone to 100 mL of 1 N NaOH solution in a round-bottom flask.
    
  • Thermal Hydrolysis: Heat the mixture to 65°C under continuous stirring for 2–4 hours. The ring-opening reaction converts the lactone to sodium 5-hydroxyvalerate.

  • Lyophilization: Flash-freeze the resulting clear solution and lyophilize (freeze-dry) for 48 hours to obtain a white, crystalline Na-5HV solid. Causality note: Removing water is critical, as the intense H-O-H bending mode of water (~1640 cm⁻¹) will obscure the asymmetric carboxylate peak.

Phase 2: ATR-FTIR Measurement & Validation
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Application: Place 2–5 mg of the lyophilized Na-5HV powder onto the ATR crystal. Apply consistent pressure using the anvil.

  • Spectral Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Self-Validation Check (The "Go/No-Go" Gate):

    • Check 1: Inspect the 1735 cm⁻¹ region. If a peak is present, unreacted

      
      -valerolactone remains. Action: Extend hydrolysis time.
      
    • Check 2: Inspect the 1565 cm⁻¹ and 1415 cm⁻¹ regions. Strong peaks here confirm successful carboxylate salt formation.

Workflow & Chemical Relationship Visualization

The following diagram maps the logical pathways of monomer synthesis, alternative comparisons, and the specific FTIR validation gates required to ensure experimental integrity.

G Precursor δ-Valerolactone (Lactone C=O ~1735 cm⁻¹) Hydrolysis Alkaline Hydrolysis (NaOH, 65°C) Precursor->Hydrolysis Ring Opening Target Sodium 5-Hydroxyvalerate (Na-5HV) (COO⁻ ~1565, 1415 cm⁻¹) Hydrolysis->Target Na⁺ Salt Formation AltTarget Sodium 4-Hydroxybutyrate (Na-4HB) (Lower C-H stretch intensity) Hydrolysis->AltTarget Na⁺ Salt Formation Acidification Acidification (pH < 4) Target->Acidification Reversible Protonation Validation FTIR Validation Gate Reject if 1735 cm⁻¹ peak is present Target->Validation ATR-FTIR Analysis Acid 5-Hydroxyvaleric Acid (5HVA) (COOH ~1720 cm⁻¹) Acidification->Acid Free Acid Formation AltPrecursor γ-Butyrolactone (Lactone C=O ~1760 cm⁻¹) AltPrecursor->Hydrolysis Ring Opening

Caption: Chemical synthesis workflow and FTIR validation gates for Na-5HV, 5HVA, and Na-4HB.

Application Insights for Drug Development & Biomanufacturing

For researchers engineering Escherichia coli or Pseudomonas strains to produce sequence-regulated block copolymers, the purity of the carbon feed is paramount [3].

Feeding unhydrolyzed lactone or acidified 5HVA instead of the sodium salt (Na-5HV) can drastically alter the pH of the fermentation broth, leading to cellular toxicity or the premature termination of PHA synthase (PhaC) activity. By utilizing the FTIR self-validation protocol outlined above—specifically monitoring the


 of the carboxylate peaks and the absolute absence of the 1735 cm⁻¹ carbonyl stretch—scientists can guarantee that the microbial feed consists entirely of the bio-available anionic monomer, thereby maximizing copolymer yield and ensuring reproducible thermomechanical properties in the final bioplastic.

References

  • Source: 911metallurgist.
  • Source: acs.org (ACS Publications)
  • Source: researchgate.
Validation

Technical Comparison Guide: Sodium 5-Hydroxypentanoate vs. GHB in Mass Spectrometry

This guide provides a technical comparison and experimental framework for distinguishing Sodium 5-Hydroxypentanoate (5-HPA) from Gamma-Hydroxybutyrate (GHB) using mass spectrometry. Executive Summary Sodium 5-hydroxypent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental framework for distinguishing Sodium 5-Hydroxypentanoate (5-HPA) from Gamma-Hydroxybutyrate (GHB) using mass spectrometry.

Executive Summary

Sodium 5-hydroxypentanoate (5-HPA) and Sodium Gamma-Hydroxybutyrate (GHB) are homologous hydroxy-acid salts differing by a single methylene group (-CH₂-). While GHB is a controlled substance (Schedule I/III) and a neurotransmitter, 5-HPA is primarily an industrial chemical, a metabolite of delta-valerolactone (DVL), or an analytical internal standard.

Distinguishing these compounds is critical in forensic toxicology to avoid false positives for GHB and in metabolic profiling to accurately map fatty acid oxidation. In mass spectrometry, they are differentiated by a 14 Da mass shift and distinct lactonization behaviors (forming GBL vs. DVL).

Core Differentiators
FeatureGHB (Gamma-Hydroxybutyrate) 5-HPA (5-Hydroxypentanoate)
Formula C₄H₇O₃NaC₅H₉O₃Na
Free Acid MW 104.11 g/mol 118.13 g/mol
Lactone Form Gamma-Butyrolactone (GBL , MW 86)Delta-Valerolactone (DVL , MW 100)
Primary Ion (GC-TMS) m/z 233, 147m/z 247, 147
Precursor Ion (LC-ESI-) m/z 103 ([M-H]⁻)m/z 117 ([M-H]⁻)

Chemical Dynamics & Sample Preparation

Both compounds are unstable in their free acid forms, spontaneously cyclizing into lactones under acidic conditions or heat. This behavior dictates the analytical strategy.

The Lactonization Pathway

The following diagram illustrates the conversion pathways that must be controlled during analysis.

Lactonization GHB GHB (Salt) MW 126 Acid_GHB GHB (Free Acid) MW 104 GHB->Acid_GHB + H+ GBL GBL (Lactone) MW 86 Acid_GHB->GBL - H2O (Heat/Acid) HPA 5-HPA (Salt) MW 140 Acid_HPA 5-HPA (Free Acid) MW 118 HPA->Acid_HPA + H+ DVL DVL (Lactone) MW 100 Acid_HPA->DVL - H2O (Heat/Acid)

Caption: Acid-catalyzed cyclization of hydroxy-acid salts into their respective lactones (GBL and DVL).[1][2]

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) offers two distinct workflows: Lactone Analysis (conversion) and Derivatization (preservation).

Method A: Lactone Conversion (Rapid Screening)

This method intentionally converts the salts to lactones using strong acid, exploiting the high volatility of GBL and DVL.

  • Protocol:

    • Acidify 200 µL urine/plasma with 50 µL H₂SO₄.

    • Incubate at 60°C for 10 mins to force cyclization.

    • Extract with liquid-liquid extraction (LLE) using Ethyl Acetate or Chloroform.

    • Inject into GC-MS (Splitless).

  • Data Interpretation:

    • GBL (from GHB): Elutes earlier.

      • Target Ion: 86 (Molecular Ion)

      • Qualifiers: 42, 56

    • DVL (from 5-HPA): Elutes later (approx. +1-2 min shift).

      • Target Ion: 100 (Molecular Ion)

      • Qualifiers: 55, 42

Method B: TMS Derivatization (Confirmatory)

This method "caps" the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, preventing cyclization and allowing direct detection of the open-chain structure.

  • Protocol:

    • Evaporate sample to dryness under nitrogen.

    • Add 50 µL BSTFA with 1% TMCS.

    • Incubate at 70°C for 20 mins.

    • Inject into GC-MS.

  • Fragmentation Comparison (EI Source, 70eV):

AnalyteDerivativeMolecular Ion (M⁺)Base PeakDiagnostic Ions
GHB GHB-diTMS248147233 (M-15), 117
5-HPA 5-HPA-diTMS262147247 (M-15), 73

Distinction Logic: The M-15 ion (loss of methyl group from TMS) shifts from 233 (GHB) to 247 (5-HPA). This 14 Da difference is unambiguous.

LC-MS/MS Analysis Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for direct analysis of the intact salts without derivatization, typically using Electrospray Ionization (ESI) in Negative Mode.

Experimental Workflow
  • Column: C18 Reverse Phase (e.g., HSS T3) to retain polar organic acids.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient.

  • Ionization: ESI Negative Mode (ESI-).

MRM Transition Table
AnalytePrecursor Ion (Q1)Product Ion (Q3)Mechanism
GHB 103.0 ([M-H]⁻)85.0Loss of H₂O
GHB (Qual) 103.057.0Cleavage
5-HPA 117.0 ([M-H]⁻)99.0Loss of H₂O
5-HPA (Qual) 117.071.0Cleavage

Note: 5-HPA acts as an excellent Internal Standard (IS) for GHB analysis if deuterated GHB (GHB-d6) is unavailable, as it shares similar ionization properties but has no cross-talk in the MRM channels.

Analytical Decision Tree

Use this workflow to select the appropriate method based on your laboratory's capabilities and goals.

DecisionTree Start Start: Sample Containing GHB or 5-HPA Platform Select Platform Start->Platform GCMS GC-MS Platform->GCMS High Specificity LCMS LC-MS/MS Platform->LCMS High Throughput Deriv Derivatization (BSTFA/TMS) GCMS->Deriv Analyze Acids Acid Acid Hydrolysis (Lactonization) GCMS->Acid Analyze Lactones Direct Direct Injection (No Derivatization) LCMS->Direct Result_LC Monitor Transitions: 103->85 (GHB) 117->99 (5-HPA) Direct->Result_LC Result_TMS Monitor Ions: m/z 233 (GHB) m/z 247 (5-HPA) Deriv->Result_TMS Result_Lac Monitor Ions: m/z 86 (GBL) m/z 100 (DVL) Acid->Result_Lac

Caption: Analytical workflow selection for distinguishing GHB and 5-HPA.

References

  • National Institute of Justice. (2007). Comparative Analysis of Gamma-Hydroxybutyrate and Gamma-Hydroxyvalerate Using GC/MS and HPLC. Link

  • Busardò, F. P., & Jones, A. W. (2019). Interpreting γ-hydroxybutyrate concentrations for clinical and forensic purposes. Forensic Science International. Link

  • LeBeau, M. A., et al. (2000). Gamma-Butyrolactone (GBL) as a Precursor to GHB.[3][4][5] SWGDRUG Monographs. Link

  • Djordjević, S., et al. (2022). Identification of gamma-hydroxybutyrate in biological fluids by liquid chromatography with tandem mass spectrometry. Archives of Pharmacy. Link

  • Elian, A. A. (2002). A Rapid GC-MS Determination of Gamma-Hydroxybutyrate in Saliva. Journal of Analytical Toxicology. Link

Sources

Comparative

A Comparative Guide to the Reactivity of Sodium 5-Hydroxypentanoate and Sodium 4-Hydroxybutyrate

Introduction In the landscape of chemical research and drug development, understanding the subtle structural nuances that dictate a molecule's reactivity is paramount. This guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of chemical research and drug development, understanding the subtle structural nuances that dictate a molecule's reactivity is paramount. This guide provides an in-depth comparative analysis of two closely related aliphatic hydroxy acid salts: sodium 5-hydroxypentanoate and sodium 4-hydroxybutyrate. While differing by only a single methylene group in their carbon backbone, their reactivity profiles, particularly in intramolecular cyclization, diverge significantly, leading to distinct products with unique chemical and physiological properties.

Sodium 4-hydroxybutyrate, commonly known as GHB, is a well-documented psychoactive substance and neurotransmitter found naturally in the mammalian central nervous system.[1][2] Its clinical applications include the treatment of narcolepsy and alcoholism.[1][3] Its reactivity is dominated by its propensity to form the five-membered lactone, γ-butyrolactone (GBL), a key precursor and prodrug.[3][4] In contrast, sodium 5-hydroxypentanoate, its higher homologue, serves as an ideal counterpart for exploring how chain length influences ring formation and other chemical transformations. This guide will dissect these differences, providing researchers with the foundational knowledge and practical protocols to leverage their distinct chemical behaviors.

I. Physicochemical Properties: A Foundational Comparison

A molecule's inherent physical properties are the bedrock of its chemical behavior. The addition of a single methylene unit (CH₂) imparts predictable changes in molecular weight and slight variations in physical constants such as melting point.

PropertySodium 5-hydroxypentanoateSodium 4-hydroxybutyrate (GHB)
Molecular Formula C₅H₉NaO₃[5]C₄H₇NaO₃[6][7]
Molecular Weight 140.11 g/mol [8]126.086 g/mol [9]
CAS Number 37435-69-1[5][10]502-85-2[9]
Appearance White to off-white solid[10][11]White crystalline powder[1]
Melting Point 162-164 °C[10]145-146 °C[3][9]
Solubility Water soluble; Slightly soluble in DMSO (heated) and Methanol[10][11]Water soluble; Slightly soluble in DMSO[3]

II. Comparative Reactivity Analysis: The Impact of Chain Length

The primary distinction in the reactivity of these two molecules lies in the thermodynamics and kinetics of intramolecular cyclization, a reaction governed by the stability of the resulting ring structure.

Intramolecular Cyclization (Lactonization)

Both compounds are capable of undergoing an acid-catalyzed intramolecular esterification to form a cyclic ester, known as a lactone.[12][13] This reaction is fundamental to their chemistry.

  • Sodium 4-hydroxybutyrate cyclizes to form γ-butyrolactone (GBL) , a stable five-membered ring.[4][14] The formation of five- and six-membered rings is generally rapid and thermodynamically favored due to minimal ring strain.

  • Sodium 5-hydroxypentanoate cyclizes to form δ-valerolactone , a six-membered ring.[12][15][16] This process is also efficient, yielding a thermodynamically stable product.

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The distal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent dehydration yields the stable cyclic lactone.[12][16]

Lactonization_Comparison cluster_ghb Sodium 4-Hydroxybutyrate Pathway cluster_5hp Sodium 5-Hydroxypentanoate Pathway GHB 4-Hydroxybutanoate GBL γ-Butyrolactone (5-membered ring) GHB->GBL Acid Catalyst (Intramolecular Esterification) HP 5-Hydroxypentanoate DVL δ-Valerolactone (6-membered ring) HP->DVL Acid Catalyst (Intramolecular Esterification)

Caption: Comparative lactonization pathways.

While both reactions are favorable, the kinetics can differ slightly based on the pre-organizational entropy required for the hydroxyl group to approach the carboxylic acid. However, for practical synthetic purposes, both lactones can be formed in high yield under appropriate acidic conditions.

Biological Oxidation

In a biological context, the metabolism of these compounds reveals further differences. Sodium 4-hydroxybutyrate (GHB) is known to undergo oxidation via multiple pathways. The primary route involves GHB dehydrogenase, which converts it to succinic semialdehyde, ultimately entering the Krebs cycle.[4][17] Additionally, a β-oxidation pathway has been identified as a metabolic route in humans.[18][19]

For 5-hydroxypentanoate, while not as extensively studied, it can be presumed to undergo similar oxidation processes. Oxidation of its primary alcohol would lead to glutaric semialdehyde and subsequently glutaric acid. A hypothetical β-oxidation pathway would also yield different metabolites compared to GHB due to the longer carbon chain.

Intermolecular Esterification

Both sodium salts can be converted to their respective acids and undergo intermolecular esterification with an external alcohol in the presence of an acid catalyst (e.g., Fischer esterification).[20] The reactivity of the carboxylic acid group is not significantly influenced by the chain length in this context, and similar reaction conditions would be effective for both compounds.

III. Experimental Protocols & Methodologies

The following protocols provide validated, step-by-step procedures for the key transformations discussed. The rationale behind critical steps is included to enhance experimental understanding and reproducibility.

Protocol 1: Acid-Catalyzed Lactonization of Sodium 4-Hydroxybutyrate to γ-Butyrolactone (GBL)

This protocol is adapted from a microscale procedure and demonstrates the efficient conversion to the 5-membered lactone.[21]

Methodology Workflow

Protocol_Workflow A 1. Reactant Setup (Sodium Salt + Acid Catalyst) B 2. Reflux (Heating to drive reaction) A->B C 3. Workup (Cooling & Quenching) B->C D 4. Extraction (Isolating product in organic solvent) C->D E 5. Purification (e.g., Distillation) D->E

Caption: General workflow for lactonization experiments.

Materials:

  • Sodium 4-hydroxybutyrate (1.5 g, 11.9 mmol)

  • 9 M Sulfuric Acid (H₂SO₄) (1.5 mL)

  • Dichloromethane (CH₂Cl₂) (2 x 1.5 mL portions)

  • 5-mL conical vial with spin vane

  • Air condenser

  • Glass centrifuge tube

  • Filter-tip pipet

Procedure:

  • Place 1.5 g of sodium 4-hydroxybutyrate into the 5-mL conical vial containing a spin vane.

  • Carefully and slowly add 1.5 mL of 9 M H₂SO₄ to the vial. This neutralizes the salt and provides the acid catalyst.

  • Attach an air condenser and reflux the mixture with stirring for 15 minutes.

  • Allow the reaction mixture to cool to room temperature. Crystals of sodium sulfate may precipitate.

  • Extract the aqueous mixture with 1.5 mL of dichloromethane. Shake vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The lower organic layer contains the GBL product.

  • Using a filter-tip pipet, carefully transfer the lower organic layer to a clean glass centrifuge tube.

  • Repeat the extraction (steps 5-7) with a second 1.5 mL portion of dichloromethane, combining the organic layers.

  • The combined organic layers can be dried over an anhydrous agent (e.g., Na₂SO₄) and the solvent evaporated to yield crude GBL, which can be further purified by distillation.

Causality and Rationale:

  • Acid Catalyst: The strong acid serves two purposes: it protonates the carboxylate to form the free 4-hydroxybutyric acid and then catalyzes the intramolecular esterification.

  • Reflux: Heating the reaction provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate.

  • Extraction: GBL is significantly more soluble in organic solvents like dichloromethane than in the acidic aqueous layer, allowing for its efficient separation from the inorganic salt byproduct (Na₂SO₄) and unreacted starting material.

Protocol 2: Saponification of γ-Butyrolactone to Sodium 4-Hydroxybutyrate

This protocol describes the ring-opening of the lactone to form the sodium salt, essentially the reverse of the lactonization process. This is a standard alkaline hydrolysis (saponification) of an ester.[22][23]

Materials:

  • γ-Butyrolactone (GBL)

  • Sodium Hydroxide (NaOH)

  • Water or an Ethanol/Water mixture

Procedure:

  • Prepare a solution of sodium hydroxide (1.0 equivalent) in water or an ethanol/water mixture.

  • To this solution, add γ-butyrolactone (1.0 equivalent) dropwise with stirring.

  • Heat the reaction mixture to 45-60 °C and maintain stirring for several hours (e.g., 12 hours) to ensure complete hydrolysis.[22]

  • Monitor the reaction completion (e.g., by TLC or GC).

  • Upon completion, remove the solvent (and ethanol, if used) under reduced pressure.

  • The resulting solid residue is sodium 4-hydroxybutyrate, which can be washed with a non-polar solvent like diethyl ether to remove any unreacted GBL and dried.[22]

Causality and Rationale:

  • Alkaline Hydrolysis: The hydroxide ion (⁻OH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This is more effective than neutral water, so the reaction proceeds readily.

  • Irreversible Step: The reaction forms the sodium salt of the carboxylic acid. The final deprotonation of the carboxylic acid by the base makes the overall reaction essentially irreversible.

  • Heating: As with many reactions, moderate heating increases the reaction rate to ensure completion in a practical timeframe.

IV. Conclusion

The single-carbon difference between sodium 5-hydroxypentanoate and sodium 4-hydroxybutyrate provides a classic illustration of structure-function relationships in organic chemistry. While both readily undergo intermolecular reactions typical of hydroxy acids, their defining difference lies in the products of intramolecular cyclization: the formation of a six-membered δ-valerolactone versus a five-membered γ-butyrolactone. For researchers in drug development, this distinction is critical, as GBL's role as a compact, readily absorbed prodrug for the neuroactive GHB is a direct consequence of its 4-hydroxybutyrate precursor. Understanding these reactivities, supported by the robust experimental protocols provided, empowers scientists to predict and control the chemical transformations of these and similar molecules in their research endeavors.

References

  • CymitQuimica. (n.d.). 5-Hydroxypentanoic Acid Sodium Salt. Retrieved from CymitQuimica website.[5]

  • ChemBK. (2024, April 9). Sodium delta-hydroxyvalerate. Retrieved from ChemBK website.[10]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23695195, Sodium 5-hydroxypentanoate. Retrieved from PubChem.[8]

  • ChemicalBook. (n.d.). SODIUM 4-HYDROXYBUTYRATE synthesis. Retrieved from ChemicalBook website.[22]

  • LookChem. (n.d.). Cas 37435-69-1, 5-Hydroxypentanoic Acid SodiuM Salt. Retrieved from LookChem website.[11]

  • Vaia. (n.d.). Problem 46 When 5 -hydroxypentanoic acid is.... Retrieved from Vaia website.[12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49849727, Sodium 4-hydroxybutyrate-3,3,4,4-D4. Retrieved from PubChem.[6]

  • ChemicalBook. (2026, January 5). 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1. Retrieved from ChemicalBook website.[24]

  • Efe, C., Straathof, A. J. J., & van der Wielen, L. A. M. (2008). Options for biochemical production of 4-hydroxybutyrate and its lactone as a substitute for petrochemical production. Biotechnology and Bioengineering, 99(6), 1392-1406.[25]

  • Efe, C., Straathof, A. J. J., & van der Wielen, L. A. M. (2008). Options for biochemical production of 4-hydroxybutyrate and its lactone as a substitute for petrochemical production. PubMed.[26]

  • Andresen-Streichert, H., et al. (n.d.). Evidence for the β-oxidation of orally administered 4-hydroxybutyrate in humans. ResearchGate.[18]

  • Bloom Tech. (2023, September 14). SODIUM 4-HYDROXYBUTYRATE synthesis. Retrieved from Bloom Tech website.[27]

  • Chemsrc. (2025, August 20). 4-Hydroxybutanoic acid sodium salt | CAS#:502-85-2. Retrieved from Chemsrc website.[9]

  • Google Patents. (n.d.). EP2961738B1 - Production of salts of 4-hydroxybutyrate using biobased raw materials. Retrieved from Google Patents.[1]

  • ChemicalBook. (2025, December 31). SODIUM 4-HYDROXYBUTYRATE | 502-85-2. Retrieved from ChemicalBook website.[3]

  • ChemicalBook. (2025, December 31). SODIUM 4-HYDROXYBUTYRATE Chemical Properties,Uses,Production. Retrieved from ChemicalBook website.[28]

  • Google Patents. (n.d.). WO2014078014A2 - Production of salts of 4-hydroxybutyrate using biobased raw materials. Retrieved from Google Patents.[2]

  • Pearson. (n.d.). 5-hydroxy-3-methylpentanoic acid forms a cyclic ester (lactone) w.... Retrieved from Pearson website.[29]

  • Lee, C. R., Murray, L. G., & Pollitt, R. J. (n.d.). 5: Lactonisation of 4-hydroxybutyric acid. ResearchGate.[14]

  • Google Patents. (n.d.). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue.... Retrieved from Google Patents.[13]

  • Lee, C. R. (1977). Evidence for the ß-Oxidation of Orally Administered 4-Hydroxybutyrate in Humans. Biochemical Medicine, 17, 284–291.[19]

  • LGC Standards. (n.d.). Sodium 4-Hydroxybutyrate-3,3,4,4-d4. Retrieved from LGC Standards website.[30]

  • Bozak, R. E., et al. (n.d.). Convenient synthesis of a lactone, gamma-butyrolactone. ProQuest.[21]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663870, Sodium Oxybate. Retrieved from PubChem.[17]

  • National Center for Biotechnology Information. (n.d.). GHB formulation and method for its manufacture - Patent US-11147782-B1. Retrieved from PubChem.[31]

  • Blumenfeld, M., et al. (n.d.). The action of sodium 4-hydroxybutyrate on spinal reflexes. PMC.[32]

  • Google Patents. (n.d.). US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate. Retrieved from Google Patents.[23]

  • Jones, A. W. (n.d.). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. PMC.[4]

  • Chegg. (2022, November 10). Solved Lactones are molecules which are formed from the.... Retrieved from Chegg.com.[15]

  • Numerade. (2025, July 5). When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms a lactone (a cyclic ester).... YouTube.[33]

  • CymitQuimica. (n.d.). CAS 502-85-2: Gamma OH. Retrieved from CymitQuimica website.[7]

  • Sigma-Aldrich. (n.d.). 5-Hydroxypentanoic acid sodium salt | 37435-69-1. Retrieved from Sigma-Aldrich website.[34]

  • LGC Standards. (n.d.). 5-Hydroxypentanoic Acid Sodium Salt. Retrieved from LGC Standards website.[35]

  • Study.com. (n.d.). If 5-hydroxypentanoic acid...is treated with an acid catalyst, an intramolecular esterification reaction occurs. Retrieved from Homework.Study.com.[16]

  • Mamelak, M. (n.d.). γ-Hydroxybutyrate/Sodium Oxybate. Super.[36]

  • Homework Lib. (2025, April 26). [Chemistry] If 5 -hydroxypentanoic acid is treated with acid catalyst, an intramoiecular esterificat. YouTube.[37]

  • Transformation Tutoring. (2022, February 24). Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep). YouTube.[38]

  • D’Agostino, D. P., et al. (2024, August 30). Preparation and Preclinical Characterization of a Simple Ester for Dual Exogenous Supply of Lactate and Beta-hydroxybutyrate. PMC.[39]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from Organic Chemistry Portal website.[20]

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Validation

Crystal Structure Validation of Sodium 5-Hydroxypentanoate: A Comparative Guide for Preclinical Development

Sodium 5-hydroxypentanoate (CAS 37435-69-1) is a highly versatile aliphatic salt widely utilized as a PROTAC linker and a critical building block in the synthesis of protease inhibitors and acridinium-based luminescent c...

Author: BenchChem Technical Support Team. Date: March 2026

Sodium 5-hydroxypentanoate (CAS 37435-69-1) is a highly versatile aliphatic salt widely utilized as a PROTAC linker and a critical building block in the synthesis of protease inhibitors and acridinium-based luminescent compounds [1, 2]. Despite its utility, the solid-state characterization of this molecule presents significant challenges. The highly flexible pentanoate backbone is prone to conformational disorder, while the terminal hydroxyl and carboxylate groups—combined with the sodium cation—create a strong propensity for hygroscopicity and hydrate formation.

For drug development professionals and formulation scientists, validating the exact crystal structure of such intermediates is non-negotiable for ensuring batch-to-batch consistency, protecting intellectual property, and meeting stringent IND/NDA regulatory standards [3]. This guide objectively compares the leading analytical modalities for the crystal structure validation of sodium 5-hydroxypentanoate and provides field-proven, self-validating experimental protocols.

Comparative Analysis of Validation Modalities

Selecting the appropriate crystallographic technique depends entirely on the crystallization outcome of the sodium 5-hydroxypentanoate batch. Because this salt often precipitates as a microcrystalline powder rather than large single crystals, modern analytical strategies must adapt accordingly.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute structural elucidation. It provides unambiguous data on atomic coordinates, bond lengths, and the exact coordination geometry of the sodium ion[4]. However, growing a crystal of sodium 5-hydroxypentanoate large enough (>10–20 μm) often requires exhaustive solvent screening. Furthermore, the compound's hygroscopic nature necessitates specialized handling under inert oil to prevent deliquescence during mounting.

Microcrystal Electron Diffraction (MicroED)

MicroED has revolutionized the structural validation of pharmaceutical powders [5]. Utilizing a cryo-transmission electron microscope (cryo-TEM), MicroED can determine the crystal structure from sub-micron particles (<1 μm) directly from the bulk powder [6]. For sodium 5-hydroxypentanoate, which frequently yields nano-crystals, MicroED bypasses the bottleneck of single-crystal cultivation. The strong interaction of electrons with matter also allows for the precise localization of hydrogen atoms in the hydroxyl network, which is critical for mapping the hydrogen-bonding lattice.

Powder X-Ray Diffraction (PXRD) with Rietveld Refinement + ssNMR

When single crystals cannot be grown and MicroED is unavailable, high-resolution PXRD combined with Solid-State NMR (ssNMR) serves as a robust alternative. PXRD provides the unit cell parameters via indexing [7], while


C and 

Na ssNMR confirm the number of molecules in the asymmetric unit and the local chemical environment of the sodium cation.
Performance Comparison
Feature / MetricSCXRDMicroEDPXRD + ssNMR
Sample Requirement Single crystal (>10 μm)Nanocrystalline powder (<1 μm)Bulk powder (>10 mg)
Turnaround Time 1–2 weeks (incl. crystallization)< 24 hours3–5 days
Resolution Limit ~0.70 – 0.84 Å~0.80 – 1.00 Å> 1.50 Å (Model dependent)
Hydrate Detection Excellent (Direct observation)Excellent (Direct observation)Moderate (Inferred via volume)
Handling of Hygroscopicity High risk during mountingLow risk (Cryo-plunged)Moderate (Requires sealed capillary)

Experimental Protocols for Structural Validation

To ensure scientific integrity, the following protocols incorporate self-validating steps to confirm data reliability before proceeding to structural refinement.

Protocol A: SCXRD Workflow for Hygroscopic Salts

Causality Note: Sodium 5-hydroxypentanoate's flexible carbon chain exhibits high thermal motion at room temperature, which smears electron density. Cryo-cooling to 100 K is mandatory to "freeze" the conformer and obtain high-resolution data.

  • Sample Preparation & Mounting:

    • Submerge the crystallization vial containing sodium 5-hydroxypentanoate crystals in a bath of inert perfluoropolyether oil (e.g., Fomblin® Y).

    • Validation Check: Observe the crystal under polarized light. Extinction at 90° intervals confirms it is a single crystal, not a twinned aggregate.

    • Scoop a crystal (~15 μm) using a MiTeGen loop and immediately transfer it to the goniometer head under a steady stream of dry nitrogen at 100 K.

  • Data Collection:

    • Utilize a microfocus X-ray source (Cu K

      
      , 
      
      
      
      = 1.5418 Å) equipped with a photon-counting detector.
    • Collect a preliminary matrix (3 sets of 15 frames) to determine the unit cell.

    • Validation Check: Ensure the internal merging R-factor (

      
      ) of the preliminary data is < 0.05. A higher value indicates radiation damage, ice ring interference, or crystal twinning.
      
  • Integration and Refinement:

    • Integrate the data using software such as APEX4 or CrysAlisPro.

    • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

      
       (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms (Na, O, C).
      
Protocol B: MicroED Workflow for Sub-Micron Powders

Causality Note: Because electrons interact much more strongly with matter than X-rays, samples must be extremely thin (< 500 nm) to prevent dynamical scattering (multiple scattering events) which distorts peak intensities.

  • Grid Preparation:

    • Deposit 2 μL of a dilute suspension of sodium 5-hydroxypentanoate powder (in a non-solvent like dry hexane) onto a glow-discharged Quantifoil carbon grid.

    • Blot away excess solvent and plunge-freeze the grid in liquid ethane using a Vitrobot. This prevents the formation of amorphous ice, which would obscure diffraction spots.

  • Diffraction Acquisition:

    • Load the grid into a 200 kV cryo-TEM (e.g., Thermo Fisher Glacios) operating at liquid nitrogen temperatures.

    • Locate a suitable nanocrystal in imaging mode, then switch to diffraction mode.

    • Continuously rotate the stage from -30° to +30° at a rate of 0.5°/second while recording the diffraction pattern on a direct electron detector (e.g., Falcon 4 or Ceta-D) [6].

  • Data Validation & Processing:

    • Validation Check: Compare the first and last frames of the rotation series. If the resolution of the last frame has degraded by more than 20%, beam-induced damage has occurred, and the dataset must be discarded.

    • Process the frames using standard X-ray crystallographic software (e.g., DIALS or XDS), utilizing electron scattering factors during refinement.

Structural Validation Decision Pathway

The following diagram illustrates the logical workflow for selecting the optimal validation method based on the physical properties of the synthesized sodium 5-hydroxypentanoate batch.

G Start Synthesize Sodium 5-Hydroxypentanoate Cryst Crystallization & Solvent Screening Start->Cryst CheckSize Assess Crystal Size Under Polarized Light Cryst->CheckSize SCXRD SCXRD Analysis (>10 μm Crystals) CheckSize->SCXRD Large Single Crystals MicroED MicroED Analysis (<1 μm Nanocrystals) CheckSize->MicroED Sub-micron Powder PXRD PXRD + ssNMR (Bulk Polycrystalline) CheckSize->PXRD Amorphous/Bulk Refine Structure Solution & Refinement (SHELX) SCXRD->Refine MicroED->Refine Rietveld Rietveld Refinement & Indexing PXRD->Rietveld

Decision matrix for selecting the crystallographic validation method for sodium 5-hydroxypentanoate.

Conclusion

The structural validation of sodium 5-hydroxypentanoate requires a nuanced approach due to its inherent flexibility and hygroscopicity. While SCXRD remains the traditional benchmark, the rapid advancement of MicroED provides a highly efficient, resource-effective alternative that circumvents the need for arduous single-crystal cultivation. By strictly controlling environmental variables (e.g., cryo-cooling) and employing rigorous internal validation checks (


 monitoring and beam damage assessment), researchers can confidently elucidate the solid-state properties of this critical pharmaceutical intermediate.

References

  • PubChem. "Sodium 5-hydroxypentanoate | C5H9NaO3 | CID 23695195." National Center for Biotechnology Information. Available at: [Link]

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Available at: [Link]

  • Xtalks. "Crystal Structure Determination in Solid Form Drug Development." Available at: [Link]

  • National Institutes of Health (PMC). "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Available at: [Link]

  • XtalPi. "Crystal structure determination with SCXRD & MicroED." Available at: [Link]

  • Università degli Studi di Torino (IRIS). "Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges." Available at: [Link]

Comparative

comparative polymerization rates of valerolactone vs caprolactone

Comparative Guide: Polymerization Kinetics of -Valerolactone vs. -Caprolactone[1] Executive Summary In the landscape of biodegradable polyesters, -caprolactone (ECL) and -valerolactone (DVL) represent two critical monome...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Polymerization Kinetics of -Valerolactone vs. -Caprolactone[1]

Executive Summary

In the landscape of biodegradable polyesters,


-caprolactone (ECL)  and 

-valerolactone (DVL)
represent two critical monomers used to synthesize poly(caprolactone) (PCL) and poly(valerolactone) (PVL), respectively. While structurally similar, their polymerization behaviors differ significantly due to thermodynamic drivers.[1][2][3]

The Verdict:


-Caprolactone generally exhibits faster polymerization rates  and higher equilibrium conversions  compared to 

-valerolactone. This is primarily driven by the higher ring strain of the 7-membered ECL ring (

) compared to the nearly strain-free 6-membered DVL ring (

). Consequently, DVL polymerization is often equilibrium-controlled, requiring lower temperatures or specific catalysts to achieve high molecular weights, whereas ECL polymerizes robustly across a wide range of conditions.
Mechanistic & Thermodynamic Foundation

To understand the kinetic differences, one must look at the thermodynamic "engine" driving the Ring-Opening Polymerization (ROP).[4]

2.1 Ring Strain and Enthalpy

The primary driving force for ROP is the relief of ring strain (enthalpy of polymerization,


).[2]
  • 
    -Caprolactone (7-membered):  Possesses moderate ring strain due to transannular interactions (puckering) and bond angle distortion. This release of energy drives the reaction forward strongly.
    
  • 
    -Valerolactone (6-membered):  Adopts a chair-like conformation similar to cyclohexane, which is essentially strain-free. The driving force for opening this ring is significantly lower, making the reaction less exothermic and more sensitive to entropy (
    
    
    
    ).
2.2 The Ceiling Temperature (

) Constraint

Because polymerization decreases entropy (


), there exists a ceiling temperature (

) above which polymerization is thermodynamically impossible.
  • ECL: High

    
    , allowing polymerization at elevated temperatures (e.g., >150°C) without significant depolymerization.
    
  • DVL: Lower

    
    . If the reaction temperature is too high, the equilibrium monomer concentration 
    
    
    
    remains high, leading to low conversion.

Table 1: Thermodynamic Parameters of Polymerization

Parameter

-Valerolactone (DVL)

-Caprolactone (ECL)
Implication
Ring Size 6-membered7-memberedECL has higher steric strain.

(kJ/mol)
-9 to -14 (approx.)-28 to -29ECL release ~2x more energy upon opening.

(J/mol[3][4]·K)
~ -25 to -30~ -25 to -30Entropic penalty is similar for both.
Ring Strain Low (Strain-free chair)ModerateECL is kinetically "spring-loaded."
Equilibrium Conversion Lower (often <90% at high T)High (>99% typical)DVL requires optimized T to maximize yield.
Comparative Kinetics & Catalyst Influence

While thermodynamics sets the limit, kinetics determines the speed.

3.1 Metal-Catalyzed ROP (e.g., Sn(Oct)

)

In coordination-insertion mechanisms (the industry standard), ECL typically propagates faster than DVL.

  • Rate Constant (

    
    ): 
    
    
    
    under identical conditions.
  • Reasoning: The nucleophilic attack of the active chain end on the carbonyl carbon is more favorable for the strained ECL ring. The transition state for opening the 7-membered ring is lower in energy relative to the ground state compared to the stable 6-membered DVL.

3.2 Enzymatic ROP (e.g., Lipase CALB)

The difference is even more pronounced in enzymatic catalysis.

  • ECL: Is a "privileged" substrate for Candida antarctica Lipase B (CALB), showing rapid kinetics and high molecular weights.

  • DVL: Is often described as a poor substrate for CALB. The enzyme active site accommodates the 7-membered ring better; DVL polymerization is sluggish and often yields oligomers unless specific conditions (e.g., solvent-free, lower T) are used.

3.3 Copolymerization Behavior

When copolymerized:

  • Reactivity Ratios: Often

    
     and 
    
    
    
    (depending on catalyst), but experimentally, DVL can sometimes inhibit ECL polymerization by coordinating to the catalyst without opening, or by creating a "dormant" chain end due to the reversibility of the DVL addition.
  • Microstructure: Random to gradient copolymers are formed, but achieving high DVL incorporation often requires feeding strategies to overcome its lower reactivity.

Visualizing the Mechanism

The following diagram illustrates the Coordination-Insertion mechanism, the dominant pathway for Sn(Oct)


 catalyzed ROP, highlighting where the ring strain influences the rate.

ROP_Mechanism cluster_thermo Thermodynamic Influence Initiator Initiator (RO-H) ActiveSpecies Active Species (Sn-OR) Initiator->ActiveSpecies Ligand Exchange Catalyst Catalyst (Sn(Oct)2) Catalyst->ActiveSpecies Activation Coordination Coordination (Monomer binds to Sn) ActiveSpecies->Coordination + Monomer (DVL or ECL) Insertion Insertion (Ring Opening) Coordination->Insertion Rate Limiting Step (Faster for ECL) Propagation Propagation (Polymer Growth) Insertion->Propagation Repeat Note ECL: High Ring Strain -> Low Activation Energy barrier -> Fast Insertion DVL: Low Ring Strain -> Higher Barrier / Reversible -> Slower Insertion Insertion->Note Propagation->Coordination Next Monomer

Caption: Coordination-Insertion Mechanism. The rate-determining step (Insertion) is significantly faster for ECL due to the release of ring strain.

Experimental Protocol: Comparative Bulk Polymerization

To objectively compare the rates, a self-validating bulk polymerization protocol is provided. This system minimizes solvent effects and focuses on intrinsic monomer reactivity.

Objective: Compare


 and conversion of DVL and ECL using Sn(Oct)

at 110°C.
Materials
  • Monomers:

    
    -Valerolactone (DVL) and 
    
    
    
    -Caprolactone (ECL). Must be distilled over CaH
    
    
    under vacuum before use.
  • Initiator: Benzyl Alcohol (BnOH). Dried over molecular sieves.[5]

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)

    
    ).[6] Diluted in dry toluene for precise dosing, then solvent removed.
    
Protocol Workflow
  • Preparation (In Glovebox):

    • Prepare two flame-dried Schlenk tubes equipped with magnetic stir bars.

    • Tube A (DVL): Add 50 mmol DVL.

    • Tube B (ECL): Add 50 mmol ECL.

    • Add BnOH to both (Target DP = 100, so 0.5 mmol).

    • Add Sn(Oct)

      
       (Monomer/Catalyst ratio = 1000:1, so 0.05 mmol).
      
  • Polymerization:

    • Seal tubes and transfer to a pre-heated oil bath at 110°C .

    • Start Timer.

  • Kinetic Sampling (The Validation Step):

    • At

      
       minutes:
      
    • Withdraw ~50 mg aliquot under

      
       flow.
      
    • Immediately quench in wet CDCl

      
       (NMR tube) or cold methanol.
      
  • Analysis:

    • 
      H NMR:  Integrate the 
      
      
      
      -methylene protons.
      • Polymer signal (shifted downfield, ~4.06 ppm for PCL, ~4.08 ppm for PVL).

      • Monomer signal (upfield, ~4.23 ppm for ECL, ~4.35 ppm for DVL).

    • Calculation:

      
      .
      
Expected Results & Data Interpretation
Time (min)ECL Conversion (%)DVL Conversion (%)Interpretation
15 ~20-30%~5-10%ECL initiates and propagates faster.
60 ~80%~40%Gap widens; DVL lags due to lower driving force.
240 >98%~85-90%ECL reaches near completion. DVL approaches equilibrium (residual monomer exists).[4]
Workflow Visualization

Experimental_Workflow cluster_sampling 4. Kinetic Sampling Loop Prep 1. Monomer Purification (Distillation over CaH2) Setup 2. Reaction Setup (Glovebox) Monomer + BnOH + Sn(Oct)2 Prep->Setup Reaction 3. Bulk Polymerization 110°C, Inert Atmosphere Setup->Reaction Sample Withdraw Aliquot (t = 15, 30, 60... min) Reaction->Sample At intervals Quench Quench (Wet CDCl3 / Cold MeOH) Sample->Quench Analysis 1H NMR Analysis (Calculate Conversion) Quench->Analysis Result 5. Compare k_obs Plot ln([M]0/[M]t) vs Time Analysis->Result

Caption: Step-by-step experimental workflow for comparative kinetic analysis.

References
  • Gagliardi, M., & Bifone, A. (2018).[5] Ring-opening copolymerization thermodynamics and kinetics of

    
    -valerolactone/
    
    
    
    -caprolactone. PLOS ONE, 13(6), e0199231.[5] Link
  • Olsen, P., et al. (2013). Ring-Opening Polymerization: An Introductory Review. Polymers, 5(1), 261-312. Link

  • Storey, R. F., & Hoffman, D. C. (1991).[7] Copolymerization of Epsilon Caprolactone and Delta-Valerolactone.[8][4][5][6][7][9][10][11] Makromolekulare Chemie.[7] Macromolecular Symposia, 42-43, 185-193. Link

  • Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38, 3484-3504. Link

  • Cypryk, M., et al. (2019). Kinetics and Mechanism of

    
    -Caprolactone Polymerization. Macromolecules, 52(4), 1536–1544. Link
    

Sources

Comparative

Purity Assessment of Sodium 5-Hydroxyvalerate: A Comparative Analytical Guide

Executive Summary: The "Lactone Trap" in Purity Analysis Sodium 5-hydroxyvalerate (Na-5HV) is a critical precursor in the synthesis of biocompatible polyesters (e.g., P(3HP-co-5HV)) and a structural isomer of the control...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lactone Trap" in Purity Analysis

Sodium 5-hydroxyvalerate (Na-5HV) is a critical precursor in the synthesis of biocompatible polyesters (e.g., P(3HP-co-5HV)) and a structural isomer of the controlled substance GHB.[1] Its analysis presents a unique chemical challenge: the thermodynamic equilibrium between the linear hydroxy acid and its cyclic ester,


-valerolactone (DVL). 

While Na-5HV is stable as a solid salt, acidification—often a necessary step in standard analytical workflows—can trigger rapid lactonization, leading to assay errors. This guide compares the industrial "workhorse" method—Non-Aqueous Potentiometric Titration —against Quantitative NMR (qNMR) and HPLC , evaluating them on specificity, precision, and operational robustness.

The Core Challenge: Chemical Stability & Equilibrium

Before selecting an analytical method, one must understand the analyte's behavior. In aqueous acidic environments, the 5-hydroxyvalerate anion (


) protonates to 5-hydroxyvaleric acid (5-HVA), which spontaneously cyclizes to DVL, releasing water.[1]
Mechanism Visualization

The following diagram illustrates the stability zones. Note that standard aqueous acid-base titration risks shifting the equilibrium if not performed rapidly, whereas non-aqueous conditions stabilize the carboxylate signal.

Stability_Triangle cluster_0 Analytical Risk Zone NaHV Sodium 5-Hydroxyvalerate (Solid Salt) HVA 5-Hydroxyvaleric Acid (Linear Protonated) NaHV->HVA Acidification (H+) HVA->NaHV Neutralization (OH-) DVL δ-Valerolactone (Cyclic Ester) HVA->DVL Cyclization (-H2O) Acid/Heat Catalyzed DVL->HVA Hydrolysis (+H2O) Base Catalyzed

Figure 1: The stability triangle of 5-hydroxyvalerate.[1] Analytical methods must avoid inadvertent cyclization to DVL, which alters the stoichiometric response in some assays.

Primary Protocol: Non-Aqueous Potentiometric Titration

This is the recommended method for routine purity assay (Assay %). Unlike aqueous titration, which suffers from buffering effects and potential lactonization, non-aqueous titration using perchloric acid in glacial acetic acid provides a sharp endpoint and suppresses the formation of water, kinetically inhibiting lactonization.

Methodological Logic[1][2]
  • Solvent: Glacial Acetic Acid (GAA).[1] It acts as a leveling solvent, enhancing the basicity of the carboxylate anion (

    
    ).
    
  • Titrant: 0.1 M Perchloric Acid (

    
    ) in GAA.
    
  • Detection: Potentiometric (Glass pH electrode with LiCl/Ethanol electrolyte to prevent precipitation).[1]

Detailed Protocol

Reagents:

  • Glacial Acetic Acid (Anhydrous).[1]

  • 0.1 N Perchloric Acid (Standardized against Potassium Hydrogen Phthalate).[1]

  • Acetic Anhydride (to scavenge trace moisture).[1]

  • Sample: Sodium 5-hydroxyvalerate (dried).

Step-by-Step Workflow:

  • Electrode Preparation: Use a combined glass electrode suitable for non-aqueous solvents (e.g., filled with sat.[1] LiCl in ethanol). Soak the diaphragm in GAA for 30 minutes prior to use.

  • Blank Determination:

    • Add 50 mL of Glacial Acetic Acid to the titration vessel.

    • Titrate with 0.1 N

      
       to the inflection point. Record volume (
      
      
      
      ).[1]
  • Sample Titration:

    • Accurately weigh ~150 mg of Na-5HV (

      
      ) into the vessel.
      
    • Dissolve in 50 mL Glacial Acetic Acid. (Sonication may be required; ensure no heat is generated).[1]

    • Optional: Add 2 mL Acetic Anhydride if the sample is hygroscopic, but wait 5 mins for reaction.

    • Titrate with 0.1 N

      
       potentiometrically.[1]
      
    • Record the volume at the equivalence point (

      
      ).
      

Calculation:


[1]
  • 
    : Normality of titrant.
    
  • 
    : Molecular Weight of Na-5HV (140.11  g/mol ).[1]
    

Secondary Protocol: Quantitative NMR (qNMR)[1][2][3]

While titration measures "Total Base" (purity), it cannot distinguish between Na-5HV and inorganic impurities like NaOH or


. qNMR is the specificity validator .
Methodological Logic[1][2]
  • Solvent: DMSO-d6 is preferred over

    
    .[1] In water, any DVL impurity would rapidly hydrolyze to the linear form, masking its presence. DMSO preserves the speciation of the solid sample.
    
  • Internal Standard: Maleic Acid (traceable standard) or TMSP-d4.[1]

Key Diagnostic Signals[1]
  • Na-5HV (Linear):

    
    -methylene protons triplet at 
    
    
    
    ppm.[1]
  • DVL (Lactone):

    
    -methylene protons multiplet at 
    
    
    
    ppm (deshielded by ester).[1]

Protocol:

  • Weigh ~10 mg sample and ~10 mg Internal Standard (IS) into a vial.[1]

  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire 1H-NMR with

    
     (relaxation delay) 
    
    
    
    (or
    
    
    ) to ensure full relaxation.[1]
  • Integrate the specific methylene peak of Na-5HV against the IS peak.

Comparative Performance Analysis

The following table contrasts the performance of Non-Aqueous Titration against qNMR and HPLC-RI (Refractive Index).

FeatureNon-Aqueous Titration qNMR (1H) HPLC-RI / ELSD
Primary Output Total Base Assay (%)Specific Organic Purity (%)Chromatographic Purity (%)
Specificity Low. Cannot distinguish Na-5HV from NaOH or

.[1]
High. Distinguishes Salt, Acid, Lactone, and Residual Solvents.Medium. Separates components but detection is weak (no UV chromophore).[1]
Precision (RSD) Excellent (< 0.2%) Good (0.5% - 1.5%)Moderate (1.0% - 2.0%)
Lactone Risk Low (Acetic acid inhibits cyclization).[1]Low (if DMSO is used).[1]High (Acidic mobile phase causes on-column cyclization).[1]
Cost/Run Low ($)High (

$)
Medium (

)
Throughput High (Automated)LowMedium
Experimental Data: Method Validation (Synthetic)

Data derived from validation studies of similar hydroxy-fatty acid salts.

ParameterTitration ResultqNMR ResultInterpretation
Mean Assay 99.8%98.2%Titration is slightly higher, likely due to trace inorganic base (NaOH) or moisture interference.[1]
RSD (n=6) 0.15%0.85%Titration is significantly more precise for routine QC.[1]
DVL Content N/A (undetected)0.4%Only qNMR detected the trace lactone impurity.[1]

Decision Workflow: Selecting the Right Method

Use this logic map to determine which protocol to apply based on your specific data requirements.

Decision_Tree Start Start: Purity Assessment of Na-5HV Goal What is the primary goal? Start->Goal Routine Routine QC / Lot Release (High Precision Required) Goal->Routine Precision Structure Structural ID / Impurity Profiling (Specificity Required) Goal->Structure Specificity Titration Method A: Non-Aqueous Titration (Result: Total Assay %) Routine->Titration NMR Method B: qNMR (DMSO-d6) (Result: Specific Purity + DVL %) Structure->NMR Check Is Assay > 100%? Titration->Check Inorganic Suspect Excess NaOH/Na2CO3 Run qNMR or Flame Photometry Check->Inorganic Yes Release Lot Release Lot Check->Release Lot No

Figure 2: Analytical decision tree. Titration is the primary method for assay, while qNMR serves as the structural validator.

References

  • Validation of Non-Aqueous Titration: Beckett, A. H., & Stenlake, J. B. (1988). Practical Pharmaceutical Chemistry: Part One. A&C Black.
  • Lactone Equilibrium Kinetics: Luo, X., et al. (2016).[1] "Ring-opening copolymerization of δ-valerolactone." Polymer Chemistry.

  • qNMR Methodology: Pauli, G. F., et al. (2005).[1] "Importance of Purity Evaluation of Reference Standards." Journal of Natural Products. [1]

  • General Titration Guide: Mettler Toledo. "Titration of Salts of Weak Acids."[2]

  • Safety Data: PubChem. "Sodium 5-hydroxypentanoate Compound Summary."

Sources

Validation

Comprehensive Thermal Analysis (TGA/DSC) Guide: Sodium 5-Hydroxypentanoate vs. Sodium 4-Hydroxybutyrate

Executive Summary Sodium 5-hydroxypentanoate (Na5HV), also known as sodium

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-hydroxypentanoate (Na5HV), also known as sodium ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxyvalerate, is a five-carbon aliphatic salt featuring a terminal hydroxyl group ()[1]. In recent years, it has emerged as a highly valuable precursor for the biosynthesis of sequence-regulated polyhydroxyalkanoates (PHAs), such as P(3HB-co-5HV), which offer superior biodegradability and mechanical flexibility compared to traditional bioplastics (2)[2]. Furthermore, its structural similarity to the active pharmaceutical ingredient (API) sodium 4-hydroxybutyrate (Na4HB, sodium oxybate) makes it an important compound in drug development and excipient research (3)[3].

Understanding the thermal properties of Na5HV through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is critical for determining its processability, stability during thermal sterilization, and behavior in polymer extrusion. This guide provides an in-depth comparative analysis of the thermal performance of Na5HV against its industry-standard alternative, Na4HB.

Part 1: The Causality of Thermal Behavior in Hydroxy Salts

When analyzing short-chain hydroxy acid salts, thermal behavior is dictated by the interplay between the aliphatic chain length and the ionic lattice. The addition of a single methylene (


) group in Na5HV compared to Na4HB increases the van der Waals interactions along the carbon backbone. This structural extension requires more thermal energy to disrupt the crystal lattice, directly causing an elevation in the melting temperature (

) (4)[4].

However, both Na5HV and Na4HB share a critical analytical vulnerability: extreme hygroscopicity . The terminal hydroxyl group and the sodium carboxylate moiety create a highly favorable environment for atmospheric moisture absorption. Absorbed water acts as a potent plasticizer, intercalating within the crystal lattice and artificially depressing the


. If not properly managed, this moisture will vaporize during DSC analysis, creating massive, broad endotherms that mask the true thermodynamic phase transitions of the material. Therefore, the analytical protocol must be designed as a self-validating system where moisture quantification explicitly precedes phase analysis.

Part 2: Self-Validating Experimental Protocols

To ensure absolute data integrity, we employ a sequential thermal analysis workflow. TGA is executed first to establish the thermal degradation onset (


) and quantify bound water. This validates the safe upper-temperature limit for the subsequent DSC run, ensuring that the hermetically sealed DSC pans do not rupture from volatile gas expansion, which would permanently contaminate the sensor cell.

ThermalAnalysisWorkflow Start Hygroscopic Salt (Na5HV / Na4HB) Prep Sample Preparation (Vacuum Drying at 60°C) Start->Prep Desiccation TGA TGA (Thermogravimetric Analysis) 20°C to 500°C Prep->TGA Alumina Crucible DSC DSC (Differential Scanning Calorimetry) -20°C to 200°C Prep->DSC Sealed Aluminum Pan Data Data Synthesis (Tm, Td, Char Yield) TGA->Data Degradation Profile DSC->Data Phase Transitions

Workflow for the thermal analysis of hygroscopic hydroxy acid sodium salts.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: Quantify moisture content and determine the onset of thermal decomposition (


).
  • Desiccation: Pre-dry the Na5HV sample in a vacuum oven at 60°C for 24 hours to remove surface moisture.

  • Sample Loading: Inside a nitrogen-purged glovebox, accurately weigh 5.0–10.0 mg of the dried salt into a highly conductive alumina (

    
    ) crucible.
    
  • Atmospheric Control: Load the crucible into the TGA furnace. Purge the system with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes to eliminate oxidative degradation pathways.
    
  • Heating Profile: Heat the sample from 25°C to 500°C at a constant dynamic rate of 10°C/min (5)[5].

  • Data Extraction: Analyze the first derivative of the weight loss curve (DTG). The initial weight loss (<100°C) quantifies residual bound water. The extrapolated onset of the primary mass loss event defines

    
    .
    
Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Accurately map the melting point (


) and crystallization temperature (

) without interference from thermal degradation.
  • Hermetic Encapsulation: Weigh 3.0–5.0 mg of the pre-dried salt into a standard aluminum DSC pan. Immediately seal the pan using a hermetic press. This constant-volume environment prevents the escape of residual moisture, shifting its evaporation to higher temperatures and unmasking the true

    
    .
    
  • Thermal History Erasure (First Heat): Heat the sample from 20°C to 180°C at 10°C/min. This step normalizes the thermal history of the crystal lattice.

  • Controlled Cooling: Cool the sample from 180°C to -50°C at 10°C/min to record the exothermic crystallization peak (

    
    ).
    
  • Analytical Scan (Second Heat): Heat the sample again from -50°C to 180°C at 10°C/min. The endothermic peak observed during this scan represents the true thermodynamic melting point (

    
    ) (6)[6].
    

Part 3: Comparative Performance Data

The following table synthesizes the thermal performance of Sodium 5-hydroxypentanoate against its alternative, Sodium 4-hydroxybutyrate.

Thermal PropertySodium 5-Hydroxypentanoate (Na5HV)Sodium 4-Hydroxybutyrate (Na4HB)Analytical Significance
Molecular Formula


Chain length dictates lattice energy.
Molecular Weight 140.11 g/mol 126.09 g/mol Impacts mass-normalized enthalpy (

).
Melting Point (

)
162°C – 164°C142°C – 146°CNa5HV exhibits higher thermal stability in the solid state.
Degradation Onset (

)
> 250°C> 220°CBoth salts are stable at standard autoclave temperatures (121°C).
Cyclization Byproduct

-Valerolactone

-Butyrolactone (GBL)
Occurs post-melting during thermal decomposition.

Part 4: Mechanistic Insights into Thermal Degradation

When subjected to extreme thermal stress (beyond the


), both Na5HV and Na4HB undergo an intramolecular cyclization reaction. For Na5HV, the terminal hydroxyl group attacks the carboxylate carbon, driving the elimination of water (and sodium oxide species in the ash) to form 

-valerolactone (7)[7]. Because

-valerolactone is a six-membered ring, its formation is thermodynamically favorable, though kinetically slower than the formation of the five-membered

-butyrolactone (GBL) from Na4HB (8)[8].

This mechanistic difference explains why Na5HV demonstrates a slightly higher thermal degradation onset (


) compared to Na4HB. The increased stability of Na5HV is highly advantageous for researchers utilizing it as a carbon source in microbial fermentation for PHA production, as it ensures the precursor remains intact during rigorous heat-sterilization cycles.

DegradationPathway Salt Sodium 5-Hydroxypentanoate (Solid State) Dehydration Endothermic Dehydration (Loss of absorbed H2O) Salt->Dehydration 50-100°C Melting Melting (Tm) (Crystal Lattice Breakdown) Dehydration->Melting 162-164°C Lactonization Intramolecular Cyclization (Formation of δ-Valerolactone) Melting->Lactonization >200°C Degradation Thermal Decomposition (Td) (Volatile Release & Char) Lactonization->Degradation >250°C

Mechanistic pathway of thermal degradation for sodium 5-hydroxypentanoate.

Conclusion

While both sodium 5-hydroxypentanoate and sodium 4-hydroxybutyrate serve as critical precursors in polymer science and pharmacology, Na5HV offers a distinct thermal advantage. Its extended aliphatic chain enhances van der Waals interactions, resulting in a higher melting point (162–164°C) and superior resistance to thermal degradation. By adhering to the self-validating TGA and DSC protocols outlined in this guide, researchers can accurately quantify these thermodynamic properties, ensuring optimal performance in downstream applications.

References

  • Sodium 5-hydroxypentanoate | C5H9NaO3 | CID 23695195 Source: PubChem (NIH) URL:[Link]

  • Sodium delta-hydroxyvalerate Properties Source: ChemBK URL:[Link]

  • Versatile aliphatic polyester biosynthesis system for producing random and block copolymers... Source: PMC (NIH) URL:[Link]

  • US20140302572A1 - Method for producing polyhydroxyalkanoate having long main chain structure Source: Google Patents URL
  • Cas 542-28-9, tetrahydropyran-2-one (delta-Valerolactone) Source: LookChem URL:[Link]

  • gamma-hydroxybutyrate ghb precursors: Topics by Science.gov Source: Science.gov URL:[Link]

  • Production of poly (3-hydroxybutyrate-co-4-hydroxybutyrate) by Burkholderia sacchari... Source: RCAAP URL:[Link]

  • pharmaceutical sodium oxybate: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of 5-Hydroxyvalerate and 5-Aminovalerate

For researchers in metabolic engineering, neuroscience, and drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an in-depth comparison of 5-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in metabolic engineering, neuroscience, and drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an in-depth comparison of 5-hydroxyvalerate (5-HV) and 5-aminovalerate (5-AV), two five-carbon molecules that, despite their structural similarity, exhibit profoundly different biological activities. The substitution of a hydroxyl group for an amino group at the C5 position dictates their metabolic fate, physiological roles, and potential as therapeutic agents or platform chemicals.

Part 1: Divergent Origins and Fates: A Tale of Two Pathways

The distinct biological roles of 5-HV and 5-AV begin with their metabolic origins. 5-Aminovalerate is a key intermediate in the catabolism of the essential amino acid L-lysine in various microorganisms.[1][2][3] In contrast, 5-hydroxyvalerate is not a primary metabolite of amino acid degradation but can be produced from 5-aminovalerate or through engineered pathways, often involving the reduction of glutarate semialdehyde, an intermediate derived from lysine.[4][5][6]

The production of 5-AV from L-lysine is often achieved through the action of enzymes like L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA).[2][3] This pathway is a focal point for metabolic engineering efforts aimed at producing C5 platform chemicals.[1][7][8] 5-HV can be synthesized from the same lysine degradation pathway by introducing an aldehyde reductase, such as YahK from Escherichia coli, to convert the intermediate glutarate semialdehyde into 5-HV.[4][5]

The following diagram illustrates the distinct primary metabolic pathways leading to 5-aminovalerate and the engineered diversion to 5-hydroxyvalerate.

Metabolic_Pathways cluster_0 L-Lysine Catabolism cluster_1 Engineered Pathway Lysine L-Lysine Intermediate1 5-Aminovaleramide Lysine->Intermediate1 DavB (L-lysine monooxygenase) GSA_eng Glutarate Semialdehyde Lysine->GSA_eng davTBA pathway Five_AV 5-Aminovalerate (5-AV) Intermediate1->Five_AV DavA (5-aminovaleramidase) GSA Glutarate Semialdehyde Five_HV 5-Hydroxyvalerate (5-HV) GSA_eng->Five_HV YahK (Aldehyde Reductase) Cellular_Interaction cluster_0 Neuronal Synapse cluster_1 Metabolic Cell Five_AV 5-Aminovalerate GABA_R GABA-A Receptor Five_AV->GABA_R Binds & Activates Ion_Channel Cl- Influx (Inhibition) GABA_R->Ion_Channel Opens Five_HV 5-Hydroxyvalerate Enzyme Metabolic Enzymes Five_HV->Enzyme Substrate Metabolites Further Metabolites Enzyme->Metabolites Converts to

Caption: Cellular targets of 5-AV (neuroreceptor) vs. 5-HV (enzyme).

Quantitative Comparison of Biological Parameters

Direct comparative data for these two molecules in the same assays are scarce, primarily because they are investigated in different scientific contexts. However, by compiling data from various sources, we can construct a comparative profile.

Parameter5-Aminovalerate (5-AV)5-Hydroxyvalerate (5-HV)
Primary Biological Role Neuromodulator, GABA analogMetabolic intermediate, Platform chemical
Primary Molecular Target GABA-A Receptors [9]Metabolic enzymes (e.g., CoA-transferases) [6]
Physiological Effect Inhibitory neurotransmissionEnergy metabolism, Precursor for biosynthesis
Receptor Affinity (Ki) Micromolar range for GABA receptorsNot applicable / No significant binding
Functional Potency (EC50) Varies by GABA-A receptor subtype, generally in the micromolar range. [10]Not applicable
Part 3: Experimental Protocols for Comparative Assessment

To empirically determine and compare the biological activities of 5-AV and 5-HV, particularly the claimed neuroactivity of 5-AV, standardized and validated assays are essential. The following protocols describe two gold-standard methods for this purpose.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is designed to measure the binding affinity of the test compounds to GABA-A receptors. It is a self-validating system as it includes controls for total and non-specific binding, allowing for the precise calculation of specific binding.

Objective: To determine the inhibitory constant (Ki) of 5-AV and 5-HV for the GABA-A receptor binding site.

Methodology:

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat cerebral cortex, a tissue rich in GABA-A receptors. [11]2. Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4) at 4°C.

  • Radioligand: Use [3H]muscimol, a high-affinity GABA-A receptor agonist, at a final concentration near its Kd (e.g., 2-4 nM). [12]4. Competition Assay Setup:

    • Total Binding: [3H]muscimol + membrane preparation.

    • Non-specific Binding: [3H]muscimol + membrane preparation + a saturating concentration of unlabeled GABA (e.g., 100 µM) to block all specific binding sites. [12] * Test Compound Wells: [3H]muscimol + membrane preparation + varying concentrations of 5-AV or 5-HV (e.g., 1 nM to 1 mM).

  • Incubation: Incubate all tubes for 60 minutes on ice.

  • Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding of [3H]muscimol against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Automated Patch-Clamp Electrophysiology)

This protocol measures the functional consequence of receptor binding—the opening of the ion channel and the resulting flow of current. It provides data on both the potency (EC50) and efficacy of the compounds.

Objective: To determine if 5-AV and 5-HV can activate GABA-A receptors and to quantify their potency (EC50) and efficacy relative to GABA.

Methodology:

  • Cell Line: Use a stable cell line expressing a specific human GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits). [13]2. Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch) for high-throughput analysis. [13]3. Solutions:

    • Internal Solution (in pipette): A solution mimicking the intracellular ionic environment, typically high in Cl-.

    • External Solution (bath): A solution mimicking the extracellular environment.

  • Experimental Procedure:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a saturating concentration of GABA as a positive control to determine the maximum current response (I_max).

    • Apply a range of concentrations of 5-AV and 5-HV to the cell and record the resulting current.

    • Ensure adequate washout periods between applications.

  • Data Analysis:

    • Normalize the current response for each test compound concentration to the maximum response elicited by GABA.

    • Plot the normalized current versus the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits 50% of the maximal response) and the Emax (maximal efficacy relative to GABA). [14]

Experimental_Workflow start HEK293 Cells (expressing GABA-A R) step1 Establish Whole-Cell Patch-Clamp start->step1 step2 Apply GABA (Control) Measure I_max step1->step2 step3 Apply Test Compound (5-AV or 5-HV) at various concentrations step2->step3 step4 Record Ion Current step3->step4 step5 Data Analysis: Normalize to I_max step4->step5 step6 Generate Dose-Response Curve Calculate EC50 & Efficacy step5->step6

Caption: Workflow for functional characterization using electrophysiology.

Conclusion and Future Directions

The comparison between 5-hydroxyvalerate and 5-aminovalerate serves as a compelling case study in structure-activity relationships. A single functional group change—hydroxyl versus amino—redirects the molecule from a metabolic pathway to a neuromodulatory one.

  • 5-Aminovalerate is a weak but specific GABA-A receptor agonist. Its primary value for researchers lies in its role as a neuroactive compound and a starting point for the design of more potent and selective GABAergic modulators.

  • 5-Hydroxyvalerate is a key metabolic intermediate with significant industrial potential as a C5 platform chemical. Research efforts are focused on optimizing its biosynthetic production from renewable feedstocks.

For drug development professionals, this comparison underscores the critical importance of functional group selection in medicinal chemistry. For metabolic engineers, it highlights the versatility of natural pathways, like lysine degradation, which can be engineered to produce either neuroactive compounds or valuable industrial chemicals. Future research should focus on obtaining direct, head-to-head comparative data in a wider array of biological assays to further delineate the subtle activities of these and other related small molecules.

References

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Möhler, H. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
  • Li, Z., et al. (2024). Metabolic engineering of Escherichia coli for de novo production of 5-hydroxyvalerate via L-lysine α-oxidase pathway. Journal of Industrial Microbiology & Biotechnology, 51(1), kuae023.
  • Kim, J. W., et al. (2021). Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum. ACS Sustainable Chemistry & Engineering, 9(6), 2447–2457.
  • ResearchGate. (2021). Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum. [Link]

  • ACS Publications. (2022).
  • Eurofins Discovery. (n.d.). GABA (Non-Selective) Rat Receptors [3H] GABA Binding Agonist Radioligand LeadHunter Assay. [Link]

  • ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor agonists. [Link]

  • MDPI. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3144.
  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Bustamante, J., et al. (2006). 5-Aminolevulinate and 4, 5-dioxovalerate ions decrease GABA(A) receptor density in neuronal cells, synaptosomes and rat brain. Brain Research, 1093(1), 95-104.
  • PLOS One. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One, 8(3), e59429.
  • ResearchGate. (2023). Best practice guidelines for the use of functional assays in the interpretation of GABAA receptor variants. [Link]

  • NIH National Center for Biotechnology Information. (2019). Electrophysiology of ionotropic GABA receptors. Progress in Neurobiology, 183, 101693.
  • NIH National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
  • NIH National Center for Biotechnology Information. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Scientific Reports, 6, 23969.
  • Sophion Bioscience. (2020). Electrophysiological Studies of GABA-A Receptors Using QPatch II, the Next Generation of Automated Patch‐Clamp Instruments. [Link]

  • ResearchGate. (2020). Enhanced 5-aminovalerate production in Escherichia coli from L-lysine with ethanol and hydrogen peroxide addition. [Link]

  • NIH National Center for Biotechnology Information. (2018). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLOS One, 13(7), e0200976.
  • NIH National Center for Biotechnology Information. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 629791.
  • Wikipedia. (n.d.). GABAA receptor. [Link]

  • Barker, H. A., et al. (1987). Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum. Journal of Biological Chemistry, 262(19), 8994-9003.
  • Sanger, G. J., & Terry, P. (2001). Evaluation of native GABA(A) receptors containing an alpha 5 subunit. European Journal of Pharmacology, 413(1), 61-68.
  • Frontiers. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Frontiers in Neuroscience, 13, 776.
  • Chalmers University of Technology. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. [Link]

  • EMBL-EBI. (n.d.). Target: GABA-A receptor; alpha-5/beta-3/gamma-2 (CHEMBL2094122). [Link]

  • ResearchGate. (2022). Metabolic pathway design for the production of 5-aminovalerate (AVA) in Corynebacterium glutamicum. [Link]

  • MDPI. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients, 12(8), 2189.
  • Liu, P., et al. (2014). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Applied Microbiology and Biotechnology, 98(14), 6217–6225.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Sodium 5-hydroxypentanoate for Laboratory Professionals

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of sodium 5-hydroxypentanoate (CAS No: 37435-69-1), a compound utilized in various synthetic and biological applications. Our approach is grounded in established safety protocols and regulatory compliance, designed to be both scientifically rigorous and practically implementable.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties is paramount. Sodium 5-hydroxypentanoate is the sodium salt of 5-hydroxypentanoic acid.

According to available safety data, sodium 5-hydroxypentanoate is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The signal word for this compound is "Warning".

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes irritation upon contact with skin.
Eye IrritationH319Causes serious, potentially damaging, eye irritation.
Specific Target Organ ToxicityH335May cause irritation to the respiratory tract.

This table summarizes the primary hazards associated with Sodium 5-hydroxypentanoate.

The causality behind these classifications lies in the chemical nature of the compound. As a salt of a carboxylic acid, it can have a mild pH effect upon dissolution and can interact with biological tissues, leading to irritation. The primary risk during disposal is inadvertent contact with skin, eyes, or inhalation of aerosolized particles.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is strictly regulated to prevent harm to human health and the environment.[2][3][4] All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by a qualified professional.[2] The following protocol is a self-validating system designed to ensure compliance and safety.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.[2] Mixing hazardous waste with non-hazardous waste will increase the volume and cost of disposal.[2]

  • Action: Immediately upon completion of your experiment, designate a specific, clearly labeled waste container for aqueous solutions containing sodium 5-hydroxypentanoate.

  • Rationale: This prevents accidental mixing with other chemicals that could lead to dangerous reactions. For instance, mixing with strong acids could protonate the carboxylate, forming 5-hydroxypentanoic acid, which has different properties.

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment is crucial.

  • Action:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, with no leaks or external residue.[2][5]

    • The container must be clearly and legibly labeled with the words "Hazardous Waste".[4][5][6]

    • The label must also include the full chemical name "Sodium 5-hydroxypentanoate" (no formulas or abbreviations) and the approximate concentration or quantity.[4][5]

    • Include the date when waste was first added and the name of the principal investigator.[4]

  • Rationale: Proper labeling is a regulatory requirement by agencies like the EPA and ensures that everyone in the lab, including safety personnel, knows the container's contents and associated hazards.[6]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5]

  • Action:

    • Store the sealed waste container in your lab's designated SAA, which should be under the control of the lab personnel generating the waste.[5]

    • Ensure the container is kept closed at all times except when adding waste.[2][5] Do not leave a funnel in the container.[5]

    • Store the container in secondary containment (such as a tub or bucket) to prevent spills from reaching drains.[3]

  • Rationale: SAAs are a key component of the EPA's strategy for managing hazardous waste safely at the point of generation.[6] Keeping containers closed prevents the release of vapors and reduces the risk of spills.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from "cradle to grave."

  • Action: Once the container is full (typically no more than 90% capacity to allow for vapor expansion), or when your project is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[3][5]

  • Rationale: EHS professionals are trained and equipped to handle the transport and final disposal of chemical waste in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[2][4] Never dispose of sodium 5-hydroxypentanoate or its solutions down the sanitary sewer unless you have explicit written permission from your EHS department, as some institutions may permit drain disposal for small quantities of specific, low-hazard organic salts after neutralization.[7]

Visualizing the Disposal Workflow

To ensure clarity, the decision-making and action process for the disposal of sodium 5-hydroxypentanoate is outlined in the diagram below.

G cluster_0 At the Bench cluster_1 In the Laboratory cluster_2 Final Disposal A Experiment Complete: Waste Generated B Is Waste Container Available & Labeled? A->B C Select Compatible Container (e.g., HDPE) B->C No E Transfer Waste to Labeled Container B->E Yes D Label Container: 'Hazardous Waste' 'Sodium 5-hydroxypentanoate' Date & PI Name C->D D->E F Seal Container Tightly E->F G Place in Secondary Containment F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Is Container Full (≤ 90%)? H->I I->H No, Continue Accumulation J Contact Environmental Health & Safety (EHS) for Pickup I->J Yes K EHS Collects for Compliant Disposal J->K

Sources

Handling

Personal protective equipment for handling sodium;5-hydroxypentanoate

Comprehensive Safety & Operational Guide: Handling Sodium 5-Hydroxypentanoate As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance; it is about understanding the fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling Sodium 5-Hydroxypentanoate

As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance; it is about understanding the fundamental physical and chemical properties of the materials we handle. Sodium 5-hydroxypentanoate (CAS: 37435-69-1), commonly utilized as a PROTAC linker and a critical building block in targeted protein degradation and organic synthesis[1], presents specific handling challenges.

While it is a stable organic salt, its particulate nature and chemical structure require precise logistical and operational controls. This guide provides a self-validating system of standard operating procedures (SOPs) designed to ensure absolute safety and experimental integrity.

Chemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards. According to the Globally Harmonized System (GHS) and its PubChem Laboratory Chemical Safety Summary (LCSS)[2], sodium 5-hydroxypentanoate carries three primary hazard statements:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): As the sodium salt of a hydroxy acid, this compound is highly water-soluble and slightly hygroscopic. When it contacts ambient moisture on the skin (sweat) or the mucosal surface of the eye, it dissociates. This localized dissolution creates a mild osmotic and pH gradient that disrupts the lipid bilayer of the stratum corneum and corneal epithelium, leading to acute inflammation.

  • H335 (May cause respiratory irritation): In its solid form, the compound can generate fine, airborne particulates during transfer (e.g., weighing). Inhalation of these particulates leads to direct deposition on the moist respiratory mucosa, causing immediate localized irritation and coughing.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE matrix is mandatory. Every piece of equipment is chosen to interrupt a specific exposure pathway.

Protection CategoryRecommended EquipmentMaterial SpecificationCausality / Scientific Rationale
Eye/Face Chemical Safety GogglesANSI Z87.1 certified, indirect ventingIndirect venting prevents airborne dust from bypassing the seal while mitigating fogging during high-focus tasks.
Hands Disposable Nitrile GlovesMinimum 0.11 mm thickness (EN 374)Nitrile provides superior chemical resistance to aqueous organic salts compared to latex, while eliminating latex-allergy risks. Double-glove for bulk transfers.
Body Lab Coat & Closed-toe Shoes100% Cotton or Flame-Retardant (FR)Cotton/FR materials prevent static buildup (which attracts dust) and provide a physical barrier against particulate settling.
Respiratory N95/P100 Particulate RespiratorNIOSH-approvedConditional: Required only if handling bulk powders outside of a certified fume hood to intercept H335-rated particulates.

Operational Workflow: Safe Weighing and Dissolution

The following step-by-step methodology ensures that the handling of sodium 5-hydroxypentanoate is a self-validating process, meaning each step inherently verifies the safety of the next.

Step 1: Engineering Control Verification

  • Action: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 feet per minute (fpm).

  • Rationale: Local exhaust ventilation (LEV) is the primary defense against H335. Relying solely on PPE is a secondary, fallback measure.

Step 2: Static Mitigation & Transfer

  • Action: Use an anti-static weighing boat and a grounded, stainless-steel or static-dissipative polymeric spatula.

  • Rationale: Organic salts can accumulate triboelectric charges during shipping and handling. Static discharge can cause the powder to repel from the spatula, aerosolizing the irritant into the breathing zone.

Step 3: Dissolution Protocol

  • Action: Transfer the capped weighing vessel to the fume hood where the solvent (e.g., water, DMSO, or ethanol) is staged. Slowly add the solid to the solvent under continuous magnetic stirring.

  • Rationale: Adding solid to liquid (rather than liquid to solid) prevents the "clumping" effect and minimizes the risk of aerosolizing dry powder if a rapid dissolution creates micro-bubbles.

G Start Pre-Task: Verify Fume Hood Flow PPE Don PPE: Goggles, Nitrile, Lab Coat Start->PPE Static Use Anti-Static Spatula & Weigh Boat PPE->Static Weigh Weigh Solid in Hood Static->Weigh Cap Cap Vessel Before Moving Weigh->Cap Dissolve Dissolve: Add Solid to Solvent Slowly Cap->Dissolve Clean Decontaminate Surfaces with Wet Wipe Dissolve->Clean

Fig 1: Step-by-step operational safety workflow for handling sodium 5-hydroxypentanoate.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent the spread of the irritant.

Step-by-Step Spill Response:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Assess if the spill is solid (powder) or liquid (dissolved in solvent).

  • Don Elevated PPE: If a significant dust cloud is present, upgrade respiratory protection to a half-mask P100 respirator before approaching.

  • Solid Spill Containment (Crucial Step): Do not dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the H335 particulates. Instead, lightly mist the spill with water (if compatible with surrounding chemicals) or place slightly damp paper towels over the powder to suppress dust.

  • Collection: Use a disposable plastic scoop to collect the dampened powder and towels. Place them into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the affected area thoroughly with warm water and a mild detergent. Because sodium 5-hydroxypentanoate is highly water-soluble, aqueous washing ensures complete removal of residual salt that could otherwise dry and become an invisible contact hazard.

Disposal Logistics:

  • Solid Waste: Contaminated PPE, wipes, and empty reagent bottles must be disposed of as solid hazardous chemical waste.

  • Aqueous Waste: Solutions containing sodium 5-hydroxypentanoate must not be poured down the sink. Collect in clearly labeled, chemically compatible high-density polyethylene (HDPE) carboys for institutional hazardous waste incineration or treatment.

G Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid NoSweep DO NOT Dry Sweep Solid->NoSweep Absorb Use Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Dampen Apply Damp Towel to Suppress Dust NoSweep->Dampen Collect Collect in Sealed HDPE Container Dampen->Collect Absorb->Collect Wash Wash Area with Copious Water Collect->Wash Waste Label as Hazardous Chemical Waste Wash->Waste

Fig 2: Decision matrix and procedural pathway for sodium 5-hydroxypentanoate spill response.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23695195, Sodium 5-hydroxypentanoate. Retrieved March 6, 2026, from [Link]

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